molecular formula C9H6BrFO2 B3034660 5-Bromo-2-fluorocinnamic acid CAS No. 202865-71-2

5-Bromo-2-fluorocinnamic acid

Cat. No.: B3034660
CAS No.: 202865-71-2
M. Wt: 245.04 g/mol
InChI Key: ROTBALNVXDGIQY-DAFODLJHSA-N
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Description

5-Bromo-2-fluorocinnamic acid is a useful research compound. Its molecular formula is C9H6BrFO2 and its molecular weight is 245.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTBALNVXDGIQY-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluorocinnamic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring a reactive carboxylic acid, a cross-coupling-amenable bromo group, and a modulating fluoro group, offers a wealth of opportunities for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, an analysis of its reactivity, and a discussion of its current and potential applications in drug discovery and development.

Core Chemical and Physical Properties

This compound presents as a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a critical foundation for its use in synthetic chemistry.

PropertyValueSource(s)
CAS Number 202865-71-2[1]
Molecular Formula C₉H₆BrFO₂[1]
Molecular Weight 245.05 g/mol [1]
Melting Point 192-196 °C[1]
Boiling Point 336 °C at 760 mmHg[1]
Density 1.685 g/cm³[1]
IUPAC Name (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid[1]
Appearance White to light yellow crystal powder[1]
Solubility Insoluble in water.[2] Soluble in polar organic solvents such as DMSO, DMF, and alcohols.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through well-established condensation reactions, namely the Knoevenagel-Doebner condensation and the Mizoroki-Heck reaction.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation provides a reliable and high-yielding route to cinnamic acid derivatives.[3] This method involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine.[4]

Knoevenagel_Condensation 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde Intermediate Unstable Intermediate 5-Bromo-2-fluorobenzaldehyde->Intermediate + Malonic Acid Malonic_Acid Malonic_Acid Pyridine_Piperidine Pyridine_Piperidine Pyridine_Piperidine->Intermediate Catalyst 5-Bromo-2-fluorocinnamic_acid This compound Intermediate->5-Bromo-2-fluorocinnamic_acid - CO₂ - H₂O CO2 CO2 H2O H2O

Knoevenagel-Doebner condensation for the synthesis of this compound.

Experimental Protocol:

  • To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in pyridine (3-5 volumes), add malonic acid (1.1-1.5 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (typically 90-110 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound. Recrystallization from ethanol or acetic acid can be performed for further purification.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that can be employed to synthesize cinnamic acid derivatives from aryl halides and alkenes.[5] In this case, 5-bromo-2-fluoro-iodobenzene would be reacted with acrylic acid in the presence of a palladium catalyst and a base.

Heck_Reaction cluster_catalytic_cycle Catalytic Cycle Aryl_Halide 5-Bromo-2-fluoro-iodobenzene Oxidative_Addition Oxidative_Addition Aryl_Halide->Oxidative_Addition + Pd(0) Acrylic_Acid Acrylic Acid Migratory_Insertion Migratory_Insertion Acrylic_Acid->Migratory_Insertion Pd_Catalyst Pd(0) Catalyst Base Base Product This compound Beta_Hydride_Elimination Beta_Hydride_Elimination Beta_Hydride_Elimination->Product Reductive_Elimination Reductive_Elimination Reductive_Elimination->Pd_Catalyst Base

Mizoroki-Heck reaction for the synthesis of this compound.

Experimental Protocol:

  • In a reaction vessel, combine 5-bromo-2-fluoro-iodobenzene (1.0 eq), acrylic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent (e.g., DMF or acetonitrile).

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm, with coupling patterns influenced by both the bromo and fluoro substituents. The vinylic protons will present as doublets, characteristic of a trans alkene, with a large coupling constant (J ≈ 16 Hz). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid will be observed around 167-170 ppm. The aromatic carbons will appear in the region of 110-140 ppm, with the carbon atoms directly attached to the fluorine and bromine atoms showing characteristic splitting patterns and chemical shifts. The vinylic carbons will resonate at approximately 115-145 ppm.

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch (a strong band around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-H stretches of the aromatic ring and alkene.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of COOH, Br, and other fragments.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification and amidation . These reactions are crucial for modifying the pharmacokinetic properties of drug candidates, including solubility and bioavailability.

Reactions of the Bromo Group: Palladium-Catalyzed Cross-Coupling

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[6] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the phenyl ring, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7]

Suzuki_Coupling Starting_Material This compound Coupled_Product 5-Aryl/Alkyl-2-fluorocinnamic Acid Starting_Material->Coupled_Product + R-B(OH)₂ Boronic_Acid R-B(OH)₂ Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Catalyst Base Base Base->Coupled_Product Base

Suzuki-Miyaura coupling of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and membrane permeability.[8][9] Cinnamic acid derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[10][11]

This compound, by combining these features, represents a highly valuable scaffold for the development of novel therapeutics. The bromo- and fluoro-substituents can modulate the electronic properties and conformation of the molecule, influencing its interaction with biological targets. The ability to further functionalize the molecule through the carboxylic acid and bromo groups allows for the fine-tuning of its pharmacological profile. While specific examples of its direct use in marketed drugs are not yet prevalent, its role as a key intermediate in the synthesis of biologically active molecules is an active area of research.[12]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. Its trifunctional nature allows for a high degree of molecular diversity to be generated from a single, readily accessible scaffold. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for harnessing its full potential in the development of novel and innovative chemical entities.

References

5-Bromo-2-fluorocinnamic acid CAS number 202865-71-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-fluorocinnamic acid (CAS: 202865-71-2)

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 202865-71-2, is a halogenated aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a bromine atom, a fluorine atom, and a cinnamic acid moiety, offers a versatile platform for the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a particular focus on its relevance in medicinal chemistry and materials science.

The strategic placement of the bromo and fluoro substituents on the phenyl ring significantly influences the molecule's reactivity and physicochemical properties. The bromine atom can participate in a wide array of cross-coupling reactions, enabling the introduction of diverse functional groups.[1] The highly electronegative fluorine atom can modulate the electronic properties of the molecule, potentially enhancing metabolic stability, binding affinity, and bioavailability of its derivatives.[2][3][4][5] These attributes make this compound a compound of considerable interest to researchers engaged in the discovery and development of novel therapeutic agents and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

PropertyValueSource
CAS Number 202865-71-2[][7][8]
Molecular Formula C₉H₆BrFO₂[]
Molecular Weight 245.05 g/mol []
IUPAC Name (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid[]
Appearance White to light yellow crystalline powder[]
Melting Point 192-196 °C[]
Boiling Point 336 °C at 760 mmHg[]
Density 1.685 g/cm³[]
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols. Low water solubility is expected.Inferred from structure
SMILES C1=CC(=C(C=C1Br)C=CC(=O)O)F[]
InChI InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+[]

Synthesis of this compound

The synthesis of this compound is typically achieved through well-established named reactions in organic chemistry, starting from the commercially available 5-Bromo-2-fluorobenzaldehyde. The two most common and effective methods are the Perkin reaction and the Heck reaction.

Synthesis via the Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[9][10][11][12]

Reaction Scheme:

Perkin Reaction cluster_reagents Reagents cluster_product Product 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde Intermediate Intermediate 5-Bromo-2-fluorobenzaldehyde->Intermediate + Acetic Anhydride Acetic Anhydride Acetic Anhydride Base Sodium Acetate (NaOAc) or Triethylamine (Et3N) Base->Intermediate Catalyst This compound This compound Intermediate->this compound Hydrolysis

Caption: Perkin reaction workflow for synthesizing this compound.

Step-by-Step Protocol:
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 5-Bromo-2-fluorobenzaldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous sodium acetate or triethylamine (1-2 equivalents).[13]

  • Heating: Heat the reaction mixture to 140-180 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

  • Hydrolysis: After cooling, pour the reaction mixture into water and boil for a short period to hydrolyze the excess acetic anhydride.

  • Acidification and Isolation: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Synthesis via the Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[14][15][16][17][18] This method offers a milder alternative to the Perkin reaction.

Reaction Scheme:

Heck Reaction cluster_reagents Reagents cluster_product Product 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde Catalytic Cycle Catalytic Cycle 5-Bromo-2-fluorobenzaldehyde->Catalytic Cycle + Acrylic Acid Acrylic Acid Acrylic Acid Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Catalytic Cycle Base Base (e.g., Et3N, K2CO3) Base->Catalytic Cycle Ligand Ligand (e.g., PPh3) Ligand->Catalytic Cycle This compound This compound Catalytic Cycle->this compound

Caption: Heck reaction workflow for synthesizing this compound.

Step-by-Step Protocol:
  • Reaction Setup: To a solution of 5-Bromo-2-fluorobenzaldehyde (1 equivalent) and acrylic acid (1.1-1.5 equivalents) in a suitable solvent (e.g., DMF, acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine, potassium carbonate).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons.

  • Aromatic Protons: The three protons on the phenyl ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

  • Vinylic Protons: The two protons of the alkene group will appear as doublets, with a large coupling constant (~16 Hz) characteristic of a trans-configuration.

  • Carboxylic Acid Proton: A broad singlet will be observed in the downfield region (δ > 10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear at a characteristic downfield chemical shift (δ ~165-175 ppm).

  • Alkene Carbons: The two sp² hybridized carbons of the double bond will resonate in the region of δ 115-145 ppm.

  • Aromatic Carbons: The six carbons of the phenyl ring will show signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[19][20]

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.[20]

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[20]

  • C=C Stretch: The alkene C=C stretching vibration will appear around 1620-1640 cm⁻¹.[20]

  • C-F Stretch: A strong band in the region of 1100-1300 cm⁻¹ is indicative of the C-F bond.

  • C-Br Stretch: A weaker absorption in the fingerprint region (below 800 cm⁻¹) can be attributed to the C-Br bond.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules with potential applications in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

  • Scaffold for Bioactive Molecules: The cinnamic acid core is a known pharmacophore present in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[21]

  • Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[1]

  • Role of Fluorine: The fluorine atom can enhance the pharmacological profile of drug candidates by improving metabolic stability, increasing binding affinity to target proteins, and modifying lipophilicity and bioavailability.[2][3][4][5]

Applications in Drug Discovery Start This compound Modification Chemical Modification Start->Modification CrossCoupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Modification->CrossCoupling AmideCoupling Amide Bond Formation Modification->AmideCoupling Esterification Esterification Modification->Esterification Leads Lead Compound Generation CrossCoupling->Leads AmideCoupling->Leads Esterification->Leads Optimization Lead Optimization Leads->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical workflow of using this compound in drug discovery.

Materials Science

The rigid, conjugated structure of this compound makes it a potential building block for the synthesis of novel organic materials with interesting optical and electronic properties. Its derivatives could be explored for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As precursors to fluorescent or phosphorescent materials.

  • Nonlinear Optical (NLO) Materials: The extended π-system can be functionalized to create materials with NLO properties.

  • Polymers and Liquid Crystals: Incorporation into polymer backbones or as side chains can impart specific properties to the resulting materials.

Safety and Handling

This compound is classified as a skin and eye irritant.[22][23] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[22][23]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in both academic and industrial research. Its readily accessible synthesis and the strategic placement of its reactive handles make it an invaluable tool for the creation of novel molecules with tailored properties. As the demand for sophisticated organic compounds continues to grow, particularly in the fields of medicinal chemistry and materials science, the importance of building blocks like this compound is set to increase. This guide has provided a foundational understanding of its properties, synthesis, and applications, aiming to empower researchers to effectively utilize this compound in their scientific endeavors.

References

5-Bromo-2-fluorocinnamic acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point of 5-Bromo-2-fluorocinnamic Acid: A Critical Parameter in Pharmaceutical Research

Introduction

This compound, with the CAS Number 202865-71-2, is a halogenated derivative of cinnamic acid.[][2][3] As a substituted phenylpropanoid, it serves as a valuable building block and research chemical in various fields, particularly in medicinal chemistry and drug development.[] Its structural complexity, featuring a bromine atom and a fluorine atom on the phenyl ring, makes it an interesting candidate for synthesizing novel therapeutic agents. The bromine can participate in coupling reactions, while the fluorine can enhance metabolic stability and binding affinity.

In the rigorous landscape of pharmaceutical sciences, the physical and chemical properties of a compound are not mere data points; they are foundational pillars that dictate its potential for development into a safe and effective drug. Among these, the melting point (MP) stands out as a primary and highly reliable indicator of purity and identity.[4] This guide offers a comprehensive exploration of the melting point of this compound, delving into its measurement, the significance of its value, and the essential laboratory procedures that ensure the accuracy of this critical parameter.

Physicochemical Properties of this compound

A precise understanding of a compound's properties is essential for its application. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid[][2]
CAS Number 202865-71-2[][2]
Molecular Formula C₉H₆BrFO₂[][2][3]
Molecular Weight 245.05 g/mol [][2]
Appearance White to light yellow crystalline powder[]
Melting Point 192-196 °C [][2]
Boiling Point 336 °C at 760 mmHg[]
Purity Typically ≥98%[][2][3]

The Scientific Imperative of Melting Point in Drug Development

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range, often 0.5-1.0°C.[5] This physical constant is intrinsically linked to the strength of the intermolecular forces within the crystal lattice.

Causality Behind Melting Point Depression: The presence of impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, meaning less thermal energy is required to break the bonds and induce melting. Consequently, two phenomena are observed:

  • Melting Point Depression: The substance begins to melt at a lower temperature than the pure compound.[6][7]

  • Melting Point Broadening: The transition from solid to liquid occurs over a wider temperature range.[5][6]

In the pharmaceutical industry, this principle is a cornerstone of quality control.[5][7] A sharp melting point that matches the reference value for an Active Pharmaceutical Ingredient (API) provides strong evidence of high purity. Conversely, a depressed and broad melting range is a clear indicator of contamination, signaling the need for further purification before the compound can proceed in the development pipeline.[6] Furthermore, the melting point can influence a drug's bioavailability and solubility, making it a crucial parameter in pre-formulation studies.[4]

Synthesis and Purification: A Prerequisite for Accurate Measurement

An accurate melting point determination is contingent on the purity of the sample. The synthesis of this compound typically involves a condensation reaction, such as the Knoevenagel or Perkin reaction, followed by rigorous purification.[8][9][10]

A common synthetic route involves the condensation of 5-Bromo-2-fluorobenzaldehyde with malonic acid.[9][11]

Synthesis cluster_reaction Knoevenagel Condensation Reactant1 5-Bromo-2-fluorobenzaldehyde Reagents Pyridine / Piperidine (Base Catalysts) Reactant1->Reagents Reactant2 Malonic Acid Reactant2->Reagents Intermediate Condensation Adduct Reagents->Intermediate Heat Product This compound (Crude Product) Intermediate->Product Decarboxylation Purification Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling (Induce Crystallization) Filter->Cool Isolate Vacuum Filtration (Collect Crystals) Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

References

Spectroscopic Unveiling of 5-Bromo-2-fluorocinnamic Acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the spectroscopic properties of 5-bromo-2-fluorocinnamic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable scaffold in medicinal chemistry.[1][2] Halogen bonding, a non-covalent interaction involving halogen atoms, is increasingly recognized for its role in enhancing ligand-receptor binding affinity and specificity.[3][4][5] This guide will delve into the structural nuances of this compound as revealed by a multi-faceted spectroscopic approach, providing the foundational knowledge necessary for its application in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound (IUPAC name: (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid) is a halogenated derivative of cinnamic acid. Its structure, characterized by a trans-alkene bridge connecting a substituted phenyl ring to a carboxylic acid moiety, presents a rich landscape for spectroscopic investigation.

PropertyValueSource
Molecular FormulaC₉H₆BrFO₂[6]
Molecular Weight245.05 g/mol [6]
Melting Point192-196 °C[6]
AppearanceWhite to light yellow crystalline powder[6]
IUPAC Name(E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid[6]

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be efficiently achieved via the Perkin reaction, a classic method for the preparation of α,β-unsaturated aromatic acids.[1][3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde Perkin Reaction Perkin Reaction 5-Bromo-2-fluorobenzaldehyde->Perkin Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Perkin Reaction Potassium Acetate Potassium Acetate Potassium Acetate->Perkin Reaction Catalyst This compound This compound Perkin Reaction->this compound Acetic Acid Acetic Acid Perkin Reaction->Acetic Acid

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-fluorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (2 equivalents).

  • Reaction: Heat the mixture to 180°C in an oil bath and maintain this temperature with vigorous stirring for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and boil for 15-20 minutes to hydrolyze the excess acetic anhydride.

  • Purification: Cool the aqueous solution and acidify with concentrated hydrochloric acid until the product precipitates. Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

Spectroscopic Characterization: A Multi-Technique Approach

A comprehensive understanding of the molecular structure of this compound requires the synergistic use of multiple spectroscopic techniques. The following sections detail the predicted spectroscopic data and their interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1H-COOH
~7.9Doublet of doublets1HAr-H
~7.7Doublet1H=CH-COOH
~7.5Triplet1HAr-H
~7.3Doublet1HAr-CH=
~7.2Doublet of doublets1HAr-H

Interpretation:

  • The downfield singlet at approximately 12.5 ppm is characteristic of a carboxylic acid proton.

  • The aromatic region (7.2-7.9 ppm) displays signals for the three protons on the phenyl ring. The splitting patterns (doublet of doublets and triplet) arise from coupling with the adjacent fluorine atom and other protons.

  • The two doublets at approximately 7.7 and 7.3 ppm correspond to the vinylic protons of the acrylic acid moiety. Their large coupling constant is indicative of a trans configuration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insights into the carbon framework of the molecule. The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is presented below.

Chemical Shift (ppm)Assignment
~167C=O (Carboxylic Acid)
~158 (d, J ≈ 250 Hz)C-F
~140=CH-COOH
~135C-Br
~132Ar-C
~128Ar-C
~125 (d, J ≈ 15 Hz)Ar-C
~120Ar-CH=
~118 (d, J ≈ 25 Hz)Ar-C

Interpretation:

  • The signal at approximately 167 ppm is characteristic of a carbonyl carbon in a carboxylic acid.

  • The carbon directly attached to the fluorine atom exhibits a large coupling constant (J ≈ 250 Hz), resulting in a doublet at around 158 ppm.

  • The remaining aromatic and vinylic carbons appear in the expected regions, with smaller C-F coupling constants influencing the multiplicity of some signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1680-1710StrongC=O stretch (Conjugated Carboxylic Acid)
1620-1640MediumC=C stretch (Alkene)
1580-1600MediumC=C stretch (Aromatic)
1200-1300StrongC-O stretch
~1050StrongC-F stretch
600-800StrongC-Br stretch

Interpretation:

  • The broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • The strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the conjugated carboxylic acid.

  • The C=C stretching vibrations of the alkene and the aromatic ring appear in the 1600-1640 cm⁻¹ region.

  • The presence of the carbon-halogen bonds is indicated by the C-F stretch around 1050 cm⁻¹ and the C-Br stretch in the lower frequency region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Predicted Fragmentation Pattern:

G M+ [C₉H₆BrFO₂]⁺ m/z = 244/246 M-OH [M-OH]⁺ m/z = 227/229 M+->M-OH -OH M-COOH [M-COOH]⁺ m/z = 199/201 M+->M-COOH -COOH M-Br [M-Br]⁺ m/z = 165 M+->M-Br -Br M-Br-CO [M-Br-CO]⁺ m/z = 137 M-Br->M-Br-CO -CO

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Interpretation:

  • Molecular Ion (M⁺): The mass spectrum will exhibit a pair of peaks of almost equal intensity at m/z 244 and 246, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

  • Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to peaks at m/z 227 and 229.

  • Loss of -COOH (M-45): Decarboxylation is another characteristic fragmentation, resulting in ions at m/z 199 and 201.

  • Loss of -Br (M-79/81): Cleavage of the C-Br bond will produce a fragment at m/z 165.

  • Further Fragmentation: The fragment at m/z 165 can further lose a molecule of carbon monoxide to give a fragment at m/z 137.

Conclusion

The comprehensive spectroscopic analysis of this compound, facilitated by predictive tools, provides a detailed structural characterization essential for its application in drug discovery and materials science. The distinct signatures in NMR, IR, and mass spectra offer a robust framework for its identification and for monitoring its transformations in synthetic pathways. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this halogenated cinnamic acid derivative in the development of novel molecular entities.

References

The Strategic Edge of Halogenation: A Technical Guide to the Enhanced Biological Activity of Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid, a ubiquitous scaffold in the plant kingdom, and its derivatives have long been recognized for a diverse range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] However, the strategic incorporation of halogen atoms onto this fundamental structure has emerged as a powerful tool in medicinal chemistry to significantly modulate and enhance therapeutic efficacy. Halogenation alters key physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability, thereby improving pharmacokinetic profiles and target engagement.[2][3] This guide provides an in-depth exploration of the biological activities of halogenated cinnamic acids, synthesizing mechanistic insights, quantitative data, and validated experimental protocols to support researchers in the discovery and development of novel therapeutic agents.

The Impact of Halogenation on Cinnamic Acid Bioactivity

The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) into the cinnamic acid framework is a deliberate synthetic strategy to amplify its inherent biological potential. This modification is not merely an addition but a functional alteration that can:

  • Enhance Lipophilicity: Increased lipophilicity, particularly from chlorine and bromine substitution, can improve the molecule's ability to cross biological membranes, a critical factor for bioavailability and reaching intracellular targets.[2][4]

  • Modulate Electronic Properties: As potent electron-withdrawing groups, halogens can alter the electron density of the aromatic ring and the acrylic acid side chain. This can strengthen interactions with biological targets and, in some cases, classify the compounds as Michael acceptors, which can form covalent bonds with nucleophilic residues in enzyme active sites or on target proteins.[5]

  • Increase Metabolic Stability: The carbon-halogen bond can block sites of metabolic oxidation, increasing the compound's half-life in biological systems.

These modifications collectively contribute to a more potent and often more targeted biological effect compared to the non-halogenated parent compounds.

Antimicrobial Activity: A Fortified Defense

Halogenation has been consistently shown to be a key determinant in boosting the antimicrobial properties of cinnamic acid derivatives against a spectrum of bacterial and fungal pathogens.[3]

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial potency is significantly influenced by the type of halogen, its position on the phenyl ring, and the overall molecular structure.[1]

  • Positional Effects: Studies have shown that para-substitution of chlorine on the phenyl ring enhances antibacterial activity more effectively than ortho-substitution.[1] For example, para-substituted chloro-cinnamides demonstrated superior activity compared to their ortho-substituted counterparts.[1]

  • Halogen Type: The presence of chlorine and bromine, in particular, has been correlated with increased potency.[3] Esters of 4-chlorocinnamic acid have demonstrated significant antifungal activity against various Candida species.[3][6]

  • Molecular Scaffolds: Chlorinated N-arylcinnamamides have exhibited submicromolar activity against challenging pathogens like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[3]

While effective against many Gram-positive bacteria and fungi, some studies have found that even highly potent halogenated cinnamanilides show limited efficacy against Gram-negative bacteria like E. coli and P. aeruginosa, suggesting a mechanism that may be impeded by the outer membrane of these organisms.[5][7]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected halogenated cinnamic acid derivatives.

Compound/DerivativeTarget OrganismActivity MetricValueReference
4-Chlorocinnamic acidE. coli, B. subtilisMIC708 µM[8]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamideS. aureus, MRSAMICSubmicromolar[3]
Esters of 4-chlorocinnamic acidCandida speciesMIC4.75 - 5.09 µmol/mL[6]
Halogenated CinnamanilidesE. coli, P. aeruginosaMIC>256 µg/mL[5][7]
Experimental Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard, self-validating method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Test compounds (halogenated cinnamic acids) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium only)

  • Growth indicator (e.g., Resazurin)

Procedure:

  • Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the row to achieve a range of concentrations. Discard the final 100 µL from the last well.

  • Inoculation: Dilute the 0.5 McFarland standard inoculum 1:100 in broth. Add 100 µL of this diluted inoculum to each well (except the negative control), resulting in a final inoculum concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum + standard drug) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. The result can be confirmed by adding a growth indicator like Resazurin and observing for a color change.

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis compound Compound Synthesis & Stock Solution Prep dilution Serial Dilution in 96-Well Plate compound->dilution inoculum Microorganism Culture & Inoculum Adjustment (0.5 McFarland) inoculate Inoculation of Wells inoculum->inoculate dilution->inoculate incubate Incubation (24-48h) inoculate->incubate read Visual Reading of MIC (Turbidity) incubate->read confirm Confirmation with Growth Indicator read->confirm report Report MIC Value confirm->report

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Malignant Proliferation

The structural modifications imparted by halogenation have led to the development of cinnamic acid derivatives with potent antiproliferative activity against various cancer cell lines.[1][3]

Mechanism and Structure-Activity Relationship (SAR)

Halogenated cinnamic acids can induce cancer cell death through several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key oncogenic signaling pathways.[1][9]

  • Apoptosis Induction: Certain derivatives have been shown to increase levels of reactive oxygen species (ROS) in a dose-dependent manner, a common trigger for apoptosis.[1][10]

  • Cell Cycle Arrest: Compounds such as the 3,4-dichlorobenzyl amide of piperonilic acid have been found to upregulate p21, a protein that halts the cell cycle, thereby preventing cancer cell division.[9]

  • Structural Impact: Brominated analogs have demonstrated significant antiproliferative activity.[3] The presence of electron-donating or electron-withdrawing groups, in combination with halogens, can fine-tune the cytotoxic effect against specific cell lines.

Quantitative Anticancer Data

The following table presents the cytotoxic activity of selected halogenated cinnamic acid derivatives against human cancer cell lines.

Compound/DerivativeCancer Cell LineActivity MetricValue (µM)Reference
Brominated Cinnamic Acid AnalogA-549 (Lung)IC5010.36[3]
3,4-dichlorobenzyl amide of piperonilic acidHT29 (Colorectal)AntiproliferativeActive[9]
4-fluorophenethyl amide of 3,4-methylenedioxy cinnamic acidColorectal Cancer CellsAntiproliferativePotent[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (halogenated cinnamic acids)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability versus log concentration and fitting the data to a dose-response curve.

Visualization: Apoptosis Signaling Pathway

G ext_stim Extrinsic Stimuli (e.g., FasL) casp8 Caspase-8 ext_stim->casp8 int_stim Intrinsic Stimuli (e.g., DNA Damage) p53 p53 Activation int_stim->p53 hca Halogenated Cinnamic Acid ros Increased ROS hca->ros ros->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cytc Cytochrome c Release mito->cytc casp9 Caspase-9 cytc->casp9 casp3 Caspase-3 (Executioner) casp8->casp3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Potential intervention points of halogenated cinnamic acids in apoptosis.

Antioxidant Activity: Modulating Redox Potential

While hydroxycinnamic acids are renowned antioxidants, halogenation offers a means to modify their physicochemical properties, potentially creating novel lipophilic antioxidants without compromising their radical-scavenging capabilities.[2][11]

Mechanism and Structure-Activity Relationship (SAR)

The antioxidant activity of cinnamic acids is primarily due to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[11][12]

  • Radical Scavenging: The resulting phenoxyl radical is stabilized by resonance across the aromatic ring and the propenoic acid side chain.[11]

  • Influence of Halogenation: Research indicates that introducing a bromo atom ortho to a phenolic group does not significantly diminish the antioxidant activity. However, it markedly increases the compound's lipophilicity.[2] This is a crucial feature for protecting lipid-rich environments like cell membranes from oxidative damage. The redox potentials of the compounds are a key factor in understanding their antioxidant capacity.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Test compounds dissolved in methanol

  • Methanol (as blank)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer (517 nm)

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: In each well or cuvette, mix a fixed volume of the DPPH solution (e.g., 100 µL) with an equal volume of the test compound dilution (e.g., 100 µL).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. The purple DPPH radical becomes colorless or pale yellow upon reduction.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization: Radical Scavenging Mechanism

Caption: Hydrogen atom donation to neutralize a free radical.

Enzyme Inhibition: Precision Targeting

Halogenated cinnamic acids have been investigated as inhibitors of various enzymes implicated in disease, demonstrating that their modified structure can lead to enhanced binding and inhibition.[13][14]

Mechanism and Structure-Activity Relationship (SAR)

The inhibitory action is highly dependent on the target enzyme and the specific halogenation pattern of the cinnamic acid derivative.

  • Polyphenol Oxidase (PPO) Inhibition: Carboxyl groups on the cinnamic acid structure are crucial for binding and inhibition. Halogenation can further enhance this effect, with derivatives exhibiting mixed-type inhibition.[15]

  • Cholinesterase Inhibition: Novel halogenated chalcones, which share structural similarities, have shown highly potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[14]

  • Antifungal Targets: Certain derivatives target unique fungal enzymes like CYP53A15, which is involved in fungal growth, highlighting their potential as specific antifungal agents.[1]

Quantitative Enzyme Inhibition Data
Compound/DerivativeTarget EnzymeActivity MetricValue (nM)Reference
Halogenated Chalcone (14)Acetylcholinesterase (AChE)Ki1.83 ± 0.21[14]
Halogenated Chalcone (13)Butyrylcholinesterase (BChE)Ki3.35 ± 0.91[14]
Cinnamic Acid Derivative (4ii)Lipoxygenase (LOX)IC50Potent[10]
General Protocol: Spectrophotometric Enzyme Inhibition Assay

This protocol provides a framework for measuring enzyme inhibition by monitoring the change in absorbance of a substrate or product.

Materials:

  • Target enzyme solution

  • Substrate specific to the enzyme (which produces a colored product)

  • Buffer solution for optimal enzyme pH

  • Inhibitor (halogenated cinnamic acid) dilutions

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Pre-incubation: In a well or cuvette, add the enzyme solution, buffer, and a specific concentration of the inhibitor. Allow this mixture to pre-incubate for a set time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to the mixture.

  • Kinetic Measurement: Immediately place the sample in the spectrophotometer and measure the change in absorbance over time at the wavelength corresponding to the colored product. The rate of the reaction is proportional to the slope of the absorbance vs. time curve.

  • Controls: Run parallel reactions including:

    • Uninhibited Control: Enzyme + Buffer + Substrate (to determine 100% activity).

    • Blank: Buffer + Substrate (to correct for non-enzymatic reaction).

  • Calculation: Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100

  • IC50/Ki Determination: Determine the IC50 from a dose-response curve. Further kinetic experiments (varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.).

Visualization: Types of Enzyme Inhibition

G cluster_comp Competitive cluster_noncomp Non-Competitive E1 E ES1 ES E1->ES1 + S EI1 EI E1->EI1 + I S1 S I1 I ES1->E1 + P P1 P E2 E ES2 ES E2->ES2 + S EI2 EI E2->EI2 + I S2 S I2 I ES2->E2 + P ESI2 ESI ES2->ESI2 + I EI2->ESI2 + S P2 P

Caption: Competitive vs. Non-competitive enzyme inhibition models.

Conclusion and Future Directions

The halogenation of cinnamic acid derivatives is a highly effective and versatile strategy for the development of novel therapeutic agents. By rationally modifying the core structure, researchers can significantly enhance antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties. The data clearly indicate that the type of halogen and its substitution pattern are critical determinants of biological activity, providing a rich field for structure-activity relationship studies.

Future research should focus on:

  • Elucidating Specific Mechanisms: Moving beyond phenotypic screening to identify the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Evaluation: Translating promising in vitro results into animal models to assess efficacy, pharmacokinetics, and safety.

  • Combinatorial Chemistry: Expanding the library of halogenated derivatives to further refine structure-activity relationships and optimize for potency and selectivity.

  • Tackling Drug Resistance: Evaluating the most potent antimicrobial compounds against multidrug-resistant clinical isolates to address the urgent threat of antimicrobial resistance.

By leveraging the principles outlined in this guide, the scientific community can continue to unlock the therapeutic potential of halogenated cinnamic acids, paving the way for the next generation of effective drugs.

References

The Strategic Utility of 5-Bromo-2-fluorocinnamic Acid in Modern Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Intermediate for Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. 5-Bromo-2-fluorocinnamic acid, with its unique arrangement of functional groups, has emerged as a highly versatile and valuable synthetic intermediate. Its structure, featuring a reactive carboxylic acid, a modifiable carbon-carbon double bond, and strategically placed halogen atoms (bromine and fluorine), offers a powerful toolkit for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of this compound as a key synthetic intermediate. We will delve into its synthesis, physicochemical properties, and, most importantly, its field-proven applications, with a focus on the causal relationships between its structure and its utility in advanced chemical synthesis. This document is intended to serve as a practical resource for researchers and professionals seeking to leverage this powerful building block in their own synthetic endeavors.

Physicochemical Properties and Structural Rationale

The utility of this compound stems from the distinct properties conferred by its constituent functional groups. A comprehensive understanding of these properties is essential for its effective application.

PropertyValueSignificance in Synthesis
IUPAC Name (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid[1]The (E)-isomer is the thermodynamically more stable and typically the major product of synthesis.
CAS Number 202865-71-2[1]For unambiguous identification and procurement.
Molecular Formula C₉H₆BrFO₂[1]Indicates the elemental composition.
Molecular Weight 245.05 g/mol [1]Essential for stoichiometric calculations.
Appearance White to light yellow crystalline powder[1]Provides a preliminary indication of purity.
Melting Point 192-196 °C[1]A key parameter for purity assessment.
Boiling Point 336 °C at 760 mmHg[1]Indicates thermal stability.

The Strategic Importance of Halogenation:

The presence of both fluorine and bromine atoms on the phenyl ring is not coincidental; it is a deliberate design element that unlocks a wide range of synthetic possibilities and desirable molecular properties.

  • Fluorine's Influence: The highly electronegative fluorine atom significantly impacts the electronic environment of the molecule.[2][3][4] Its inclusion can:

    • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This is a crucial consideration in drug design, as it can lead to improved pharmacokinetic profiles.[5][6]

    • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.[3]

    • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.[2]

  • Bromine as a Synthetic Handle: The bromine atom serves as a versatile "synthetic handle," primarily for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, including:

    • Aryl and heteroaryl groups via the Suzuki-Miyaura coupling .[7][8][9]

    • Alkenyl groups via the Heck reaction .[10][11]

    • Alkynyl groups via the Sonogashira coupling .

This dual-halogenation strategy provides a powerful platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery.

Synthesis of this compound: The Perkin Reaction

The most common and efficient method for the synthesis of this compound is the Perkin reaction .[12][13][14][15] This classic organic reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.[16]

References

A Senior Application Scientist's Guide to 5-Bromo-2-fluorocinnamic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-fluorocinnamic Acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel therapeutics. This compound (CAS No: 204663-36-7), a halogenated cinnamic acid derivative, has emerged as a particularly valuable scaffold. Its utility stems from a unique combination of structural features: a reactive bromine atom, a modulating fluorine atom, and a versatile carboxylic acid moiety, all attached to a rigid phenylpropenoic acid backbone. This arrangement provides medicinal chemists with a powerful tool for creating complex molecular architectures with tailored pharmacological profiles.

The presence of both bromine and fluorine on the aromatic ring offers multiple avenues for chemical modification. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, enabling the introduction of a wide range of substituents. The fluorine atom, with its high electronegativity and small size, can subtly alter the electronic properties of the molecule, influencing its pKa, lipophilicity, and metabolic stability.[1] This fine-tuning of physicochemical properties is often critical for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide provides a comprehensive overview of the commercial landscape for sourcing this compound, detailed protocols for its application in key synthetic transformations, and robust methods for its quality control, empowering researchers to confidently and effectively utilize this versatile building block in their drug discovery programs.

Part 1: Sourcing and Selection of this compound

The quality of starting materials is a critical determinant of success in multi-step organic synthesis. For a key building block like this compound, careful supplier selection is the first step towards reproducible and reliable experimental outcomes.

Commercial Supplier Landscape

A number of chemical suppliers offer this compound, with purities typically ranging from 96% to over 99%. The choice of supplier will often depend on the scale of the research (e.g., discovery vs. process development), the required purity, and budget constraints. Below is a comparative table of prominent suppliers.

SupplierTypical PurityAvailable QuantitiesNoteworthy Information
Sigma-Aldrich (Merck) ≥95%Grams to KilogramsExtensive documentation and global distribution.[2]
Thermo Scientific (Alfa Aesar) 98%GramsOften available for immediate dispatch.[3]
BOC Sciences 98%Milligrams to TonsOffers GMP-compliant and ISO-certified production.
SynQuest Laboratories, Inc. 98%GramsSpecializes in fluorinated organic and biomedical compounds.[4]
Combi-Blocks 98%GramsFocuses on building blocks for combinatorial chemistry.[4]
ChemScene >99% (by HPLC)Milligrams to GramsProvides detailed certificates of analysis with HPLC and NMR data.[5]
Strem Chemicals min. 98%GramsKnown for high-purity inorganic and organometallic chemicals.[6]

This table is not exhaustive but represents a selection of reputable suppliers. Pricing can vary significantly and is available upon request from the respective vendors.

Expert Insights on Supplier Selection

For early-stage discovery chemistry, where smaller quantities are required, suppliers offering high purity (≥98%) with readily available analytical data (e.g., HPLC, NMR) are preferable. For later-stage development and scale-up, suppliers with a proven track record in bulk synthesis and quality assurance, such as those with ISO or GMP certification, should be prioritized. Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use. A typical CoA will include appearance, identity confirmation by ¹H NMR, and purity assessment by HPLC.[5]

Part 2: Synthetic Applications in Drug Discovery

This compound is a versatile intermediate that can be readily modified at three key positions: the bromine atom, the carboxylic acid, and the alkene. This section provides detailed, field-proven protocols for common and impactful transformations.

Workflow for Synthetic Modification

G start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid, Pd Catalyst, Base heck Heck Reaction (C-C Bond Formation) start->heck Alkene, Pd Catalyst, Base amidation Amidation (Amide Bond Formation) start->amidation Amine, Coupling Agent product1 Aryl-substituted Cinnamic Acids suzuki->product1 product2 Styrenyl-substituted Cinnamic Acids heck->product2 product3 Cinnamide Derivatives amidation->product3

Caption: Synthetic utility of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. It is widely used to synthesize biaryl structures, which are common motifs in kinase inhibitors.

Objective: To synthesize a 5-aryl-2-fluorocinnamic acid derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality and Insights: The choice of a phosphine ligand like PPh₃ is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation. Degassing the solvent is critical to prevent oxidation of the Pd(0) active catalyst.

Protocol 2: Heck Reaction

The Heck reaction couples the aryl bromide with an alkene, providing access to substituted styrenyl compounds.

Objective: To synthesize a 5-alkenyl-2-fluorocinnamic acid derivative.

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., butyl acrylate, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup

Procedure:

  • In a dry Schlenk flask, dissolve this compound in anhydrous DMF.

  • Add triethylamine and the alkene.

  • Add the palladium(II) acetate and tri(o-tolyl)phosphine.

  • Seal the flask and purge with an inert gas.

  • Heat the reaction to 100-110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Causality and Insights: A bulky phosphine ligand like P(o-tol)₃ is often used in Heck reactions to promote the desired reactivity. Triethylamine acts as a base to neutralize the HBr formed during the catalytic cycle.[7]

Protocol 3: Amidation

Directly coupling the carboxylic acid with an amine to form an amide is a fundamental transformation in medicinal chemistry, as the amide bond is a key feature of many drug molecules.

Objective: To synthesize a 5-Bromo-2-fluorocinnamide derivative.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add DIPEA and stir for 5 minutes.

  • Add the BOP reagent and stir for another 15 minutes at room temperature.

  • Add the amine and continue stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography or recrystallization.

Causality and Insights: BOP is a common and efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.[8]

Part 3: Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound and its derivatives is crucial for the integrity of research findings. This section outlines a standard quality control workflow.

QC Workflow

G start Received This compound hplc Purity Assessment (HPLC-UV) start->hplc nmr Identity Confirmation (¹H and ¹³C NMR) hplc->nmr If Purity is Acceptable fail Material Rejected (Purity <98% or incorrect structure) hplc->fail Purity Below Specification pass Material Accepted (Purity ≥98%) nmr->pass If Structure is Confirmed nmr->fail Inconsistent Spectra

Caption: Quality control workflow for this compound.

Protocol 4: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Processing: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Trustworthiness: This method is self-validating through the use of a reference standard for retention time confirmation and by ensuring sharp, symmetrical peak shapes. The use of a C18 column and a water/acetonitrile gradient is a robust and widely applicable method for the analysis of small aromatic molecules.

Protocol 5: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation and Sample Preparation:

  • NMR Spectrometer: Bruker 400 MHz or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

  • ~12.7 ppm (s, 1H): Carboxylic acid proton (broad singlet).

  • ~7.9-8.0 ppm (dd, 1H): Aromatic proton ortho to the bromine.

  • ~7.6-7.7 ppm (m, 1H): Aromatic proton.

  • ~7.5 ppm (d, 1H): Vinylic proton beta to the carbonyl.

  • ~7.3-7.4 ppm (t, 1H): Aromatic proton.

  • ~6.6 ppm (d, 1H): Vinylic proton alpha to the carbonyl. The coupling constants (J values) will be characteristic of the trans-alkene geometry (typically ~16 Hz) and the aromatic substitution pattern.

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

  • ~167 ppm: Carboxylic acid carbonyl carbon.

  • ~158-161 ppm (d): Fluorine-bearing aromatic carbon (large C-F coupling).

  • ~115-145 ppm: Aromatic and vinylic carbons. The carbon bearing the bromine will be at the lower end of this range.

Authoritative Grounding: The interpretation of NMR spectra should be consistent with established chemical shift values and coupling patterns for similar structures. Comparison with spectral data from reputable suppliers or literature sources is recommended for final confirmation.[3][9]

Conclusion

This compound is a high-value building block for contemporary drug discovery, offering multiple avenues for synthetic diversification. Its strategic application, underpinned by careful supplier selection and rigorous quality control, can significantly accelerate the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge required to effectively leverage the synthetic potential of this versatile compound.

References

safety and handling of 5-Bromo-2-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-fluorocinnamic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 202865-71-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure safe and effective laboratory operations. The focus is on understanding the causality behind safety measures, fostering a self-validating system of protocols, and grounding all recommendations in authoritative data.

Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic compound utilized as a research chemical, particularly in the synthesis of more complex molecules in medicinal chemistry and materials science.[1][] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
Chemical Formula C₉H₆BrFO₂[1][]
Molecular Weight 245.05 g/mol [][3]
CAS Number 202865-71-2[1][4]
Appearance White to off-white or light yellow solid/crystal powder[][3][4][5]
Melting Point 192-199 °C[][4]
Boiling Point 336.0±32.0 °C (Predicted)[][4]
Solubility Insoluble in water[3]
Stability Stable under normal storage conditions[3][6]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][3][7] It is crucial to note that the toxicological properties have not been fully investigated, which necessitates handling it with a high degree of caution, assuming a higher level of risk until more data is available.[6][7]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)H335: May cause respiratory irritation

Source: Synthesized from multiple Safety Data Sheets.[1][3][4][7]

The "Warning" signal word is associated with this compound.[1][3][7] There is currently no data available to classify it for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[3][6]

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential, prioritizing engineering controls to minimize exposure, supplemented by mandatory personal protective equipment.

Engineering Controls

The primary engineering control for handling this compound, especially in its powdered form, is to work within a properly functioning chemical fume hood. This contains airborne particles and prevents inhalation. Additionally, laboratory spaces must be equipped with easily accessible emergency eyewash stations and safety showers.[6][8] Ventilation systems should be adequate to control airborne concentrations to the lowest possible levels.[6]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[9] The selection of appropriate PPE is not merely a checklist item but a critical component of a comprehensive safety strategy.

  • Eye and Face Protection : Wear chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][8] A face shield should be used in situations with a higher risk of splashing or dust generation.

  • Skin Protection :

    • Gloves : Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[3][10]

    • Protective Clothing : A laboratory coat is required. For larger quantities or tasks with a higher risk of contamination, wear additional protective clothing to prevent skin exposure.[6][8]

  • Respiratory Protection : If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (e.g., N95) is necessary.[8][11]

PPE_Selection_Workflow cluster_0 Risk Assessment & Control Hierarchy A Task: Handling this compound B Hazard Identification (Irritant: Skin, Eyes, Respiratory) A->B C Engineering Controls (Primary Barrier) B->C D Work in Chemical Fume Hood C->D E Ensure Access to Eyewash/Shower C->E F Personal Protective Equipment (PPE) (Secondary Barrier) C->F G Eye/Face Protection (Goggles, Face Shield) F->G H Skin Protection (Gloves, Lab Coat) F->H I Respiratory Protection (If dust cannot be controlled) F->I Emergency_Response_Flowchart cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Event S2 Remove contaminated clothing. Start->S2 Skin E2 Remove contact lenses, if present and easy to do. Start->E2 Eye I1 Move person to fresh air. Start->I1 Inhalation S1 Wash with plenty of soap and water for at least 15 min. S3 Seek medical attention if irritation persists. S1->S3 S2->S1 E1 Rinse cautiously with water for at least 15 minutes. E3 Seek immediate medical attention. E1->E3 E2->E1 I2 Keep comfortable for breathing. I1->I2 I3 Seek medical attention. I2->I3

References

An In-Depth Technical Guide to 5-Bromo-2-fluorocinnamic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluorocinnamic acid, a halogenated derivative of cinnamic acid, has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom, an activating fluorine atom, and a versatile cinnamic acid backbone, make it a highly valuable intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis through established organic reactions, detailed spectroscopic characterization, and its burgeoning applications, particularly in the development of novel therapeutic agents such as kinase inhibitors.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention due to their wide-ranging biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The strategic incorporation of halogen atoms into the cinnamic acid scaffold can profoundly influence its physicochemical properties and biological efficacy[1]. This compound, with its distinct substitution pattern, offers medicinal chemists a versatile platform for molecular exploration. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions[3][4]. This guide aims to provide a detailed technical overview of this important synthetic intermediate.

Synthesis of this compound

The synthesis of this compound can be achieved through several classical organic reactions, primarily starting from 5-bromo-2-fluorobenzaldehyde. The choice of synthetic route often depends on the desired yield, purity, and scalability of the process.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a widely used method for the synthesis of cinnamic acids and their derivatives[5][6][7]. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.

Reaction Scheme:

Knoevenagel_Doebner cluster_reactants Reactants cluster_products Product 5-bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde reaction_arrow + malonic_acid Malonic Acid 5-bromo-2-fluorocinnamic_acid This compound product_arrow reaction_arrow->product_arrow Pyridine, Piperidine Heat product_arrow->5-bromo-2-fluorocinnamic_acid

Knoevenagel-Doebner Condensation for this compound Synthesis.

Experimental Protocol (Adapted from a similar synthesis[8]):

  • To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in pyridine (5-10 vol), add malonic acid (1.2 eq) and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Perkin Reaction

The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid[9][10][11].

Reaction Scheme:

Perkin_Reaction cluster_reactants Reactants cluster_products Product 5-bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde reaction_arrow + acetic_anhydride Acetic Anhydride 5-bromo-2-fluorocinnamic_acid This compound product_arrow reaction_arrow->product_arrow Sodium Acetate Heat product_arrow->5-bromo-2-fluorocinnamic_acid Reactivity cluster_reactions Chemical Transformations start This compound esterification Esterification / Amidation (Carboxylic Acid) start->esterification suzuki Suzuki Coupling (C-Br Bond) start->suzuki heck Heck Coupling (C-Br Bond) start->heck addition Addition Reactions (Alkene) start->addition Kinase_Inhibitor_Synthesis start This compound modification Functional Group Modification (e.g., Amidation) start->modification coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) modification->coupling final_compound Bioactive Kinase Inhibitor coupling->final_compound

References

Methodological & Application

synthesis of 5-Bromo-2-fluorocinnamic acid from 5-bromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Bromo-2-fluorocinnamic acid

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and advanced materials.[][2][3] The protocol details a robust and efficient method starting from the readily available precursor, 5-bromo-2-fluorobenzaldehyde.[2][4] We employ the Knoevenagel-Doebner condensation, a classic and reliable C-C bond-forming reaction, to achieve the target α,β-unsaturated carboxylic acid.[5][6] This document offers a step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety protocols, and methods for characterization, tailored for researchers in organic synthesis and drug discovery.

Introduction and Scientific Background

This compound is a substituted aromatic carboxylic acid whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of the bromo and fluoro substituents on the phenyl ring provides handles for further synthetic transformations and modulates the electronic and lipophilic properties of the molecule, making it a key building block for complex molecular architectures.[3]

The synthesis of cinnamic acids from aromatic aldehydes is a cornerstone of organic chemistry. Several named reactions can accomplish this transformation, including the Perkin reaction, the Wittig reaction, and the Knoevenagel condensation.[5][7][8][9]

  • Perkin Reaction: Involves the condensation of an aromatic aldehyde with an acid anhydride using an alkali salt of the acid as a base.[10][11] This method often requires high reaction temperatures (160-180°C) and extended reaction times.[12][13][14]

  • Knoevenagel Condensation: A reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base.[6][15][16] The Doebner modification specifically utilizes malonic acid as the active methylene component and pyridine as both the catalyst and solvent, followed by a decarboxylation step.[6][17] This modification is particularly effective for preparing α,β-unsaturated carboxylic acids from aldehydes.

For this application, we have selected the Knoevenagel-Doebner condensation due to its high efficiency, operational simplicity, and generally milder conditions compared to the classical Perkin reaction.

Reaction Mechanism: The Knoevenagel-Doebner Condensation

The reaction proceeds through a sequence of base-catalyzed condensation, dehydration, and finally, decarboxylation. The base (piperidine/pyridine) plays a crucial role in the initial deprotonation of the active methylene compound, malonic acid.

Step 1: Enolate Formation The basic catalyst abstracts an acidic α-hydrogen from malonic acid to form a nucleophilic enolate ion.

Step 2: Nucleophilic Addition The enolate attacks the electrophilic carbonyl carbon of 5-bromo-2-fluorobenzaldehyde, forming a tetrahedral alkoxide intermediate.

Step 3: Protonation & Dehydration The intermediate is protonated, and a subsequent elimination of a water molecule (dehydration) yields an α,β-unsaturated dicarboxylic acid.

Step 4: Decarboxylation Upon heating, the unsaturated intermediate undergoes decarboxylation (loss of CO₂) to yield the final, stable product, (E)-5-Bromo-2-fluorocinnamic acid.

G cluster_mechanism Knoevenagel-Doebner Reaction Mechanism A 1. Enolate Formation (Malonic Acid + Base) B 2. Nucleophilic Attack (Enolate on Aldehyde) A->B Generates Nucleophile C 3. Aldol Adduct Formation B->C Forms C-C bond D 4. Dehydration (Loss of H₂O) C->D Forms α,β-unsaturation E 5. Decarboxylation (Loss of CO₂) D->E Heat-induced F Final Product (this compound) E->F Stable Conjugated Acid

Caption: Key stages of the Knoevenagel-Doebner condensation mechanism.

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Purity
5-Bromo-2-fluorobenzaldehyde93777-26-5203.01≥98%
Malonic Acid141-82-2104.06≥99%
Pyridine110-86-179.10Anhydrous, ≥99.8%
Piperidine110-89-485.15≥99%
Hydrochloric Acid (HCl)7647-01-036.46Concentrated (37%)
Deionized Water7732-18-518.02N/A
Ethanol64-17-546.07For Recrystallization
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Reaction Parameters
ReagentAmountMolesEquivalents
5-Bromo-2-fluorobenzaldehyde10.15 g0.0501.0
Malonic Acid7.80 g0.0751.5
Pyridine50 mL-Solvent
Piperidine0.5 mL-Catalyst
Step-by-Step Procedure

Reaction Setup

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-fluorobenzaldehyde (10.15 g, 50 mmol) and malonic acid (7.80 g, 75 mmol).

  • Add 50 mL of pyridine to the flask. The mixture should be stirred until the solids are mostly dissolved.

  • Carefully add piperidine (0.5 mL) to the reaction mixture using a micropipette.

Reaction Execution 4. Heat the mixture to a gentle reflux (approx. 115°C) using a heating mantle. 5. Maintain the reflux with continuous stirring for 4-6 hours. 6. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

Work-up and Isolation 7. After completion, allow the reaction mixture to cool to room temperature. 8. Slowly and carefully pour the dark reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water while stirring. 9. Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid until the pH is ~1-2. A precipitate will form. 10. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. 11. Collect the crude solid product by vacuum filtration using a Buchner funnel. 12. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual pyridine and salts. 13. Dry the crude product in a vacuum oven at 60°C overnight.

Purification 14. Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white to light yellow crystalline powder.[]

G start Start: Assemble Reagents setup 1. Combine Aldehyde, Malonic Acid, Pyridine, and Piperidine in Flask start->setup react 2. Heat to Reflux (115°C) for 4-6 hours setup->react monitor 3. Monitor via TLC react->monitor workup 4. Cool & Quench in Ice/Water monitor->workup Reaction Complete acidify 5. Acidify with Conc. HCl to pH 1-2 workup->acidify filter 6. Filter Crude Product acidify->filter wash 7. Wash with Cold Water filter->wash dry 8. Dry Under Vacuum wash->dry purify 9. Recrystallize from Ethanol/Water dry->purify end_node End: Pure Product purify->end_node

References

Application Note & Protocol: A Guide to the Synthesis of 5-Bromo-2-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-fluorocinnamic acid is a key substituted aromatic carboxylic acid utilized as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it an important intermediate for the synthesis of complex organic molecules, including pharmaceutical agents and agrochemicals.[1] This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a robust experimental protocol, and methods for characterization and troubleshooting. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction and Strategic Overview

The synthesis of cinnamic acids and their derivatives is a cornerstone of organic chemistry, with broad applications in pharmaceuticals, cosmetics, and perfumery.[2][3] These α,β-unsaturated aromatic acids are typically prepared through several established synthetic routes. When selecting a pathway for the synthesis of this compound, it is crucial to consider factors such as starting material availability, reaction efficiency, scalability, and environmental impact.

Several classical methods are available for this transformation:

  • Perkin Reaction: This method involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[4] While historically significant, the Perkin reaction often requires high temperatures (e.g., 180°C) and extended reaction times, which can lead to side product formation.[5][6]

  • Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.[7] While highly versatile, this approach may require more complex catalyst systems and starting materials compared to condensation methods for this specific target.[8][9]

  • Knoevenagel-Doebner Condensation: This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, catalyzed by a base (typically an amine like pyridine or piperidine).[2][10] The reaction generally proceeds under milder conditions than the Perkin reaction and is known for its reliability and good yields, making it a preferred method for synthesizing cinnamic acids.[11]

Given its efficiency and milder conditions, this guide will focus on the Knoevenagel-Doebner Condensation as the recommended pathway for the synthesis of this compound from 5-Bromo-2-fluorobenzaldehyde.

Reaction Mechanism and Workflow

The Knoevenagel-Doebner condensation proceeds through a well-established mechanism. The reaction is catalyzed by a base, which serves a dual purpose.

Mechanism Pillars:

  • Deprotonation: The amine base (e.g., piperidine) deprotonates the active methylene group of malonic acid, forming a nucleophilic enolate ion.[10]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 5-Bromo-2-fluorobenzaldehyde, forming a tetrahedral intermediate.[10]

  • Dehydration & Decarboxylation: This intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Subsequent heating in the presence of a base like pyridine promotes decarboxylation, yielding the final cinnamic acid product.[10]

The overall workflow for this synthesis is depicted in the diagram below.

G cluster_materials Starting Materials cluster_process Synthetic Process cluster_product Final Product A 5-Bromo-2-fluorobenzaldehyde C Knoevenagel-Doebner Condensation (Pyridine, Piperidine, Heat) A->C B Malonic Acid B->C D Acidic Workup (HCl aq.) C->D Crude Product Precipitation E Purification (Filtration & Recrystallization) D->E F This compound (Purity >98%) E->F Purified Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound via the Knoevenagel-Doebner condensation.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
5-Bromo-2-fluorobenzaldehydeC₇H₄BrFO203.01[12]10.15 g50.01.0
Malonic AcidC₃H₄O₄104.066.24 g60.01.2
PyridineC₅H₅N79.1030 mL-Solvent/Catalyst
PiperidineC₅H₁₁N85.150.5 mL-Catalyst
Hydrochloric Acid (conc.)HCl36.46~15 mL-For Workup
EthanolC₂H₅OH46.07As needed-For Recrystallization
Deionized WaterH₂O18.02As needed-For Workup/Recrystallization
Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-fluorobenzaldehyde (10.15 g, 50.0 mmol).

  • Add malonic acid (6.24 g, 60.0 mmol) to the flask.

  • Add pyridine (30 mL) followed by piperidine (0.5 mL). The pyridine acts as both the solvent and a basic catalyst that facilitates the final decarboxylation step.[11] Piperidine is a more effective base for the initial condensation.[10]

  • Swirl the flask gently to ensure the solids are well-suspended in the pyridine.

Reaction Execution: 5. Heat the reaction mixture to reflux using a heating mantle. The solution should become homogeneous upon heating. 6. Maintain the reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

Workup and Product Isolation: 7. After the reaction is complete, allow the mixture to cool to room temperature. 8. Slowly and carefully pour the cooled, dark reaction mixture into a beaker containing 150 mL of an ice-water slurry with vigorous stirring. 9. Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2 (test with pH paper). This step protonates the carboxylate salt, causing the crude cinnamic acid product to precipitate out of the aqueous solution.[6] 10. Continue stirring the acidified mixture in an ice bath for 30 minutes to ensure complete precipitation. 11. Collect the precipitated solid by vacuum filtration using a Büchner funnel. 12. Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.

Purification: 13. The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of a hot 3:1 water/ethanol mixture to dissolve it.[13] 14. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. 15. Collect the purified, white to light-yellow crystals by vacuum filtration.[] 16. Dry the final product in a vacuum oven at 50-60°C to a constant weight. A typical yield is 75-85%.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Pyridine and piperidine are toxic and have strong, unpleasant odors. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is highly corrosive.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

  • Melting Point: The purified product should exhibit a sharp melting point in the range of 192-196 °C .[] A broad or depressed melting point may indicate the presence of impurities.

  • Appearance: The final product should be a white to light yellow crystalline powder.[]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1690 cm⁻¹), and the C=C stretch of the alkene (~1630 cm⁻¹).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. The ¹H NMR will show characteristic doublets for the vinyl protons with a large coupling constant (~16 Hz) indicative of the trans (E) configuration.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure reagents are pure and dry.
Product loss during workup/recrystallization.Ensure complete precipitation by thorough cooling and proper acidification. Use a minimal amount of hot solvent for recrystallization.
Product is Oily or Gummy Presence of impurities (e.g., unreacted starting material, pyridine).Ensure thorough washing of the crude product with cold water. Perform the recrystallization step carefully.
Product is Colored Impurities from side reactions.Treat the recrystallization solution with a small amount of activated charcoal and filter while hot.[5]
Reaction Fails to Proceed Inactive catalyst or wet reagents.Use freshly opened or distilled pyridine and piperidine. Ensure malonic acid is dry.

References

Protocol for the Purification of 5-Bromo-2-fluorocinnamic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluorocinnamic acid is a valuable building block in medicinal chemistry and materials science. As with many synthetic intermediates, impurities arising from starting materials or side-reactions can compromise the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[1] This application note provides a detailed protocol for the purification of this compound, grounded in the principles of solvent selection, crystal growth, and purity validation. The methodology is designed to be a self-validating system, ensuring researchers can achieve high purity with verifiable results.

Introduction: The Rationale for Purification

The presence of impurities, such as unreacted 5-bromo-2-fluorobenzaldehyde[2] or other by-products from its synthesis (e.g., via Perkin or Knoevenagel reactions), can have significant downstream consequences.[3] Effective purification is therefore not merely a matter of procedural compliance but a critical step to ensure reaction specificity, improve yields, and guarantee the efficacy and safety of the final compound. Recrystallization is the premier method for purifying solid organic compounds.[4][5] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that selectively excludes impurity molecules, which remain dissolved in the cold solvent (mother liquor).[5]

Compound Properties and Safety Considerations

A thorough understanding of the physicochemical and safety properties of this compound is essential before beginning any experimental work.

PropertyValueSource(s)
CAS Number 202865-71-2[][7]
Molecular Formula C₉H₆BrFO₂[][7]
Molecular Weight 245.05 g/mol []
Appearance White to light yellow crystalline powder[]
Melting Point 192-196 °C[][7]
Water Solubility Insoluble[8]
Boiling Point 336 °C at 760 mmHg[]

Safety Profile:

  • Hazard Class: Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation (STOT SE 3).[8][9]

  • Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[8] Avoid inhalation of dust and direct contact with skin and eyes.[9]

The Principle and Strategy of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics[4]:

  • It dissolves the target compound completely at its boiling point.

  • It dissolves the target compound sparingly or not at all at low temperatures (e.g., room temperature or 0-4 °C).

  • It either dissolves impurities completely at all temperatures or not at all, allowing for their removal by filtration.

  • It is chemically inert and does not react with the target compound.

  • It is sufficiently volatile to be easily removed from the purified crystals.

Given that this compound is a carboxylic acid, it is expected to be soluble in polar organic solvents like alcohols.[10] Due to its insolubility in water, a solvent-pair system, such as ethanol and water, is an excellent starting point. In this system, the compound is dissolved in the "good" solvent (ethanol) at a high temperature, and the "poor" solvent (water) is added to induce crystallization upon cooling.[11]

Detailed Recrystallization Protocol

This protocol assumes a starting quantity of approximately 5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.

Materials and Reagents
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • 500 mL Erlenmeyer flask

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Spatulas and glass stirring rod

  • Watch glass

  • Drying oven or desiccator

Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Drying Start Place Crude Solid in Erlenmeyer Flask Add_Solvent Add Minimum Hot 'Good' Solvent (e.g., Ethanol) Start->Add_Solvent Dissolve Heat and Stir to Completely Dissolve Add_Solvent->Dissolve Hot_Filt Hot Gravity Filtration (Optional: Only if insoluble impurities are present) Dissolve->Hot_Filt if needed Cooling Cool Slowly to Room Temperature Dissolve->Cooling Hot_Filt->Cooling Ice_Bath Place in Ice Bath to Maximize Yield Cooling->Ice_Bath Vac_Filt Collect Crystals by Vacuum Filtration Ice_Bath->Vac_Filt Wash Wash with Ice-Cold Solvent Mixture Vac_Filt->Wash Dry Dry Crystals Under Vacuum or in Oven Wash->Dry

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of crude this compound into a 500 mL Erlenmeyer flask.

    • Heat a beaker of ethanol on a hot plate. In the fume hood, add a small portion (approx. 50-75 mL) of the hot ethanol to the flask containing the acid.

    • Heat the flask on the hot plate with gentle swirling or magnetic stirring. Continue to add hot ethanol in small increments until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes saturated upon cooling, maximizing the yield of recovered crystals.[5]

  • Decolorization (Optional):

    • If the hot solution is colored, it may indicate the presence of colored organic impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount (a spatula tip) of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the carbon.[4]

  • Hot Filtration (Optional, required if charcoal was used):

    • If insoluble impurities are present or if charcoal was added, they must be removed by filtering the hot solution.

    • Set up a hot gravity filtration apparatus by placing a short-stemmed funnel with fluted filter paper into a clean Erlenmeyer flask on the hot plate.

    • Pour the hot solution quickly through the filter paper. Causality: This step must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.[11]

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the solid to precipitate, trapping impurities within the crystal lattice.[1]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.[4]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (e.g., 20:80 v/v). Causality: The wash solvent must be cold to avoid redissolving the purified crystals, while still rinsing away any soluble impurities adhering to the crystal surfaces.[4]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70 °C).

Assessment of Purity

The success of the recrystallization must be validated through analytical methods.

  • Visual Inspection: The purified product should be a white or off-white, well-defined crystalline solid, potentially with a noticeable improvement in color compared to the crude material.

  • Melting Point Determination: This is the most straightforward method to assess purity. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.

    • Crude Material: Expected to have a broad and depressed melting point (e.g., 185-192 °C).

    • Purified Material: Should exhibit a sharp melting point within the literature range of 192-196 °C .[][7]

  • Thin-Layer Chromatography (TLC): A spot of the crude material dissolved in a suitable solvent should be compared against a spot of the recrystallized product. The purified sample should ideally show a single spot, whereas the crude sample may show multiple spots corresponding to impurities.

Troubleshooting

ProblemProbable CauseSolution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off a portion of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation.[4]
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Optimize the solvent volume on a smaller scale. Ensure wash solvent is ice-cold. Ensure filtration apparatus is pre-heated.

Conclusion

Recrystallization is a highly effective and economical method for the purification of this compound. By carefully selecting a solvent system and controlling the rate of cooling, researchers can significantly enhance the purity of this important synthetic intermediate. The protocol described herein provides a robust framework that, when coupled with purity validation via melting point analysis, ensures a reliable and reproducible purification outcome critical for drug development and scientific research.

References

Revolutionizing Drug Discovery: A Guide to the Synthesis of Novel Derivatives from 5-Bromo-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-fluorocinnamic Acid

This compound has emerged as a critical starting material in medicinal chemistry. Its unique trifunctional nature—possessing a carboxylic acid, a synthetically versatile bromine atom, and a fluorine atom—offers a powerful scaffold for the generation of diverse molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a key handle for cross-coupling reactions, enabling the introduction of a wide array of substituents.[1] The carboxylic acid moiety provides a readily accessible point for derivatization into amides, esters, and other functional groups, which are prevalent in many drug candidates.[1] This guide provides a comprehensive overview of the synthetic pathways to generate novel derivatives from this valuable building block, with a focus on practical applications in drug discovery. Cinnamic acid and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-tumor, antibacterial, and anti-inflammatory effects, making this class of compounds particularly interesting for therapeutic development.[2][3][4][5][6][7]

Core Synthetic Strategies: Unlocking Molecular Diversity

The synthetic utility of this compound lies in the strategic and sequential modification of its three key functional groups. The general workflow involves initial derivatization of the carboxylic acid, followed by more complex carbon-carbon or carbon-heteroatom bond formations at the bromine-substituted position.

Synthesis_Workflow A This compound B Acyl Chloride / Activated Ester A->B Activation C Amide Derivatives B->C Amidation D Ester Derivatives B->D Esterification E Suzuki Coupling Products C->E Suzuki Coupling D->E Suzuki Coupling F Diverse Novel Derivatives E->F

Caption: Overall synthetic workflow from this compound.

PART 1: Activation of the Carboxylic Acid

The first critical step in the derivatization of this compound is the activation of the carboxylic acid moiety. This enhances its electrophilicity, facilitating subsequent reactions with nucleophiles such as amines and alcohols. The most common method is the conversion to an acyl chloride.

Protocol 1: Synthesis of 5-Bromo-2-fluorocinnamoyl chloride

Objective: To convert this compound to its corresponding acyl chloride, a highly reactive intermediate for amide and ester synthesis.

Rationale: Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion.

Reagent/SolventMolar Equiv.Purpose
This compound1.0Starting Material
Thionyl chloride (SOCl₂)2.0 - 3.0Chlorinating Agent
Dichloromethane (DCM) or Toluene-Solvent
Dimethylformamide (DMF)CatalyticCatalyst

Step-by-Step Procedure:

  • To a solution of this compound in anhydrous dichloromethane, add a catalytic amount of dimethylformamide.

  • Slowly add thionyl chloride to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-Bromo-2-fluorocinnamoyl chloride is often used immediately in the next step without further purification.

PART 2: Synthesis of Amide and Ester Derivatives

With the activated acyl chloride in hand, a diverse library of amide and ester derivatives can be readily synthesized. These reactions are typically high-yielding and proceed under mild conditions.

Protocol 2: General Procedure for Amide Synthesis

Objective: To synthesize a variety of amide derivatives by reacting 5-Bromo-2-fluorocinnamoyl chloride with primary or secondary amines.

Rationale: The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[8] This protocol allows for the rapid generation of a library of novel amides. The use of a base is crucial to neutralize the HCl byproduct generated during the reaction.

Reagent/SolventMolar Equiv.Purpose
5-Bromo-2-fluorocinnamoyl chloride1.0Electrophile
Primary or Secondary Amine1.1Nucleophile
Triethylamine (Et₃N) or Pyridine1.5Base
Dichloromethane (DCM)-Solvent

Step-by-Step Procedure:

  • Dissolve the desired amine and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C and slowly add a solution of 5-Bromo-2-fluorocinnamoyl chloride in dichloromethane.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yields and Characterization:

AmineProductExpected Yield (%)
AnilineN-phenyl-3-(5-bromo-2-fluorophenyl)acrylamide85-95%
BenzylamineN-benzyl-3-(5-bromo-2-fluorophenyl)acrylamide88-97%
Morpholine(5-bromo-2-fluorophenyl)(morpholino)prop-2-en-1-one90-98%
Protocol 3: General Procedure for Ester Synthesis (Fischer Esterification)

Objective: To synthesize ester derivatives of this compound.

Rationale: Esterification can be achieved through various methods. Fischer esterification, using an acid catalyst and an excess of the alcohol, is a classic and effective method.[9][10][11] The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms drives the reaction towards the product.[9]

Reagent/SolventMolar Equiv.Purpose
This compound1.0Starting Material
Alcohol (e.g., Methanol, Ethanol)Large ExcessNucleophile/Solvent
Sulfuric Acid (H₂SO₄) or p-TsOHCatalyticCatalyst

Step-by-Step Procedure:

  • Dissolve this compound in a large excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and saturated sodium bicarbonate solution.

  • Dry the organic layer, filter, and concentrate.

  • Purify the ester by column chromatography.

Expected Yields and Characterization:

AlcoholProductExpected Yield (%)
MethanolMethyl 5-bromo-2-fluorocinnamate80-90%
EthanolEthyl 5-bromo-2-fluorocinnamate82-92%

PART 3: Advanced Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring of the this compound derivatives is a prime site for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][12] This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a wide variety of organoboron reagents.[13]

Suzuki_Coupling A 5-Bromo-2-fluorocinnamic Acid Derivative (Amide or Ester) E Biaryl or Heteroaryl Derivative A->E B Aryl/Heteroaryl Boronic Acid B->E C Pd Catalyst (e.g., Pd(dppf)Cl2) C->E D Base (e.g., K2CO3) D->E

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling of this compound Derivatives

Objective: To synthesize biaryl or heteroaryl derivatives by coupling the bromo-substituted cinnamic acid derivative with a boronic acid.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile reaction with a broad functional group tolerance, making it ideal for late-stage functionalization in drug discovery.[1][13] The choice of palladium catalyst and base is crucial for achieving high yields.[12][14]

Reagent/SolventMolar Equiv.Purpose
This compound Derivative1.0Aryl Halide
Aryl/Heteroaryl Boronic Acid1.2-1.5Organoboron Reagent
Pd(dppf)Cl₂0.02-0.05Palladium Catalyst
K₂CO₃ or Cs₂CO₃2.0-3.0Base
1,4-Dioxane/Water or DME-Solvent System

Step-by-Step Procedure:

  • To a reaction vessel, add the this compound derivative, the boronic acid, the palladium catalyst, and the base.

  • Degas the vessel by purging with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Exemplary Suzuki Coupling Products:

Boronic AcidExpected Product
Phenylboronic acid5-Phenyl-2-fluorocinnamic acid derivative
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-fluorocinnamic acid derivative
Thiophene-2-boronic acid5-(Thiophen-2-yl)-2-fluorocinnamic acid derivative

Conclusion: A Gateway to Novel Chemical Entities

This compound represents a highly valuable and versatile platform for the synthesis of novel chemical entities with significant potential in drug discovery. The protocols detailed in this guide provide a robust framework for the systematic exploration of its chemical space. By leveraging the strategic functionalization of its carboxylic acid and bromo-substituent, researchers can efficiently generate diverse libraries of amides, esters, and biaryl derivatives for biological screening. The inherent properties of the fluorinated cinnamic acid scaffold, combined with the vast possibilities for diversification, make this an exciting area for the development of next-generation therapeutics.

References

Application Notes and Protocols for the Utilization of 5-Bromo-2-fluorocinnamic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 5-Bromo-2-fluorocinnamic Acid in Medicinal Chemistry

This compound is a versatile and highly functionalized starting material poised for a significant role in modern drug discovery and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a cinnamic acid moiety, offers multiple avenues for the construction of complex heterocyclic scaffolds. The presence of both a bromine and a fluorine atom on the aromatic ring provides orthogonal reactivity, enabling selective transformations.[1] The bromine atom is an excellent leaving group, making the molecule highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[1] The fluorine atom, with its high electronegativity and small size, can significantly influence the physicochemical properties of the final molecule, such as metabolic stability and membrane permeation, which are critical parameters in drug design.[2][3]

This application note provides detailed protocols and mechanistic insights into the use of this compound for the synthesis of two important classes of heterocycles: quinolinones and coumarins . These scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.

Part 1: Synthesis of 6-Bromoquinolin-2(1H)-ones via Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful and reliable method for the construction of carbocyclic and heterocyclic ring systems.[4] This palladium-catalyzed process involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.[5] For the synthesis of quinolinones from this compound, the carboxylic acid must first be converted to an appropriate amide derivative bearing an alkenyl group, which can then undergo an intramolecular Heck reaction.

Mechanistic Rationale

The catalytic cycle of the intramolecular Heck reaction for the synthesis of a 6-bromoquinolin-2(1H)-one from an N-allyl-5-bromo-2-fluorocinnamide derivative is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by the coordination of the pendant alkene to the palladium(II) center and subsequent migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination to regenerate the double bond and the palladium(0) catalyst. The choice of ligands, base, and solvent is critical for the efficiency and selectivity of the reaction.

Diagram 1: Catalytic Cycle of the Intramolecular Heck Reaction

G cluster_cycle Intramolecular Heck Reaction Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Aryl-Pd(II) Complex oxidative_addition->pd2_complex migratory_insertion Migratory Insertion pd2_complex->migratory_insertion Alkene Coordination alkyl_pd_intermediate Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd_intermediate beta_hydride_elimination β-Hydride Elimination alkyl_pd_intermediate->beta_hydride_elimination product_pd_complex Product-Pd(II)-H Complex beta_hydride_elimination->product_pd_complex reductive_elimination Reductive Elimination product_pd_complex->reductive_elimination Base reductive_elimination->pd0 Product + HB-Base

Caption: A simplified catalytic cycle for the intramolecular Heck reaction.

Experimental Protocol: Synthesis of 6-Bromo-3,4-dihydroquinolin-2(1H)-one

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Synthesis of N-allyl-5-bromo-2-fluorobenzamide

  • To a solution of 5-Bromo-2-fluorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

  • In a separate flask, dissolve allylamine (1.5 eq) and a base such as triethylamine (2.0 eq) in DCM.

  • Slowly add the freshly prepared acid chloride solution to the allylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-allyl-5-bromo-2-fluorobenzamide.

Step 2: Intramolecular Heck Reaction

  • To a degassed solution of N-allyl-5-bromo-2-fluorobenzamide (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand, such as triphenylphosphine (PPh₃, 10 mol%).

  • Add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 6-bromo-3,4-dihydroquinolin-2(1H)-one.

Parameter Condition Rationale
Catalyst Pd(OAc)₂A common and effective palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand PPh₃Stabilizes the palladium catalyst and influences the rate and selectivity of the reaction.
Base K₂CO₃Neutralizes the HBr formed during the catalytic cycle, regenerating the Pd(0) catalyst.
Solvent DMF, AcetonitrilePolar aprotic solvents that are suitable for Heck reactions.
Temperature 80-100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.

Part 2: Synthesis of 6-Bromocoumarins via Base-Mediated Intramolecular Cyclization

Coumarins, or 2H-chromen-2-ones, are a class of lactones that are widely distributed in nature and possess a broad spectrum of biological activities. The synthesis of coumarins from this compound can be achieved through an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction.

Mechanistic Rationale

In this proposed synthesis, the carboxylic acid of this compound is deprotonated by a base to form a carboxylate. This carboxylate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the fluorine atom. The ortho-disposition of the fluorine and the cinnamic acid side chain facilitates this cyclization. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution, is displaced to form the lactone ring of the coumarin.

Diagram 2: Proposed Mechanism for Coumarin Synthesis

G cluster_mechanism Base-Mediated Intramolecular Cyclization start This compound deprotonation Deprotonation start->deprotonation Base carboxylate Carboxylate Intermediate deprotonation->carboxylate cyclization Intramolecular Nucleophilic Attack carboxylate->cyclization meisenheimer Meisenheimer-like Intermediate cyclization->meisenheimer elimination Fluoride Elimination meisenheimer->elimination product 6-Bromocoumarin elimination->product - F⁻

Caption: Proposed mechanism for the synthesis of 6-bromocoumarin.

Experimental Protocol: Synthesis of 6-Bromocoumarin

This is a proposed protocol based on established principles of intramolecular cyclization and may require experimental validation and optimization.

  • Dissolve this compound (1.0 eq) in a high-boiling polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

  • Add a suitable base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Heat the reaction mixture to a temperature between 100-150 °C.

  • Monitor the progress of the reaction by TLC or LC-MS, observing the consumption of the starting material and the formation of the product.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-bromocoumarin.

Parameter Condition Rationale
Base K₂CO₃, NaHTo deprotonate the carboxylic acid, forming the nucleophilic carboxylate.
Solvent DMF, DMSOHigh-boiling polar aprotic solvents facilitate SNAᵣ reactions.
Temperature 100-150 °CTo provide sufficient energy for the intramolecular cyclization and fluoride displacement.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this application note for the synthesis of 6-bromo-substituted quinolinones and coumarins demonstrate the utility of this starting material in palladium-catalyzed intramolecular Heck reactions and base-mediated intramolecular cyclizations. The strategic positioning of the bromo, fluoro, and cinnamic acid functionalities allows for the construction of these important heterocyclic cores, which can be further functionalized to generate libraries of compounds for drug discovery programs. The presented methodologies are robust and can likely be adapted for the synthesis of a variety of substituted quinolinones and coumarins.

References

Application Note: A Comprehensive Protocol for Evaluating the Antimicrobial Efficacy of 5-Bromo-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental framework for the comprehensive antimicrobial evaluation of 5-Bromo-2-fluorocinnamic acid, a halogenated derivative of cinnamic acid. Cinnamic acids and their analogues are a well-documented class of plant-derived compounds exhibiting a broad spectrum of biological activities, including antimicrobial properties.[1][2][3] The introduction of halogen atoms into the cinnamic acid structure can modulate its electronic properties and lipophilicity, potentially enhancing its antimicrobial potency.[4] This guide is designed for researchers, microbiologists, and drug development professionals, offering step-by-step protocols for determining the compound's efficacy against clinically relevant bacteria. We present standardized methodologies for assessing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside the qualitative Agar Disk Diffusion assay, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction and Scientific Rationale

Cinnamic acid derivatives are of significant interest in the search for new antimicrobial agents due to their natural origin, low toxicity, and diverse bioactivity.[3] Their proposed mechanisms of action are multifaceted, often involving the disruption of microbial cell membrane integrity, leakage of cellular components, and the inhibition of critical enzymes like DNA gyrase and topoisomerase IV.[1][5] Some derivatives have also shown potential in inhibiting biofilm formation, a key virulence factor in many persistent infections.[1][6]

The specific compound, this compound, combines the core cinnamic acid scaffold with two halogen substituents. This structural modification is a common strategy in medicinal chemistry to enhance biological activity. The purpose of the following protocols is to provide a robust and reproducible system for quantifying the antimicrobial effects of this novel compound, thereby establishing a foundational dataset for its potential development as a therapeutic agent.

Overall Experimental Workflow

The evaluation process is a sequential workflow designed to move from broad screening to quantitative assessment of inhibitory and bactericidal activity. The process begins with the preparation of the test compound, followed by the determination of its minimum inhibitory concentration (MIC) using the broth microdilution method. Subsequent experiments, such as the minimum bactericidal concentration (MBC) test, build upon the MIC results to provide deeper insights into the compound's mode of action.

experimental_workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Antimicrobial Susceptibility Testing (AST) cluster_analysis Phase 3: Data Analysis prep_compound Prepare Stock Solution of this compound prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) mic_test Protocol 1: Determine MIC (Broth Microdilution) prep_compound->mic_test disk_test Protocol 3: Agar Disk Diffusion (Qualitative Screening) prep_compound->disk_test prep_inoculum->mic_test prep_inoculum->disk_test analyze_mic Record MIC Value (Lowest concentration with no visible growth) mic_test->analyze_mic Observe Turbidity mbc_test Protocol 2: Determine MBC (Subculturing from MIC plate) analyze_mbc Record MBC Value (Lowest concentration killing ≥99.9%) mbc_test->analyze_mbc Count Colonies analyze_disk Measure Zone of Inhibition (mm) disk_test->analyze_disk analyze_mic->mbc_test Use MIC & higher concentration wells interpret Interpret Data (e.g., Calculate MBC/MIC Ratio) analyze_mic->interpret analyze_mbc->interpret

Figure 1: Comprehensive workflow for antimicrobial testing of the target compound.

Materials and Equipment

3.1. Test Compound and Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 0.9% saline solution

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile deionized water

3.2. Microbial Strains (ATCC Recommended)

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

3.3. Equipment and Consumables

  • Sterile 96-well flat-bottom microtiter plates with lids

  • Sterile Petri dishes (90 mm or 100 mm)

  • Adjustable single and multichannel micropipettes with sterile tips

  • Sterile reagent reservoirs

  • Incubator (aerobic, 35°C ± 2°C)

  • Spectrophotometer or McFarland turbidimeter

  • Sterile inoculation loops and cotton swabs

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8][9][10] This protocol is based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

4.1. Preparation of Compound Stock Solution

  • Rationale: A high-concentration stock solution is prepared in a solvent like DMSO to ensure solubility before dilution in aqueous culture media. The final DMSO concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.

  • Accurately weigh 10 mg of this compound and dissolve it in 1 mL of sterile DMSO to create a 10 mg/mL (10,000 µg/mL) stock solution.

  • Vortex thoroughly until the compound is completely dissolved. This is your primary stock solution.

  • Prepare an intermediate or working stock solution by diluting the primary stock in sterile CAMHB. For example, to test up to a final concentration of 256 µg/mL, a working stock of 512 µg/mL is needed (as it will be diluted 1:1 with the inoculum).

4.2. Preparation of Bacterial Inoculum

  • Rationale: A standardized inoculum is critical for the reproducibility of susceptibility tests. The 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[8]

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.

  • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8] A common dilution is 1:100 followed by a 1:2 dilution in the plate.

4.3. Microtiter Plate Setup and Incubation

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the working stock solution (e.g., 512 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the Growth Control (inoculum, no compound). Add 100 µL of CAMHB.

  • Well 12 will serve as the Sterility Control (broth only, no inoculum).

  • Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to wells 1 through 11. This brings the total volume to 200 µL per well and achieves the final desired test concentrations.[7]

  • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7][14]

4.4. Reading the MIC

  • Following incubation, examine the plate for visible turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[8][10][15]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC is determined and is used to ascertain the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17][18] This helps differentiate between bactericidal (killing) and bacteriostatic (inhibiting) activity.[19]

5.1. Subculturing from MIC Plate

  • Rationale: By plating aliquots from non-turbid wells onto an antibiotic-free solid medium, we can determine if the bacteria were merely inhibited or were killed by the compound.

  • Select the wells corresponding to the MIC and at least two higher concentrations from the completed MIC plate.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each well and spot-plate it onto a quadrant of a fresh MHA plate.

  • Also, plate an aliquot from the growth control well to confirm the viability of the inoculum.

5.2. Incubation and Reading the MBC

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies (CFUs) from each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[17][20] In practice, this is often recorded as the lowest concentration with no visible growth on the agar plate.[18]

Protocol 3: Agar Disk Diffusion Assay

This method is a widely used qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[21] It is based on the diffusion of the agent from an impregnated paper disk through the agar, resulting in a zone of growth inhibition.[14]

6.1. Plate and Disk Preparation

  • Rationale: This method provides a visual confirmation of antimicrobial activity and is useful for screening multiple strains or compounds simultaneously. The size of the inhibition zone is proportional to the susceptibility of the organism and the diffusion properties of the compound.

  • Using a sterile cotton swab, inoculate a fresh MHA plate with the standardized bacterial suspension (0.5 McFarland) to create a uniform lawn of bacteria.

  • Prepare sterile paper disks (6 mm diameter). Aseptically apply a defined volume (e.g., 10 µL) of a known concentration of the this compound stock solution onto each disk.

  • Allow the disks to dry completely in a laminar flow hood.

6.2. Application and Incubation

  • Within 15 minutes of inoculating the plate, firmly place the impregnated disks onto the surface of the MHA plate.

  • Ensure even contact with the agar and do not move the disks once placed.

  • Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with DMSO only).

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[14]

6.3. Measuring Zones of Inhibition

  • After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk, including the disk itself.

  • Record the measurements in millimeters (mm).

Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be summarized in a clear, tabular format.

Table 1: Example MIC and MBC Data for this compound

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 2921316322Bactericidal
Escherichia coliATCC 25922645128Bacteriostatic
Pseudomonas aeruginosaATCC 27853128>512>4Bacteriostatic

Interpretation of Results:

  • MIC: The MIC value provides a quantitative measure of the compound's potency. Lower MIC values indicate higher efficacy.

  • MBC/MIC Ratio: This ratio is crucial for classifying the compound's activity.

    • An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4).[19]

    • An agent is considered bacteriostatic if the MBC is more than four times its MIC (MBC/MIC > 4).

  • Disk Diffusion: The diameter of the inhibition zone provides a qualitative or semi-quantitative assessment. While specific breakpoints (Susceptible, Intermediate, Resistant) are not established for novel compounds, the zone size can be used to compare relative activity against different strains.

References

5-Bromo-2-fluorocinnamic Acid: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target structures. 5-Bromo-2-fluorocinnamic acid, a halogenated aromatic carboxylic acid, has emerged as a highly valuable and versatile intermediate. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a cinnamic acid moiety, offers a confluence of reactive sites that can be selectively addressed to construct elaborate molecular architectures.[] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility and application of this compound in organic synthesis, complete with detailed experimental protocols.

The presence of a bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds.[][2][3] The fluorine atom, positioned ortho to the carboxylic acid, influences the electronic properties of the aromatic ring and can play a crucial role in modulating the physicochemical and pharmacological properties of the final products, such as binding affinity to target proteins.[4] Furthermore, the carboxylic acid group serves as a handle for various transformations, most notably amide bond formation, a ubiquitous linkage in pharmaceuticals.[5][6]

This guide will delve into the key applications of this compound, with a particular focus on its role in the synthesis of novel bacterial topoisomerase inhibitors, and provide detailed, field-proven protocols for its use in pivotal organic transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 202865-71-2[7]
Molecular Formula C9H6BrFO2[]
Molecular Weight 245.05 g/mol []
Appearance White to light yellow crystalline powder[]
Melting Point 192-196 °C[]
Boiling Point 336 °C at 760 mmHg[]
Purity Typically ≥98%[][8]
Synonyms (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid[]

Key Applications in Organic Synthesis

The strategic positioning of three distinct functional groups—a bromine atom, a fluorine atom, and a cinnamic acid—renders this compound a powerful tool for the synthesis of diverse and complex molecules.

Synthesis of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

A significant application of this compound is in the development of novel bacterial topoisomerase inhibitors (NBTIs).[9] These enzymes, including DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication and are validated targets for antibiotics.[9] The rise of antibiotic resistance has spurred the search for new inhibitors that target different binding sites or exhibit novel mechanisms of action.

This compound serves as a key precursor for the synthesis of NBTIs that often feature a biphenyl scaffold.[3] The bromine atom allows for the introduction of a second aryl or heteroaryl group via Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for creating such biaryl structures.[3][7] The resulting derivatives have shown promise in inhibiting bacterial growth, including that of resistant strains.[9][10]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide.[3][7] Utilizing this compound in Suzuki-Miyaura coupling allows for the straightforward introduction of aryl, heteroaryl, or vinyl substituents at the 5-position of the phenyl ring. This is a key strategy in library synthesis for structure-activity relationship (SAR) studies.

  • Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene.[2] While the cinnamic acid moiety already contains an alkene, the aryl bromide can be reacted with other alkenes under specific conditions, further expanding the molecular diversity that can be achieved from this building block.

Amide Bond Formation and Derivatization

The carboxylic acid functionality is a versatile handle for a wide range of chemical transformations. The most common of these is the formation of amides, which are present in a vast number of biologically active molecules.[5][6] this compound can be readily coupled with a diverse array of primary and secondary amines using standard peptide coupling reagents to generate a library of cinnamoyl amides. These amides themselves can be valuable intermediates or the final target molecules with potential biological activities.

Experimental Protocols

The following protocols are provided as a guide for the application of this compound in common synthetic transformations. These are generalized procedures and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh3)4 is a common choice, though other palladium sources and ligands can be used.[3]

  • Base: A base is required to activate the boronic acid for transmetalation.[3] Sodium carbonate is a common and effective choice.

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 This compound Reaction_Center + Reactant1->Reaction_Center Reactant2 Ar-B(OH)₂ Reactant2->Reaction_Center Catalyst Pd(PPh₃)₄ Product 5-Aryl-2-fluorocinnamic acid Base Na₂CO₃ Solvent Toluene/H₂O Reaction_Center->Product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4] (0.05 eq)

  • Sodium carbonate (Na2CO3) (2.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add toluene and water (typically a 4:1 to 2:1 ratio).

  • Add the Pd(PPh3)4 catalyst to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 5-aryl-2-fluorocinnamic acid.

Protocol 2: Heck Reaction of this compound with an Alkene

This protocol provides a general method for the Heck reaction of this compound with an alkene, such as styrene or an acrylate.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[11]

  • Ligand: A phosphine ligand, such as triphenylphosphine (PPh3), is often used to stabilize the palladium catalyst.

  • Base: An organic base, such as triethylamine (Et3N), is used to neutralize the HBr generated during the reaction.[11]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used.

Heck_Reaction cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 This compound Reaction_Center + Reactant1->Reaction_Center Reactant2 Alkene (e.g., Styrene) Reactant2->Reaction_Center Catalyst Pd(OAc)₂ Product Coupled Product Ligand PPh₃ Base Et₃N Solvent DMF Reaction_Center->Product Heck Reaction

Caption: Heck reaction involving this compound.

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., styrene) (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)2] (0.02 eq)

  • Triphenylphosphine (PPh3) (0.04 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a dry, inert atmosphere flask, dissolve this compound, Pd(OAc)2, and PPh3 in anhydrous DMF.

  • Add the alkene and triethylamine to the reaction mixture.

  • Heat the mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Amide Coupling of this compound

This protocol details a standard procedure for the formation of an amide from this compound and a primary or secondary amine using HATU as the coupling agent.

Causality Behind Experimental Choices:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is effective for coupling sterically hindered substrates.[6]

  • Base: An organic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the amine and neutralize any acidic byproducts.[5]

  • Solvent: Anhydrous polar aprotic solvents like DMF or dichloromethane (DCM) are commonly used.[5]

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 This compound Reaction_Center + Reactant1->Reaction_Center Reactant2 Amine (R-NH₂) Reactant2->Reaction_Center CouplingAgent HATU Product Amide Product Base DIPEA Solvent DMF Reaction_Center->Product Amide Coupling

Caption: Amide bond formation with this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in anhydrous DMF in a dry flask under an inert atmosphere.

  • Add the amine, followed by DIPEA.

  • In a separate vial, dissolve HATU in a small amount of anhydrous DMF and add this solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography on silica gel or recrystallization.

Conclusion

This compound is a robust and versatile building block with significant potential in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its trifunctional nature allows for sequential and selective modifications, providing a streamlined pathway to complex molecular targets. The protocols outlined in this application note serve as a practical starting point for researchers to harness the synthetic utility of this valuable compound. As the demand for novel chemical entities continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of innovation.

References

Developing Analogs of 5-Bromo-2-fluorocinnamic Acid for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives are a well-established class of naturally occurring phenolic compounds that have garnered significant attention in pharmacology and drug development.[1] These molecules, found in a variety of plants, serve as a foundational scaffold for a wide array of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. The core structure of cinnamic acid, featuring a phenyl ring, an alkene double bond, and a carboxylic acid functional group, offers multiple avenues for chemical modification, allowing for the synthesis of bioactive agents with enhanced efficacy and target specificity.

This guide focuses on 5-Bromo-2-fluorocinnamic acid, a halogenated derivative with significant potential as a lead compound in drug discovery. The presence of bromine and fluorine atoms on the phenyl ring provides unique electronic properties and metabolic stability, while the bromine atom serves as a versatile handle for further chemical elaboration through cross-coupling reactions. This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of novel analogs of this compound.

Strategic Design of this compound Analogs

The development of a focused library of analogs from a lead compound is a critical step in drug discovery. For this compound, a systematic approach to analog design involves the modification of three key regions of the molecule: the bromine atom, the carboxylic acid, and the aromatic ring. The rationale behind these modifications is to explore the structure-activity relationship (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Key Modification Sites:
  • Modification at the 5-position (Bromine atom): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and vinyl groups, to explore their impact on biological activity.

  • Modification of the Carboxylic Acid: The carboxylic acid moiety can be converted into esters, amides, or other bioisosteres to modulate the compound's polarity, solubility, and ability to interact with biological targets. Amide coupling with a diverse set of amines is a particularly powerful strategy for generating a library of analogs with varying physicochemical properties.

  • Modification of the Aromatic Ring: While the initial focus is on the bromine and carboxylic acid groups, further modifications to the aromatic ring, such as the introduction of additional substituents, can be explored in later stages of lead optimization.

The following diagram illustrates the key diversification points for generating analogs of this compound.

Caption: Key diversification points for analog development.

Synthetic Protocols for Analog Generation

This section provides detailed, step-by-step protocols for the key synthetic transformations used to generate analogs of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2] This protocol describes the coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Isopropanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of isopropanol (10 mL) and deionized water (5 mL).

  • Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the isopropanol under reduced pressure.

  • Acidify the aqueous residue with 1M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Heck Reaction of this compound

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[3] This protocol outlines the reaction of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (anhydrous)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous acetonitrile (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: EDC/HOBt-Mediated Amide Coupling of this compound

Amide bond formation is a crucial reaction in drug discovery. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) for the efficient coupling of this compound with a variety of amines.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), HOBt (1.2 mmol), and the desired amine (1.1 mmol).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 mmol) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization of Analogs

Purification by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of small molecules based on their polarity.[1][6]

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

  • Detection: UV-Vis detector, typically at wavelengths where the cinnamic acid chromophore absorbs (e.g., 254 nm, 280 nm).

Structural Characterization

The structure of the synthesized analogs should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds. The chemical shifts and coupling constants of the protons on the aromatic ring and the vinyl group provide key information about the substitution pattern and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the analogs.

Biological Evaluation of Analogs

A tiered approach to biological evaluation is recommended, starting with in vitro assays to assess the antioxidant, anti-inflammatory, and anticancer activities of the synthesized analogs.

Antioxidant Activity Assessment

Protocol 4: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant activity of compounds.[7][8][9][10]

Materials:

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Test compounds (dissolved in a suitable solvent like DMSO or methanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in methanol or ethanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add varying concentrations of the test compounds and the positive control to the wells. Include a control well with only the DPPH solution and the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity Screening

Protocol 5: COX-2 Inhibitor Screening Assay

This fluorometric assay measures the ability of compounds to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.[11][12][13][14][15]

Materials:

  • COX-2 Inhibitor Screening Kit (commercially available)

  • Test compounds

  • Celecoxib (positive control)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Follow the manufacturer's protocol for the COX-2 inhibitor screening kit.

  • Prepare dilutions of the test compounds and the positive control (Celecoxib).

  • Add the test compounds, enzyme, and other reaction components to the wells of a 96-well plate.

  • Initiate the reaction by adding the substrate (arachidonic acid).

  • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Calculate the rate of the reaction and the percentage of inhibition for each compound.

  • Determine the IC₅₀ value for active compounds.

Protocol 6: Nitric Oxide (NO) Production in Macrophages (Griess Assay)

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[16][17][18][19][20]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the amount of nitrite (a stable product of NO) using a sodium nitrite standard curve.

Anticancer Activity Screening

Protocol 7: MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[15][21][22][23][24][25]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • Doxorubicin (positive control)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the activity of the different analogs.

Table 1: Summary of Biological Activity of this compound Analogs

Compound IDModificationAntioxidant Activity (DPPH, IC₅₀ µM)Anti-inflammatory Activity (COX-2, IC₅₀ µM)Anticancer Activity (MCF-7, IC₅₀ µM)
Parent This compound
Analog-1 5-Phenyl
Analog-2 5-(4-Methoxyphenyl)
Analog-3 Amide with Piperidine
Analog-4 Amide with Morpholine
... ...

Conclusion and Future Directions

The systematic development of analogs of this compound, guided by the protocols outlined in this document, provides a robust framework for the discovery of novel therapeutic agents. By exploring the structure-activity relationships through targeted modifications at key positions of the molecule, researchers can identify compounds with enhanced potency and selectivity for various biological targets. Promising lead compounds identified through this process can then be advanced to more complex preclinical and clinical studies. The versatility of the this compound scaffold, coupled with the power of modern synthetic and screening methodologies, holds significant promise for the future of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluorocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on identifying and mitigating the formation of side products.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and practical solutions.

Problem 1: Low Yield and Presence of Unreacted Starting Material

Symptom: Your reaction yields are consistently low, and analysis of the crude product (e.g., by ¹H NMR or LC-MS) shows a significant amount of unreacted 5-Bromo-2-fluorobenzaldehyde.

Potential Cause: Incomplete reaction is a common issue and can stem from several factors, particularly in Knoevenagel or Perkin-type condensations. These reactions are equilibria, and conditions may not be optimal to drive the reaction to completion. Insufficient reaction time, inadequate temperature, or deactivation of the catalyst/base are frequent culprits.

Troubleshooting Steps:

  • Extend Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time.

  • Increase Reaction Temperature: For Perkin reactions, which often require high temperatures, ensure your heating apparatus is accurately calibrated.[1] A modest increase in temperature can sometimes significantly improve conversion rates. However, be cautious, as excessive heat can promote side reactions like decarboxylation.

  • Catalyst/Base Integrity: In Knoevenagel condensations, the amine base catalyst (e.g., piperidine, pyridine) is crucial.[2][3] Ensure the base is of high purity and has not degraded. For Perkin reactions using an alkali salt of the acid anhydride (e.g., sodium acetate), it is critical that the salt is anhydrous, as moisture can inhibit the reaction.[1]

  • Reagent Stoichiometry: While a slight excess of one reagent is sometimes used to drive a reaction, a large excess can lead to purification challenges. Re-evaluate the stoichiometry of your reactants.

Problem 2: Presence of a Lower Molecular Weight Impurity

Symptom: Your analytical data (e.g., Mass Spectrometry) indicates the presence of a significant impurity with a molecular weight corresponding to the loss of a carboxyl group (CO₂).

Potential Cause: This is a strong indication of decarboxylation of the desired this compound to form 5-bromo-2-fluorostyrene. This side reaction is often promoted by excessive heat or prolonged reaction times, particularly under basic conditions used in the Knoevenagel-Doebner modification.[4] The mechanism of the Perkin reaction also includes a decarboxylation step, and under certain conditions, this can become a competing pathway for intermediates.[5][6]

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time: Carefully control the reaction temperature and monitor for the disappearance of the starting material. Avoid prolonged heating once the reaction is complete.

  • Modify the Work-up Procedure: Acidify the reaction mixture promptly upon completion to neutralize the base and quench the reaction. This will protonate the carboxylate and make it less prone to decarboxylation.

  • Purification Strategy: If decarboxylation has occurred, the resulting styrene derivative can often be separated from the acidic product by acid-base extraction. The desired cinnamic acid will be extracted into the aqueous basic phase, leaving the neutral styrene in the organic layer.

Problem 3: Detection of a Higher Molecular Weight, Di-brominated Impurity

Symptom: Mass spectrometry or elemental analysis of your product suggests the presence of a di-brominated species.

Potential Cause: The formation of a di-brominated side product , such as 3,5-dibromo-2-fluorocinnamic acid, is a possibility, especially if the synthesis of the starting material, 5-bromo-2-fluorobenzaldehyde, involved a bromination step and residual brominating agent is carried over. While less common in the condensation step itself, the aromatic ring can be susceptible to further electrophilic bromination under certain conditions. The synthesis of a similar compound, 5-bromo-2,4-difluorobenzoic acid, has been shown to produce a di-brominated impurity.[7]

Troubleshooting Steps:

  • Purity of Starting Material: Ensure the 5-bromo-2-fluorobenzaldehyde used is of high purity and free from any residual brominating agents. If you are synthesizing the aldehyde yourself, ensure the purification of this intermediate is thorough.

  • Inert Reaction Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of any oxidative species that could potentially lead to unwanted side reactions.

  • Purification Strategy: Di-brominated impurities can be challenging to separate due to their similar polarity to the desired product. Preparative HPLC or careful column chromatography may be necessary. In some cases, fractional crystallization can be effective if there is a significant difference in solubility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing cinnamic acid derivatives like this compound are the Knoevenagel condensation and the Perkin reaction .[2][6] The Knoevenagel condensation typically involves the reaction of 5-Bromo-2-fluorobenzaldehyde with malonic acid in the presence of a weak base like pyridine or piperidine.[2][3] The Perkin reaction utilizes the condensation of an aromatic aldehyde with an acid anhydride, such as acetic anhydride, in the presence of an alkali salt of the acid.[1][6]

Q2: How can I effectively purify crude this compound?

A2: A multi-step purification strategy is often most effective:

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral impurities (like the decarboxylated styrene) and any unreacted aldehyde. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The desired product will move into the aqueous layer as its carboxylate salt.

  • Re-precipitation: After separating the aqueous layer, carefully re-acidify with a strong acid (e.g., HCl) to precipitate the purified this compound.

  • Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to remove closely related impurities.

Q3: What analytical techniques are best for identifying impurities in my product?

A3: A combination of techniques is recommended for comprehensive impurity profiling:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural information and can help identify the presence of unreacted starting materials or major side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for detecting and identifying impurities, even at low levels, by providing both retention time and mass-to-charge ratio data.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of your sample and for developing purification methods.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and lower the melting point.

Visualizing Reaction Pathways and Side Product Formation

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathways and the points at which side products may form.

Synthesis_Pathway cluster_knoevenagel Knoevenagel Condensation cluster_perkin Perkin Reaction cluster_side_reactions Potential Side Reactions Aldehyde 5-Bromo-2-fluorobenzaldehyde Intermediate1 Intermediate Adduct Aldehyde->Intermediate1 + Malonic Acid (Base Catalyst) Dibromination Di-bromination Product (e.g., 3,5-dibromo-2-fluorocinnamic acid) Aldehyde->Dibromination + Residual Brominating Agent UnreactedAldehyde Unreacted Aldehyde Aldehyde->UnreactedAldehyde Incomplete Reaction MalonicAcid Malonic Acid Product This compound Intermediate1->Product Decarboxylation Decarboxylation Decarboxylation Product (5-Bromo-2-fluorostyrene) Product->Decarboxylation Excess Heat/Base Aldehyde2 5-Bromo-2-fluorobenzaldehyde Intermediate2 Aldol-type Adduct Aldehyde2->Intermediate2 + Acetic Anhydride (Base) Anhydride Acetic Anhydride MixedAnhydride Mixed Anhydride Intermediate2->MixedAnhydride Acyl Transfer Product2 This compound MixedAnhydride->Product2 Elimination & Hydrolysis Product2->Decarboxylation Excess Heat/Time

Caption: Synthetic routes and potential side product formation.

Summary of Potential Side Products and Mitigation Strategies

Side ProductLikely CauseRecommended Mitigation/Purification
Unreacted 5-Bromo-2-fluorobenzaldehyde Incomplete reaction (insufficient time, temperature, or catalyst activity).Extend reaction time, increase temperature moderately, ensure catalyst/base quality. Purify via acid-base extraction.
5-Bromo-2-fluorostyrene Decarboxylation of the product due to excess heat or prolonged reaction time, especially under basic conditions.Optimize reaction temperature and time. Prompt acidic work-up. Purify via acid-base extraction.
Di-brominated Cinnamic Acid Derivatives Presence of residual brominating agents in the starting aldehyde.Ensure high purity of 5-Bromo-2-fluorobenzaldehyde. Purify via preparative HPLC or fractional crystallization.

References

5-Bromo-2-fluorocinnamic acid solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-fluorocinnamic Acid

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a practical framework for determining the solubility of this compound. Recognizing the absence of comprehensive published solubility data, this document offers a blend of theoretical guidance, a detailed experimental protocol for in-house determination, and a troubleshooting guide to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound based on its molecular structure?

A1: Understanding the molecular structure is key to predicting solubility behavior. The "like dissolves like" principle is a useful starting point.[1]

  • Polar Features: The molecule possesses a carboxylic acid group (-COOH), which is polar and capable of hydrogen bonding. This suggests potential solubility in polar, protic solvents (like alcohols) and polar, aprotic solvents (like DMSO and DMF).

  • Nonpolar Features: The presence of a brominated phenyl ring contributes significant nonpolar, hydrophobic character. This limits its solubility in highly polar solvents like water and suggests some affinity for less polar organic solvents.

  • Overall Polarity: this compound is a moderately polar organic molecule. Its solubility will be a balance between the polar carboxylic acid group and the larger, nonpolar aromatic ring system. It is expected to be poorly soluble in water but should exhibit good solubility in several common organic solvents.[2]

Q2: Which organic solvents are the most promising candidates for dissolving this compound?

A2: Based on the structural analysis, the following solvents are recommended as primary candidates for initial testing:

  • High-Polarity Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often excellent solvents for compounds with both polar functional groups and aromatic rings.

  • Ethers: Tetrahydrofuran (THF) can be effective due to its ability to solvate a range of moderately polar compounds.

  • Alcohols: Methanol and ethanol can dissolve the compound, primarily through hydrogen bonding with the carboxylic acid group.

  • Ketones: Acetone is another viable option for moderately polar compounds.

It is unlikely to be soluble in nonpolar solvents like hexanes or toluene due to the polarity of the carboxylic acid group.

Q3: I cannot find definitive quantitative solubility data (e.g., in mg/mL) for this compound. Is this unusual?

A3: No, this is quite common for specialized research chemicals. Comprehensive physical property data, including solubility in a wide range of solvents, is typically generated for large-scale, widely used industrial chemicals or registered pharmaceuticals. For many catalog compounds like this one, only basic properties such as melting point and molecular weight are reported.[][4] Therefore, experimental determination in the solvent system relevant to your workflow is a standard and necessary step.

Experimental Guide: Determining Solubility

When published data is unavailable, a systematic experimental approach is required. The following protocol provides a reliable method for determining the approximate solubility of this compound in a solvent of your choice.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation & Endpoint start Start: Select Solvent weigh Accurately weigh ~5 mg of This compound into a vial start->weigh add_solvent Add initial solvent aliquot (e.g., 100 µL) weigh->add_solvent mix Mix vigorously (Vortex / Sonicate) add_solvent->mix observe Observe for complete dissolution mix->observe dissolved Is it fully dissolved? observe->dissolved add_more Add another aliquot of solvent dissolved->add_more No record Record total solvent volume dissolved->record Yes add_more->mix calculate Calculate Solubility (mg/mL) record->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol

This protocol is adapted from standard laboratory methods for solubility determination.[5][6]

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Small glass vial (e.g., 2 mL) with a cap

  • Calibrated micropipettes

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Preparation: Accurately weigh approximately 5.0 mg of this compound and transfer it to a clean, dry glass vial. Record the exact mass.

  • Initial Solvent Addition: Add a small, precise aliquot of the chosen solvent to the vial. A starting volume of 100 µL (0.1 mL) is recommended.

  • Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds. If solid particles remain, place the vial in an ultrasonic bath for 2-5 minutes.

  • Observation: Carefully inspect the solution against a dark background. Look for any undissolved solid particles. A true solution should be completely clear.

  • Iterative Solvent Addition: If the compound is not fully dissolved, add another 100 µL aliquot of the solvent. Repeat steps 3 and 4.

  • Endpoint: Continue adding solvent in precise aliquots until complete dissolution is achieved.

  • Calculation: Once the solid is fully dissolved, record the total volume of solvent added. Calculate the solubility using the formula:

    Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)

Data Recording

Use a worksheet to maintain accurate records of your experiments.

Solubility Determination Worksheet
Compound: This compound
Date:
Experimenter:
Solvent:
Temperature (°C):
Mass of Compound (mg):
Total Solvent Volume (mL):
Calculated Solubility (mg/mL):
Observations: (e.g., Clear solution, required sonication, dissolved upon gentle warming, etc.)

Troubleshooting Guide

Troubleshooting Decision Tree

G start Problem: Compound is not dissolving. q1 Have you tried energetic mixing? start->q1 a1_yes Yes, vortexed and sonicated. q1->a1_yes Yes a1_no Action: Vortex for 1 min, then sonicate for 5 min. q1->a1_no No q2 Is the amount of solvent still very low? a1_yes->q2 a2_yes Action: Continue adding solvent in small aliquots. q2->a2_yes Yes a2_no Compound may be poorly soluble. Consider next steps. q2->a2_no No q3 Have you tried gentle warming? a2_no->q3 a3_yes Action: If it dissolves with heat but precipitates when cool, note this temperature-dependent solubility. q3->a3_yes Yes a3_no Action: Warm to 30-40°C. Caution: Use a sealed vial for volatile solvents. q3->a3_no No end_node Conclusion: The compound has very low solubility in this solvent. Consider an alternative solvent. a3_yes->end_node a3_no->end_node

References

Technical Support Center: Optimizing Knoevenagel Condensation for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial carbon-carbon bond-forming reaction for various substituted benzaldehydes. Here, we move beyond basic protocols to address the specific challenges and nuances you may encounter in the lab, providing expert insights, troubleshooting strategies, and validated protocols to enhance your reaction yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the Knoevenagel condensation.

Q1: What is the fundamental mechanism of the Knoevenagel condensation?

The Knoevenagel condensation is a nucleophilic addition-elimination reaction. It involves the reaction of an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) with a carbonyl compound, typically an aldehyde or ketone. The reaction is usually catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine) or an ammonium salt.

The mechanism proceeds in three key steps:

  • Carbanion Formation: The basic catalyst deprotonates the active methylene compound, creating a highly stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde. This forms a tetrahedral intermediate.

  • Dehydration: The intermediate is protonated and then undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, often a stable crystalline solid.

Knoevenagel_Mechanism Figure 1: Catalytic Mechanism of the Knoevenagel Condensation cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration AH Active Methylene (Z-CH₂-Z') Carbanion Carbanion (Z-CH⁻-Z') AH->Carbanion + Base Cat Base Catalyst (e.g., Piperidine) Cat->Carbanion Intermediate Tetrahedral Intermediate (Adduct) Carbanion->Intermediate + Ar-CHO Aldehyde Substituted Benzaldehyde (Ar-CHO) Aldehyde->Intermediate Product α,β-Unsaturated Product (Ar-CH=C(Z)Z') Intermediate->Product - H₂O Water H₂O

Caption: Figure 1: Catalytic Mechanism of the Knoevenagel Condensation.

Q2: How do electron-donating vs. electron-withdrawing substituents on the benzaldehyde affect the reaction?

Substituents on the aromatic ring of benzaldehyde dramatically influence its reactivity by altering the electrophilicity of the carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) pull electron density away from the carbonyl carbon. This makes the carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack by the carbanion. Consequently, EWG-substituted benzaldehydes react much faster and often give higher yields under mild conditions.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), or alkyl groups push electron density into the aromatic ring. This reduces the electrophilicity of the carbonyl carbon, making the reaction slower and more challenging. Optimizing reactions for these substrates often requires stronger catalysts, higher temperatures, or longer reaction times.

Q3: What are the most common active methylene compounds and catalysts?

The choice of active methylene compound and catalyst is critical for success.

ComponentCommon ExamplesNotes
Active Methylene Compounds Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate, Meldrum's AcidReactivity generally follows the order: Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate. This is due to the acidity of the α-protons.
Catalysts Piperidine, Pyridine, Ammonium Acetate, β-Alanine, Lewis Acids (e.g., TiCl₄, ZnCl₂)Piperidine is a classic and effective choice. Ammonium salts are excellent for so-called "solvent-free" conditions. Lewis acids can be used for less reactive substrates.

Q4: How do I select the appropriate solvent?

The ideal solvent should dissolve the reactants but not interfere with the reaction. Often, the removal of the water by-product is key to driving the reaction equilibrium towards the product.

  • For Water Removal: Toluene or benzene are classic choices used with a Dean-Stark apparatus to azeotropically remove water as it forms.

  • Polar Protic Solvents: Ethanol or isopropanol can be effective, especially for more reactive substrates where water removal is less critical.

  • Green Chemistry / Solvent-Free: In some cases, the reaction can be run neat (without solvent), often with a catalyst like ammonium acetate, by simply heating the reactants. This is an environmentally friendly approach that can simplify workup.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the optimization of the Knoevenagel condensation.

Troubleshooting_Flowchart Figure 2: Troubleshooting Decision Tree Start Problem Encountered LowYield Low or No Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts PurificationIssue Purification Issues Start->PurificationIssue Cause_Catalyst Cause: Inactive Catalyst? LowYield->Cause_Catalyst Cause_Conditions Cause: Suboptimal Conditions? LowYield->Cause_Conditions Cause_Reactivity Cause: Poor Substrate Reactivity (EDG)? LowYield->Cause_Reactivity Cause_Michael Cause: Michael Addition? SideProducts->Cause_Michael Cause_SelfCond Cause: Self-Condensation? SideProducts->Cause_SelfCond Sol_Catalyst Solution: - Use fresh catalyst - Increase catalyst loading - Switch to a stronger base (e.g., DBU) - Try a Lewis acid catalyst Cause_Catalyst->Sol_Catalyst Sol_Conditions Solution: - Increase temperature - Use Dean-Stark to remove H₂O - Increase reaction time - Consider microwave irradiation Cause_Conditions->Sol_Conditions Sol_Reactivity Solution: - Use more forcing conditions (see above) - Switch to a more reactive methylene compound (e.g., malononitrile) Cause_Reactivity->Sol_Reactivity Sol_Michael Solution: - Use a 1:1 stoichiometry - Monitor reaction closely and stop upon consumption of aldehyde - Lower reaction temperature Cause_Michael->Sol_Michael Sol_SelfCond Solution: - Add aldehyde to the mixture of catalyst and active methylene compound slowly Cause_SelfCond->Sol_SelfCond

Caption: Figure 2: Troubleshooting Decision Tree.

Problem: Low or No Product Yield

This is the most common issue, particularly with electron-rich benzaldehydes.

  • Possible Cause 1: Catalyst Inactivity or Incorrect Choice.

    • Explanation: The basicity of the catalyst is crucial. For deactivated benzaldehydes (with EDGs), a weak base like pyridine may be insufficient to generate enough carbanion for the reaction to proceed at a reasonable rate. Catalysts can also degrade upon storage.

    • Solutions:

      • Verify Catalyst Activity: Use a fresh bottle of the amine catalyst.

      • Increase Catalyst Loading: Increase the catalyst from a catalytic amount (5-10 mol%) to a higher loading (20-30 mol%).

      • Switch to a Stronger Catalyst: For challenging substrates like 4-methoxybenzaldehyde, switching from piperidine to a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly improve yields.

      • Consider a Lewis Acid: For certain substrate combinations, a Lewis acid catalyst like TiCl₄ with a tertiary amine can activate the aldehyde carbonyl group towards attack.

  • Possible Cause 2: Unfavorable Reaction Equilibrium.

    • Explanation: The Knoevenagel condensation is a reversible reaction. The formation of water as a byproduct can lead to the hydrolysis of the product back to the starting materials. This equilibrium issue is more pronounced in slower reactions.

    • Solutions:

      • Remove Water: The most effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. This continuously removes water, driving the reaction to completion according to Le Châtelier's principle.

      • Increase Temperature: Higher temperatures increase the reaction rate and can help overcome the activation energy barrier, especially for deactivated substrates.

      • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a powerful technique for accelerating these reactions. Reactions that take hours under conventional heating can often be completed in minutes in a microwave reactor, leading to higher yields and cleaner product profiles.

Problem: Formation of Side Products

  • Possible Cause 1: Michael Addition.

    • Explanation: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. It can react with a second molecule of the carbanion, leading to a 1,4-addition side product. This is more common when an excess of the active methylene compound is used or with highly reactive carbanions.

    • Solutions:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of the benzaldehyde to the active methylene compound.

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting benzaldehyde. Stop the reaction as soon as the aldehyde is consumed to prevent the product from reacting further.

      • Lower the Temperature: Running the reaction at a lower temperature can sometimes favor the desired condensation over the subsequent Michael addition.

Section 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a standard and a challenging substrate.

Experimental_Workflow Figure 3: General Experimental Workflow Prep 1. Reactant Preparation (Aldehyde, Methylene Compound, Catalyst, Solvent) Setup 2. Reaction Setup (e.g., with Dean-Stark) Prep->Setup Reaction 3. Heating & Monitoring (TLC Analysis) Setup->Reaction Workup 4. Reaction Workup (Cooling, Quenching, Extraction) Reaction->Workup Reaction Complete Purify 5. Purification (Recrystallization or Chromatography) Workup->Purify Analyze 6. Product Analysis (¹H NMR, ¹³C NMR, MP) Purify->Analyze

Caption: Figure 3: General Experimental Workflow.

Protocol 1: Standard Condensation with an Electron-Deficient Aldehyde (Synthesis of 2-(4-Nitrobenzylidene)malononitrile)

  • Reactants:

    • 4-Nitrobenzaldehyde: 1.51 g (10 mmol)

    • Malononitrile: 0.66 g (10 mmol)

    • Piperidine: 0.1 mL (~1 mmol, 10 mol%)

    • Ethanol: 30 mL

  • Procedure:

    • To a 100 mL round-bottom flask, add 4-nitrobenzaldehyde, malononitrile, and ethanol.

    • Stir the mixture at room temperature to dissolve the solids.

    • Add piperidine dropwise to the stirring solution. A yellow precipitate should form almost immediately.

    • Continue stirring at room temperature for 30 minutes.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the aldehyde.

    • Cool the mixture in an ice bath for 15 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the product under vacuum. The product is typically of high purity without further purification.

Protocol 2: Optimized Condensation for an Electron-Rich Aldehyde (Synthesis of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate)

  • Reactants:

    • 4-Methoxybenzaldehyde: 1.36 g (10 mmol)

    • Ethyl cyanoacetate: 1.13 g (10 mmol)

    • Piperidine: 0.2 mL (~2 mmol, 20 mol%)

    • Toluene: 40 mL

  • Procedure:

    • Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

    • Add 4-methoxybenzaldehyde, ethyl cyanoacetate, and toluene to the flask.

    • Add piperidine to the mixture.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

    • Continue refluxing for 3-5 hours, or until no more water is collected in the trap. Monitor the reaction progress by TLC.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Technical Support Center: Purification of 5-Bromo-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this critical synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the fundamental principles behind each purification choice, ensuring you can adapt and optimize these protocols for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter with this compound?

A1: Impurities in this compound typically originate from the synthetic route used. The most common synthesis involves a condensation reaction (e.g., Knoevenagel or Perkin condensation) between a 5-bromo-2-fluorobenzaldehyde and a reagent like malonic acid or acetic anhydride.

Plausible Impurities Include:

  • Unreacted Starting Materials: Residual 5-bromo-2-fluorobenzaldehyde or malonic acid.

  • Geometric Isomer: The (Z)-isomer of this compound, although the (E)-isomer is typically the thermodynamically more stable and major product[].

  • Side-Reaction Products: Decarboxylation byproducts or compounds arising from self-condensation of the starting materials.

  • Regioisomers: Impurities from the synthesis of the starting aldehyde, such as other bromo-fluoro benzaldehyde isomers, can carry through the synthesis[2].

Q2: My crude product is a brownish, sticky solid. What is the best first step for purification?

A2: A brownish, sticky appearance often indicates the presence of both colored, high-molecular-weight impurities and residual solvents or low-melting point byproducts. A highly effective first-line purification strategy is Acid-Base Extraction . This technique leverages the acidic nature of the carboxylic acid group on your target compound to selectively separate it from neutral or basic impurities[3][4].

Q3: I performed a recrystallization, but my yield is very low. What went wrong?

A3: Low yield in recrystallization is a common issue and can stem from several factors:

  • Using too much solvent: This is the most frequent cause. If the solution is not saturated at its boiling point, very little product will crystallize upon cooling.

  • Cooling the solution too rapidly: This can lead to the formation of very small crystals or an oil, which are difficult to filter and can trap impurities.

  • Premature crystallization: If the solution cools and crystallizes in the funnel during hot filtration, you will lose a significant amount of product.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold[5].

Q4: How do I know if my final product is pure enough for my next synthetic step?

A4: Purity should be assessed using a combination of analytical techniques. A sharp melting point close to the literature value (192-196 °C) is a good initial indicator[]. For more rigorous assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. HPLC can quantify purity as a percentage of the total peak area, while ¹H NMR can reveal the presence of proton-containing impurities[6].

Troubleshooting and Purification Protocols

Method 1: Acid-Base Extraction for Bulk Impurity Removal

This method is ideal for an initial cleanup of the crude product, especially to remove neutral impurities like unreacted benzaldehyde. The principle lies in converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt with a weak base, allowing it to move from an organic solvent to an aqueous layer[7].

Issue EncounteredProbable CauseRecommended Solution
An emulsion forms at the interface of the two layers. The solutions were shaken too vigorously, or the concentrations are too high.Allow the separatory funnel to stand for 10-20 minutes. Gentle swirling can help break the emulsion. If persistent, add a small amount of brine (saturated NaCl solution).
No precipitate forms after acidifying the aqueous layer. Insufficient acid was added, or the product is more soluble in water than expected.Check the pH of the aqueous solution with pH paper to ensure it is acidic (pH 1-2). If still no precipitate, cool the solution in an ice bath. If that fails, the product may need to be extracted back into an organic solvent like ethyl acetate[4].
The precipitate is gummy or oily, not a fine solid. The aqueous solution was not cooled sufficiently before or during acidification, causing the product to melt.Perform the acidification step in an ice bath to dissipate the heat from the neutralization reaction.
  • Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or diethyl ether (50 mL) in a separatory funnel.

  • Extraction: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves.

  • Separation: Allow the layers to separate. The top layer will be the organic phase containing neutral impurities, and the bottom will be the aqueous phase containing the sodium salt of your product. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To maximize recovery, add another 25 mL of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract.

  • Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with litmus paper). A white precipitate of pure this compound should form.

  • Collection: Collect the solid product by vacuum filtration, wash with cold deionized water, and allow it to air-dry.

crude Crude Product (in Ethyl Acetate) sep_funnel Separatory Funnel crude->sep_funnel Add Sat. NaHCO₃ Shake & Separate aq_layer Aqueous Layer (Sodium 5-bromo-2-fluorocinnamate) sep_funnel->aq_layer org_layer Organic Layer (Neutral Impurities) sep_funnel->org_layer acidify Acidify with HCl (to pH 1-2) aq_layer->acidify waste Discard org_layer->waste filter Vacuum Filtration acidify->filter pure_product Pure 5-Bromo-2-fluorocinnamic Acid (Solid) filter->pure_product

Caption: Workflow for purification via acid-base extraction.

Method 2: Recrystallization for High-Purity Product

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The choice of solvent is critical for success. For this compound, a polar protic solvent or a mixed solvent system is often effective.

Issue EncounteredProbable CauseRecommended Solution
Product "oils out" instead of crystallizing. The solution is supersaturated, cooled too quickly, or the melting point of the solute is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble (e.g., a few drops of ethanol to an aqueous solution). Allow to cool more slowly[8].
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" of the pure compound if available. If oversaturation is the issue, evaporate some solvent and cool again[8].
Crystals are colored. Colored impurities are trapped in the crystal lattice.Perform a hot filtration. If the color persists, add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities[8].
  • Solvent Selection: Based on the polarity of the target molecule, an ethanol/water mixture is a good starting point. Ethanol will dissolve the compound, while water will act as the anti-solvent.

  • Dissolution: Place the semi-purified solid (from extraction or crude) in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat on a hot plate until the solid dissolves completely.

  • Induce Saturation: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-70 °C).

start Impure Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool crystals Crystal Formation cool->crystals vac_filter Vacuum Filtration crystals->vac_filter mother_liquor Mother Liquor (Soluble Impurities) vac_filter->mother_liquor pure_crystals Pure Crystals vac_filter->pure_crystals

Caption: General workflow for purification by recrystallization.

Method 3: Column Chromatography for Difficult Separations

For separating closely related impurities, such as the (Z)-isomer or other halogenated analogs, column chromatography is the most effective method. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase[9].

Issue EncounteredProbable CauseRecommended Solution
Poor separation of spots (co-elution). The solvent system (mobile phase) is too polar.Decrease the polarity of the eluent. For an ethyl acetate/hexanes system, increase the proportion of hexanes.
Compound is stuck on the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For an ethyl acetate/hexanes system, increase the proportion of ethyl acetate. A small amount of acetic acid can be added to the mobile phase to help elute acidic compounds.
Cracked or channeled column bed. The column was packed improperly.The column must be repacked. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give your target compound an Rf value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 0.5-1%) is a good starting point for acidic compounds.

  • Packing the Column: Pack the column using the "slurry" method to ensure a uniform bed. Add silica gel to your chosen mobile phase and pour the resulting slurry into the column[10].

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes (fractions).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment Protocols

High-Performance Liquid Chromatography (HPLC)
  • Principle: A robust method for quantifying purity by separating the target compound from its impurities.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile). A gradient allows for the separation of compounds with a range of polarities[11].

  • Example Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes.

  • Detection: UV at 254 nm.

  • Purity Calculation: Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Principle: Provides structural confirmation and detects proton-containing impurities.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often better for carboxylic acids as it ensures the acidic proton is visible.

  • Analysis: The spectrum should show the characteristic peaks for the vinyl and aromatic protons of this compound. The absence of peaks corresponding to starting materials (e.g., an aldehyde proton around 9-10 ppm) or other unexpected signals indicates high purity. The integration of impurity peaks relative to the product peaks can be used for semi-quantitative analysis.

References

scaling up the synthesis of 5-Bromo-2-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

.Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up of your synthesis. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Final Product

Probable CauseRecommended SolutionScientific Rationale
Incomplete Reaction: The condensation reaction between 5-bromo-2-fluorobenzaldehyde and the active methylene compound may not have gone to completion.- Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific scale. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure Efficient Mixing: Inadequate stirring can lead to localized concentration gradients, hindering the reaction. Use an appropriate overhead stirrer for larger volumes to ensure homogeneity.Reaction kinetics are highly dependent on temperature and reactant concentration. Incomplete mixing can prevent reactants from interacting effectively, leading to a lower conversion rate.
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. [1][2]- Control Reaction Temperature: Exothermic reactions can lead to temperature spikes, promoting side reactions. Implement a controlled heating and cooling system to maintain a stable temperature. - Choice of Base: The type and concentration of the base used can significantly influence the reaction pathway. [2][3]For instance, strong bases might favor undesired aldol condensation of the aldehyde with itself. [1]Consider using a milder base or optimizing its concentration.Many organic reactions have competing pathways. Elevated temperatures can provide the activation energy for these alternative, often undesired, reactions. The basicity and nucleophilicity of the catalyst can direct the reaction towards different products.
Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction, washing, and recrystallization steps.- Optimize Extraction Solvent and pH: Perform small-scale liquid-liquid extractions with different organic solvents to determine the one with the best partition coefficient for your product. Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its desired form (protonated for extraction into organic solvent, deprotonated for extraction into aqueous base). - Careful Recrystallization: Use a minimal amount of a suitable hot solvent for recrystallization to maximize recovery. Seeding the solution with a small crystal of the pure product can induce crystallization if it is slow to occur.The solubility of an organic acid is pH-dependent. At a pH below its pKa, it will be predominantly in its neutral, more organic-soluble form. Supersaturation is key for efficient recrystallization; using excessive solvent will keep more of the product dissolved.

Issue 2: Impurities in the Final Product

Probable CauseRecommended SolutionScientific Rationale
Unreacted Starting Materials: The presence of 5-bromo-2-fluorobenzaldehyde or the active methylene compound in the final product.- Monitor Reaction Completion: As mentioned previously, use TLC or HPLC to ensure the reaction has gone to completion before initiating the workup. - Purification Strategy: If starting materials persist, consider a purification method that can effectively separate them. For example, an acidic wash can remove unreacted basic starting materials, while a basic wash can remove unreacted acidic starting materials.Incomplete conversion is a common source of impurities. A well-designed purification scheme based on the differing chemical properties of the product and impurities is crucial for achieving high purity.
Formation of Geometric Isomers (cis/trans): The Knoevenagel and Perkin reactions can sometimes produce a mixture of (E) and (Z) isomers. []- Reaction Conditions: The choice of solvent and base can influence the stereoselectivity of the reaction. Experiment with different conditions to favor the formation of the desired isomer. - Purification: Isomers can often be separated by column chromatography or fractional crystallization due to differences in their physical properties (e.g., polarity, crystal lattice energy).The stability of the transition state leading to each isomer can be influenced by the reaction environment. The (E)-isomer is often thermodynamically more stable and can be favored under equilibrium conditions.
Byproducts from Side Reactions: As discussed under "Low Yield," unwanted side reactions can generate impurities.- Revisit Reaction Conditions: If specific impurities are identified (e.g., via NMR or MS analysis), investigate the reaction mechanism to understand their formation and adjust conditions to minimize them. For example, if a self-condensation product of the aldehyde is observed, reducing the base concentration or reaction temperature might be beneficial.Understanding the mechanistic pathways of side reactions allows for targeted adjustments to the reaction conditions to suppress their formation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for scaling up the production of this compound?

A1: Several methods can be employed for the synthesis of cinnamic acids and their derivatives, including the Perkin reaction, Knoevenagel condensation, and Heck reaction. [1][5][6]For scaling up, the Knoevenagel condensation is often preferred due to its generally milder reaction conditions and higher yields compared to the Perkin reaction. [7][8]The Perkin reaction often requires high temperatures and can lead to the formation of side products. [2][9]The Heck reaction, while powerful, involves a palladium catalyst which can be costly and requires careful removal from the final product. [6][10][11][12] The Knoevenagel condensation typically involves the reaction of an aldehyde (5-bromo-2-fluorobenzaldehyde) with an active methylene compound like malonic acid in the presence of a base catalyst. [7][13][14] Q2: What are the critical parameters to control during the synthesis of the starting material, 5-bromo-2-fluorobenzaldehyde?

A2: The synthesis of 5-bromo-2-fluorobenzaldehyde is a crucial first step. A common method involves the bromination of 2-fluorobenzaldehyde. [15]Critical parameters to control include:

  • Temperature: The reaction is often exothermic. Maintaining a consistent temperature (e.g., 90°C as per one reported procedure) is vital to prevent over-bromination and the formation of impurities. [15]* Rate of Addition: Slow, dropwise addition of the brominating agent (e.g., a mixture of potassium bromate and the aldehyde) helps to control the reaction temperature and minimize side reactions. [15]* Stoichiometry: Precise control of the molar ratios of the reactants is essential to ensure complete conversion of the starting material and to avoid the formation of di-brominated products.

Q3: How can I effectively purify the final this compound product on a large scale?

A3: For large-scale purification, recrystallization is often the most practical and cost-effective method. Key considerations include:

  • Solvent Selection: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. It should not react with the product and should be easily removable. Common solvent systems for cinnamic acids include ethanol/water or acetic acid/water mixtures.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution. Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

For very high purity requirements, column chromatography can be used, although it is less practical for very large quantities due to the cost of the stationary phase and solvents.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-fluorobenzaldehyde

This protocol is based on a literature procedure and should be adapted and optimized for your specific laboratory conditions and scale. [15] Materials:

  • 2-Fluorobenzaldehyde

  • Potassium bromate

  • Sulfuric acid (aqueous solution)

  • Methyl tert-butyl ether (MTBE)

  • Aqueous sodium sulfite solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, add the aqueous sulfuric acid solution.

  • Slowly add a mixture of potassium bromate and 2-fluorobenzaldehyde dropwise to the reactor while maintaining the reaction temperature at 90°C. The addition should take 2-3 hours.

  • After the addition is complete, continue stirring at 90°C and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and add water.

  • Extract the aqueous mixture with MTBE.

  • Wash the combined organic layers with aqueous sodium sulfite solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 5-bromo-2-fluorobenzaldehyde.

Protocol 2: Synthesis of this compound via Knoevenagel Condensation

Materials:

  • 5-Bromo-2-fluorobenzaldehyde

  • Malonic acid

  • Pyridine (as catalyst and solvent)

  • Piperidine (as co-catalyst)

  • Hydrochloric acid (aqueous solution)

Procedure:

  • In a reaction vessel, dissolve 5-bromo-2-fluorobenzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 5-Bromo-2-fluorobenzaldehyde cluster_1 Step 2: Synthesis of this compound A 2-Fluorobenzaldehyde B Bromination (e.g., KBrO3, H2SO4) A->B C 5-Bromo-2-fluorobenzaldehyde B->C E Knoevenagel Condensation (Base Catalyst) C->E D Malonic Acid D->E F This compound E->F

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Corrective Actions A Low Yield of This compound B Incomplete Reaction A->B C Side Reactions A->C D Product Loss During Workup A->D E Optimize Time/Temp B->E F Improve Mixing B->F G Control Temperature C->G H Optimize Base C->H I Optimize Extraction D->I J Refine Recrystallization D->J

Caption: Troubleshooting flowchart for addressing low product yield.

References

troubleshooting low yield in 5-Bromo-2-fluorocinnamic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-fluorocinnamic Acid Synthesis

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound. As a crucial intermediate in pharmaceutical and materials science research, achieving a high yield of this compound is often critical. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is disappointingly low. What are the primary areas I should investigate?

A low overall yield is a common issue that can typically be traced back to one of three main areas: the quality of your starting materials, suboptimal reaction conditions, or inefficient product isolation. A systematic approach is the key to diagnosing the problem.

Expertise & Experience: Before rerunning the entire reaction, it's crucial to pinpoint the stage where the loss is occurring. Often, researchers assume the reaction itself is inefficient when significant product is actually lost during workup and purification. A good first step is to analyze a crude sample of your reaction mixture by TLC or ¹H NMR to estimate the conversion rate. If conversion is high, focus on your isolation procedure. If conversion is low, then the reaction conditions or reagents are the likely culprits.

Below is a logical workflow to diagnose the issue systematically.

Low_Yield_Troubleshooting cluster_reaction Reaction Issues cluster_workup Isolation Issues start Low Final Yield check_conversion Analyze Crude Reaction Mixture (TLC, NMR, LCMS) start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion Conversion is <80% high_conversion Problem: High Conversion, Low Isolation check_conversion->high_conversion Conversion is >80% reagents Check Starting Material Purity (Aldehyde, Malonic Acid/Anhydride, Base) low_conversion->reagents Cause? conditions Optimize Reaction Conditions (Temp, Time, Solvent, Stoichiometry) low_conversion->conditions Cause? side_reactions Investigate Side Reactions (e.g., Aldehyde Oxidation, Polymerization) low_conversion->side_reactions Cause? extraction Review Workup Procedure (pH control, Emulsions, Solvent Choice) high_conversion->extraction Cause? purification Optimize Purification (Recrystallization Solvent, Chromatography) high_conversion->purification Cause?

Caption: General troubleshooting workflow for low yield.

Q2: How can I verify the quality of my 5-Bromo-2-fluorobenzaldehyde starting material, and what are the common pitfalls?

The purity and stability of your starting aldehyde, 5-Bromo-2-fluorobenzaldehyde, are paramount for a successful reaction. Contaminants can inhibit the reaction or lead to difficult-to-remove side products.

Expertise & Experience: The aldehyde group is susceptible to oxidation, especially if stored improperly. The most common impurity is the corresponding carboxylic acid, 5-bromo-2-fluorobenzoic acid, which will not participate in the condensation reaction and effectively reduces your starting material concentration.[1]

Troubleshooting Steps & Validation:

  • Purity Assessment: Before use, verify the purity of the aldehyde, which should be >95%.[1][2][3]

    • GC/HPLC: Provides a quantitative measure of purity.

    • ¹H NMR: Look for the characteristic aldehyde proton peak (around 10 ppm). The presence of broad peaks in the 12-13 ppm region could indicate carboxylic acid contamination. Also, check for the absence of signals corresponding to starting materials from its own synthesis, such as di-brominated compounds.[1][4]

  • Physical Appearance: The pure compound can be a white or colorless to light yellow powder or a low-melting solid (m.p. ~23 °C).[2][5] A significant discoloration (dark yellow or brown) may indicate degradation or impurities.

  • Proper Handling & Storage: Store the aldehyde at low temperatures (0–8 °C) in an airtight, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[1]

Q3: I am using the Knoevenagel-Doebner condensation with malonic acid. My yield is poor. What specific parameters should I investigate?

The Knoevenagel-Doebner condensation is a highly effective method for synthesizing cinnamic acids from aldehydes and malonic acid.[6][7] Its success hinges on the delicate interplay between the catalyst, solvent, and temperature.

Expertise & Experience: The most frequent cause of failure in this reaction is an issue with the base catalyst system. Pyridine, often used as both a solvent and a base, is toxic and its effectiveness can be hampered by water content. Piperidine is a common co-catalyst, and the ratio of these components is critical.[8][9] An imbalance can stall the reaction or promote side reactions.

Knoevenagel_Doebner_Mechanism cluster_activation Step 1: Enolate Formation cluster_condensation Step 2: Condensation cluster_elim_decarbox Step 3: Dehydration & Decarboxylation MA Malonic Acid Enolate Malonate Enolate (Nucleophile) MA->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde 5-Bromo-2-fluorobenzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Aldol-type Adduct Aldehyde->Intermediate Unstable_Acid Intermediate α,β-unsaturated dicarboxylic acid Intermediate->Unstable_Acid Dehydration (-H2O) Final_Product This compound + CO2 + H2O Unstable_Acid->Final_Product Decarboxylation (-CO2) (often spontaneous with heat)

Caption: Key steps of the Knoevenagel-Doebner reaction.

Troubleshooting & Optimization Protocol:

  • Catalyst System:

    • Anhydrous Conditions: Ensure your solvent (e.g., pyridine, toluene, or ethanol) is dry. Water can interfere with the catalyst.

    • Catalyst Ratio: A typical catalytic amount of piperidine is used with pyridine as the solvent/base.[8] Consider using an alternative, less toxic system like triethylamine (TEA) with a catalytic amount of piperidine in a solvent like toluene.[8]

    • Alternative Catalysts: Proline has been shown to be an effective and more sustainable catalyst in solvents like ethanol.[9]

  • Temperature Control:

    • The reaction is typically heated to reflux to drive both condensation and the final decarboxylation step.[8][10]

    • If you observe significant side product formation (e.g., dark tar-like substances), the temperature may be too high. Try reducing the temperature and extending the reaction time.

  • Stoichiometry:

    • Use a slight excess (1.05-1.1 equivalents) of malonic acid to ensure the complete consumption of the more valuable aldehyde.

ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst Pyridine/PiperidineSwitch to TEA/Piperidine in Toluene[8] or Proline in Ethanol[9]Reduces toxicity and may improve yield by avoiding issues with wet pyridine.
Temperature Reflux (~80-110 °C)Lower temperature to 60-80 °C and increase reaction time.Minimizes thermal degradation of starting materials and products.
Malonic Acid 1.0-1.1 eq.Use fresh, high-purity malonic acid (1.1 eq.).Malonic acid can degrade over time; ensuring a slight excess drives the reaction to completion.
Solvent Pyridine or TolueneEnsure solvent is anhydrous using molecular sieves.Water can deactivate the amine catalyst and interfere with condensation.
Q4: What are the most probable side reactions, and how can they be minimized?

Side reactions are a significant source of yield loss and can complicate purification. In cinnamic acid syntheses, the primary side reactions involve the aldehyde starting material.

Expertise & Experience: Besides the previously mentioned oxidation of the aldehyde, base-catalyzed self-condensation or polymerization of the aldehyde can occur, especially at high temperatures with strong bases. This is often observed as the formation of dark, insoluble tars.[11][12][13] In syntheses like the Perkin reaction, which uses an acid anhydride (e.g., acetic anhydride), self-condensation of the anhydride can also compete with the desired reaction.[14]

Mitigation Strategies:

  • Control Temperature: This is the most critical factor. Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction by TLC to determine the point of maximum product formation before significant decomposition begins.

  • Base Selection: Use a weak base catalyst where possible. The Knoevenagel-Doebner reaction uses weaker bases (piperidine, pyridine) than the Perkin reaction (alkali acetates), which can sometimes reduce side product formation.[10][15]

  • Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting aldehyde is consumed (as determined by TLC), proceed with the workup. Prolonged heating can degrade the product.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can help prevent oxidation of the aldehyde, especially if the reaction requires long heating times.

Q5: I have good conversion in my crude mixture, but I lose most of my product during workup and purification. What are the best practices?

Efficient isolation is just as important as the reaction itself. This compound is a crystalline solid, and losses often occur during aqueous workup and recrystallization.

Expertise & Experience: The key is to leverage the acidic nature of the product. During an aqueous workup, the product can be deprotonated with a base to form a water-soluble carboxylate salt, allowing for the removal of non-acidic organic impurities. Subsequent acidification will precipitate the pure acid. The main pitfall is incomplete precipitation or choosing a poor recrystallization solvent.

Recommended Isolation & Purification Protocol:

  • Quenching & Extraction:

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

    • To separate the acidic product from neutral impurities, extract the organic layer with a basic aqueous solution (e.g., 10% sodium bicarbonate or sodium carbonate). The product will move to the aqueous layer as its sodium salt.

    • Caution: Be careful with bicarbonate extraction as CO₂ will be generated. Vent the separatory funnel frequently.

  • Precipitation:

    • Separate the basic aqueous layer, cool it in an ice bath, and slowly acidify with cold dilute HCl (e.g., 2M HCl) while stirring.

    • Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2).

    • The white to off-white solid product should precipitate out.

  • Collection & Drying:

    • Collect the solid by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

    • Dry the crude product thoroughly. Air drying followed by drying in a vacuum oven is recommended.

  • Recrystallization:

    • Recrystallization is often necessary to achieve high purity. A common solvent system for cinnamic acids is an ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration.

  • Purity Confirmation:

    • Confirm the purity of the final product by measuring its melting point. Pure this compound has a melting point of 192-196 °C.[] A broad or depressed melting point indicates impurities.

References

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-2-fluorocinnamic Acid: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel organic compounds is paramount. 5-Bromo-2-fluorocinnamic acid, a halogenated derivative of cinnamic acid, presents a unique substitution pattern that is of interest in medicinal chemistry for the synthesis of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to display a set of distinct signals corresponding to the vinylic and aromatic protons. The chemical shifts are influenced by the electronic effects of the fluorine, bromine, and carboxylic acid substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-α~ 6.5 - 6.7dJHα-Hβ = ~16.0
H-β~ 7.6 - 7.8dJHβ-Hα = ~16.0
H-3~ 7.3 - 7.5tJH3-H4 = ~8.5, JH3-F = ~8.5
H-4~ 7.7 - 7.9dddJH4-H3 = ~8.5, JH4-H6 = ~2.5, JH4-F = ~5.0
H-6~ 8.0 - 8.2ddJH6-H4 = ~2.5, JH6-F = ~2.5
COOH~ 12.0 - 13.0s-

Predicted data is based on computational models and comparison with analogous structures. The solvent is assumed to be DMSO-d₆.

In-Depth Analysis of the Predicted ¹H NMR Spectrum

The trans-configuration of the double bond is indicated by the large coupling constant (~16.0 Hz) between the α and β vinylic protons. The β-proton (H-β) is expected to resonate at a lower field compared to the α-proton (H-α) due to its proximity to the deshielding carboxylic acid group and the aromatic ring.

The aromatic region will exhibit a complex splitting pattern due to the interplay of proton-proton and proton-fluorine couplings. The fluorine atom at the C-2 position will significantly influence the chemical shifts and multiplicities of the adjacent protons. H-3 is predicted to appear as a triplet of doublets due to coupling with H-4 and the fluorine atom. H-4 will likely be a doublet of doublet of doublets, coupling with H-3, H-6, and the fluorine. The H-6 proton is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent fluorine and the bromine atom in the para position, appearing as a doublet of doublets.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (¹JCF, Hz)
C-1~ 130 - 132 (d)~ 10-15
C-2~ 160 - 163 (d)~ 250-260
C-3~ 118 - 120 (d)~ 20-25
C-4~ 135 - 137 (d)~ 3-5
C-5~ 120 - 122-
C-6~ 130 - 132 (d)~ 5-10
C-α~ 120 - 123-
C-β~ 140 - 143-
C=O~ 167 - 169-

Predicted data is based on computational models and comparison with analogous structures. The solvent is assumed to be DMSO-d₆. 'd' indicates a doublet due to C-F coupling.

In-Depth Analysis of the Predicted ¹³C NMR Spectrum

The most notable feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for C-2, which is directly attached to the fluorine atom. This coupling is typically in the range of 250-260 Hz and serves as a definitive indicator of the fluorine's position. The other aromatic carbons will also exhibit smaller C-F couplings. The C-1, C-3, and C-6 carbons will show smaller doublet splittings due to two- and three-bond couplings with the fluorine atom.

The electron-withdrawing effects of the fluorine and bromine atoms will cause a general downfield shift for the aromatic carbons compared to unsubstituted cinnamic acid. The carbonyl carbon of the carboxylic acid will appear at the most downfield region of the spectrum, typically around 167-169 ppm.

Comparative Analysis with Related Compounds

To substantiate the predicted data, a comparison with the experimental NMR data of cinnamic acid, 2-fluorocinnamic acid, and 3-bromocinnamic acid is instructive.

  • Cinnamic Acid: The aromatic protons of cinnamic acid appear as a multiplet between 7.3 and 7.6 ppm. The vinylic protons are observed at approximately 6.4 ppm (H-α) and 7.7 ppm (H-β). The aromatic carbons resonate between 128 and 134 ppm.[1]

  • 2-Fluorocinnamic Acid: The presence of the fluorine at the C-2 position induces a downfield shift of the adjacent protons and carbons, and introduces C-F couplings, which complicates the spectrum in a predictable manner.

  • 3-Bromocinnamic Acid: The bromine atom at the meta position will have a noticeable deshielding effect on the ortho and para protons relative to its position.[2]

The predicted shifts for this compound are a logical extension of the substituent effects observed in these and other similar molecules.

Experimental Protocol for NMR Data Acquisition

For researchers intending to synthesize and characterize this compound, the following protocol for NMR data acquisition is recommended.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Use a standard single-pulse experiment on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to approximately 16 ppm, centered around 8 ppm.

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are typically sufficient.

    • Acquire 8-16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Employ a proton-decoupled single-pulse experiment.

    • Set the spectral width to about 240 ppm, centered around 120 ppm.

    • Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

    • A larger number of scans (1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the multiplicities and measure the coupling constants.

Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of this compound with atom numbering for reference.

Caption: Molecular structure of this compound.

This comprehensive guide, grounded in the principles of NMR spectroscopy and comparative data analysis, provides a solid foundation for the structural verification of this compound. The predicted data and interpretations herein are intended to aid researchers in their experimental design and data analysis, ultimately accelerating the pace of drug discovery and development.

References

A Researcher's Guide to Interpreting the Mass Spectrum of 5-Bromo-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of chemical analysis and drug development, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. Its ability to provide precise mass-to-charge ratio (m/z) data and reveal fragmentation patterns offers a deep look into a molecule's composition. This guide provides an in-depth, comparative analysis of the mass spectrum of 5-Bromo-2-fluorocinnamic acid, a halogenated derivative of cinnamic acid relevant in organic synthesis and as a building block for complex molecules.

This document moves beyond a simple procedural outline, explaining the causal factors behind spectral features and comparing them to structural analogs to provide a comprehensive interpretive framework.

The Signature of a Molecule: Theoretical Mass and Isotopic Pattern

Before analyzing its fragmentation, the first step is to predict the molecular ion peak ([M]•+) of this compound (C₉H₆BrFO₂). A key feature that immediately stands out is the presence of a bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[1] This isotopic distribution creates a highly characteristic signal in the mass spectrum.

For this compound (Molecular Weight: 245.05 g/mol ), we expect to see two distinct molecular ion peaks separated by 2 m/z units:

  • [M]•+ peak : Corresponding to molecules containing the ⁷⁹Br isotope.

  • [M+2]•+ peak : Corresponding to molecules containing the ⁸¹Br isotope.

The relative intensity of these two peaks will be approximately 1:1, a definitive marker for the presence of a single bromine atom in the molecule.[2] This M/M+2 pattern is the first and most crucial validation point when interpreting the spectrum.

Deconstruction of a Molecule: Predicted Fragmentation Pathway

Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy into the analyte, leading to reproducible and characteristic fragmentation. For aromatic carboxylic acids, fragmentation is predictable and follows established chemical principles.[3][4]

The molecular ion of this compound is expected to undergo a series of cleavages, detailed below.

Key Fragmentation Steps:

  • Loss of Hydroxyl Radical (-•OH): A common initial fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in an [M-17]⁺ ion.[4] This acylium ion is resonance-stabilized.

  • Loss of Carboxyl Radical (-•COOH): The entire carboxylic acid group can be lost via cleavage of the bond between the carboxyl carbon and the vinyl carbon, leading to a prominent [M-45]⁺ peak.[3]

  • Loss of Bromine Radical (-•Br): Halogens can be readily lost during mass spectrometry.[5] The cleavage of the C-Br bond would result in an [M-79]⁺ and [M-81]⁺ fragment, which would still contain the fluorine and carboxylic acid moieties.

  • Decarboxylation followed by CO loss: Following an initial loss, further fragmentation can occur. For instance, the [M-•OH]⁺ ion can subsequently lose a molecule of carbon monoxide (CO), a common pathway for acylium ions, resulting in an [M-17-28]⁺ peak.

The predicted fragmentation pathway is visualized in the diagram below.

G parent C₉H₆BrFO₂ [M]•+ m/z 244/246 frag1 [M-OH]⁺ m/z 227/229 parent->frag1 - •OH frag2 [M-COOH]⁺ m/z 199/201 parent->frag2 - •COOH frag3 [M-Br]⁺ m/z 165 parent->frag3 - •Br frag4 [M-OH-CO]⁺ m/z 199/201 frag1->frag4 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Comparative Analysis: Learning from Structural Analogs

To fully appreciate the spectral features of this compound, it is instructive to compare it with simpler, related molecules. This comparison highlights how different functional groups influence fragmentation patterns.

CompoundMolecular FormulaMolecular Ion (m/z)Key Fragments (m/z) and Identity
Cinnamic Acid C₉H₈O₂148131 ([M-OH]⁺), 103 ([M-COOH]⁺), 77 ([C₆H₅]⁺)
2-Fluorocinnamic Acid C₉H₇FO₂166149 ([M-OH]⁺), 121 ([M-COOH]⁺), 146 ([M-HF]•+)[6][7]
m-Bromocinnamic Acid C₉H₇BrO₂226/228209/211 ([M-OH]⁺), 181/183 ([M-COOH]⁺), 102 ([M-Br-COOH]⁺)[8]
This compound C₉H₆BrFO₂244/246227/229 ([M-OH]⁺), 199/201 ([M-COOH]⁺), 165 ([M-Br]⁺)

Analysis of Structural Effects:

  • Cinnamic Acid: The base structure shows the fundamental fragmentation of the carboxylic acid side chain.

  • 2-Fluorocinnamic Acid: The presence of an ortho-fluoro substituent introduces the possibility of a neutral loss of hydrogen fluoride (HF), an example of an "ortho effect" where adjacent groups interact during fragmentation.[6]

  • Bromocinnamic Acid: This analog clearly demonstrates the 1:1 isotopic pattern for bromine on both the molecular ion and any fragments that retain the bromine atom.[8]

  • This compound: This molecule combines the features of its analogs. The dominant features will be the bromine isotopic pattern and the characteristic losses of the carboxylic acid group. The fluorine atom's primary effect is increasing the mass of the parent molecule and its fragments by 19 amu (relative to hydrogen).

Experimental Protocol for Mass Spectrum Acquisition

To ensure the generation of a reliable and reproducible mass spectrum, a standardized protocol is essential. The following outlines a typical workflow using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Objective: To obtain the EI mass spectrum of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 1 mg/mL.

    • Rationale: A volatile solvent is required for GC injection, and this concentration is typically sufficient for detection without overloading the system.

  • Instrumentation (GC-MS):

    • Gas Chromatograph:

      • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, DB-5ms or equivalent).

      • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer (Single Quadrupole or Ion Trap):

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Rationale: 70 eV is the standard energy used for EI-MS, as it provides sufficient energy for reproducible fragmentation and allows for comparison with established spectral libraries.[6]

      • Source Temperature: 230°C.

      • Mass Analyzer Scan Range: m/z 40-400.

      • Rationale: This range comfortably covers the molecular ion and all expected fragments.

      • Solvent Delay: 3 minutes to prevent the high concentration of solvent from entering the mass spectrometer.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC).

    • Identify the peak corresponding to this compound.

    • Extract the mass spectrum from this peak, ensuring to subtract background noise from a nearby region of the chromatogram.

    • Analyze the resulting spectrum, identifying the molecular ion peaks ([M]•+ and [M+2]•+) and major fragment ions. Compare these experimental m/z values with the predicted values.

Conclusion

The mass spectrum of this compound is highly characteristic and can be interpreted with confidence through a systematic approach. The definitive 1:1 M/M+2 isotopic pattern immediately confirms the presence of a single bromine atom. Subsequent analysis of the fragmentation, primarily involving losses from the carboxylic acid side chain, allows for complete structural confirmation. By comparing its spectrum to those of cinnamic acid, 2-fluorocinnamic acid, and bromocinnamic acid, the specific influences of the fluorine and bromine substituents are clearly elucidated, providing researchers with a robust framework for identification and further study.

References

A Comparative Guide to the Antimicrobial Activity of Bromo-Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, researchers are increasingly turning to the modification of naturally occurring compounds. Cinnamic acid, a well-known organic acid found in various plants, has long been recognized for its broad-spectrum antimicrobial properties.[1][2] This guide provides an in-depth technical comparison of the antimicrobial efficacy of bromo-substituted cinnamic acid isomers, offering experimental insights for researchers, scientists, and drug development professionals.

This document will delve into the structure-activity relationship of these compounds, present available experimental data on their antimicrobial performance, and provide detailed protocols for their evaluation. Our focus is to elucidate how the position of the bromine substituent on the aromatic ring influences the compound's ability to inhibit microbial growth.

The Rationale for Bromination: Enhancing Antimicrobial Potency

The core structure of cinnamic acid, with its phenyl ring, carboxylic acid group, and an α,β-unsaturated double bond, offers multiple sites for modification to enhance its biological activity.[3] Halogenation, particularly bromination, is a common strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. The introduction of a bromine atom can increase lipophilicity, which may facilitate the compound's passage through the lipid-rich membranes of microbial cells.[4] Furthermore, the electron-withdrawing nature of halogens can alter the electronic properties of the molecule, potentially enhancing its interaction with microbial targets.

While research indicates that the antimicrobial activity of cinnamic acid itself can be modest, with Minimum Inhibitory Concentrations (MICs) often in the higher micromolar to millimolar range, its derivatives show significant promise.[5] Studies have shown that synthetic derivatives, including esters and amides, are often more potent against bacteria.[5] One study highlighted that the bromination of the alkene double bond in cinnamic acid derivatives led to an enhancement of their antimicrobial activity, particularly against fungi and Gram-positive bacteria.[4] This guide, however, will focus on the more nuanced effects of bromine substitution at the ortho (2-), meta (3-), and para (4-) positions of the phenyl ring.

Comparative Antimicrobial Activity: A Look at the Isomers

A direct, comprehensive comparison of the antimicrobial activity of the three positional isomers of monobromocinnamic acid is not extensively documented in a single study. However, by collating data from various sources, we can build a comparative picture. It is important to note that variations in experimental conditions (e.g., microbial strains, inoculum density, and media) can influence MIC values, and thus, comparisons across different studies should be interpreted with caution.[1]

CompoundTest OrganismMIC (µg/mL)Reference
Unsubstituted Cinnamic AcidStaphylococcus aureus>256 - 4096[2]
Unsubstituted Cinnamic AcidEscherichia coli>256 - 4096[2]
4-Chlorocinnamic acid methyl esterStaphylococcus aureus>5.09 µmol/mL[6]
4-Chlorocinnamic acid methyl esterCandida albicans5.09 µmol/mL[6]
Methoxyethyl 4-chlorocinnamateCandida species0.13 µmol/mL[6]
Perillyl 4-chlorocinnamateCandida species0.024 µmol/mL[6]

Note: This table includes data for a chloro-substituted analogue to provide context on the potential of halogenation at the para position. Direct comparative data for bromo-isomers is needed for a complete picture.

Unraveling the Mechanism of Action: How Do They Work?

The primary proposed mechanism of action for cinnamic acid and its derivatives is the disruption of the bacterial cell membrane.[5] This is a common mechanism for many phenolic compounds and lipophilic weak acids. The lipophilic nature of the phenyl ring allows the molecule to intercalate into the lipid bilayer of the cell membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The consequence of this membrane damage is the leakage of essential intracellular components, such as ions and ATP, ultimately resulting in cell death.

The introduction of a bromine atom is hypothesized to enhance this membrane-disrupting capability. The increased lipophilicity of the brominated compound would facilitate its accumulation in the bacterial membrane, leading to more potent disruption.

Mechanism_of_Action cluster_1 Bacterial Cell BCA Bromo-cinnamic Acid Membrane Cell Membrane BCA->Membrane Increased Lipophilicity Enhances Accumulation Cytoplasm Cytoplasm Membrane->Cytoplasm Disruption of Lipid Bilayer Increased Permeability outside Cytoplasm->outside

Caption: Proposed mechanism of action for bromo-substituted cinnamic acids.

Experimental Protocols

Synthesis of Bromo-Substituted Cinnamic Acids

The positional isomers of bromo-cinnamic acid can be synthesized via the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride.

Step-by-step methodology:

  • Reactants: Start with the corresponding bromobenzaldehyde isomer (2-bromobenzaldehyde, 3-bromobenzaldehyde, or 4-bromobenzaldehyde), acetic anhydride, and a weak base such as triethylamine or sodium acetate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the bromobenzaldehyde, acetic anhydride, and the weak base.

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into a beaker of cold water. The bromo-cinnamic acid will precipitate out of the solution.

  • Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Synthesis_Workflow cluster_reactants Reactants Aldehyde Bromobenzaldehyde (ortho, meta, or para) Reaction Perkin Reaction (Reflux) Aldehyde->Reaction Anhydride Acetic Anhydride Anhydride->Reaction Base Weak Base (e.g., Triethylamine) Base->Reaction Workup Work-up (Precipitation in water) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Bromo-cinnamic Acid (ortho, meta, or para) Purification->Product

Caption: General workflow for the synthesis of bromo-cinnamic acids.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Step-by-step methodology:

  • Preparation of Stock Solutions: Dissolve the synthesized bromo-substituted cinnamic acids in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microorganism and medium, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow A Prepare Stock Solutions of Bromo-cinnamic Acids B Serial Dilution in 96-well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (Visual/OD Reading) E->F

Caption: Workflow for the broth microdilution assay to determine MIC.

Future Directions and Concluding Remarks

The available evidence suggests that bromo-substitution is a promising strategy for enhancing the antimicrobial activity of cinnamic acid. However, to fully elucidate the structure-activity relationship and therapeutic potential of these compounds, further research is imperative. A systematic study directly comparing the MIC values of 2-bromo-, 3-bromo-, and 4-bromocinnamic acid against a broad panel of clinically relevant bacteria and fungi is a critical next step.

Furthermore, more in-depth mechanistic studies are needed to confirm and elaborate on the membrane-disrupting effects of these specific bromo-derivatives. Investigating their potential to inhibit other microbial processes, such as biofilm formation and virulence factor production, would also be of significant interest.

References

The Unseen Architecture: Validating 5-Bromo-2-fluorocinnamic Acid's Structure Through Comparative X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Guide to Structural Elucidation and its Implications

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the blueprint for its biological activity, bioavailability, and ultimately, its therapeutic potential. For novel compounds such as 5-Bromo-2-fluorocinnamic acid, a molecule of interest in medicinal chemistry, rigorous structural validation is paramount. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this guide will navigate the principles of its structural validation through a comparative analysis of closely related cinnamic acid derivatives. By understanding the crystallographic nuances of its parent compound and halogenated analogs, we can infer and appreciate the structural subtleties that the bromo and fluoro substituents impart.

The Decisive Role of X-ray Crystallography in Drug Design

X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a compound.[1][2] It provides unambiguous proof of a molecule's constitution, configuration, and conformation. This precise spatial information is critical for understanding drug-receptor interactions, guiding lead optimization, and ensuring the intellectual property of a new chemical entity. The process, in essence, involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to construct a three-dimensional electron density map, from which the atomic positions can be deduced.[3]

A Comparative Crystallographic Analysis: Building a Structural Profile of this compound

In the absence of a dedicated crystal structure for this compound, we turn to a systematic comparison with structurally similar molecules for which crystallographic data is available. This approach allows us to dissect the influence of individual and combined substitutions on the crystal packing and intermolecular interactions.

The Foundation: trans-Cinnamic Acid

The parent molecule, trans-cinnamic acid, crystallizes in the monoclinic space group P2₁/c.[4][5] Its crystal structure is characterized by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties.[6][7][8] These dimers are then further packed into layers stabilized by C-H···π interactions.

The Impact of Fluorine: 2-Fluorocinnamic Acid

The introduction of a fluorine atom at the ortho position, as in 2-fluorocinnamic acid, significantly influences the crystal packing.[9] The high electronegativity and small size of the fluorine atom can lead to the formation of C-H···F hydrogen bonds and alter the electrostatic potential of the aromatic ring, thereby modifying the π-π stacking interactions. The crystal structure of 2-fluorocinnamic acid reveals a similar carboxylic acid dimer motif, but the overall packing is distinct from that of cinnamic acid, highlighting the directive effect of the fluorine substituent.

The Influence of Bromine: 2-Bromo and 4-Bromocinnamic Acid

The larger and more polarizable bromine atom introduces different intermolecular forces. In 2-bromocinnamic acid, steric hindrance from the ortho-bromo group can affect the planarity of the molecule and influence the geometry of the carboxylic acid dimer.[10][11][12][13] In the case of 4-bromocinnamic acid, the bromine atom can participate in halogen bonding (Br···O or Br···π interactions), which are directional interactions that can significantly guide the crystal packing.[14]

Predicting the Structure of this compound

Based on the analysis of these analogs, we can hypothesize the key structural features of this compound. The molecule is expected to form the characteristic hydrogen-bonded carboxylic acid dimers. The presence of both a fluorine and a bromine atom will likely lead to a complex interplay of intermolecular forces, including C-H···F hydrogen bonds, potential Br···O or Br···F halogen bonds, and modified π-π stacking interactions due to the altered electronic nature of the phenyl ring. The combination of these substituents will dictate the overall crystal packing and density.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Crystal SystemSpace GroupKey Intermolecular Interactions
trans-Cinnamic AcidC₉H₈O₂148.16133-134MonoclinicP2₁/cO-H···O hydrogen bonding, C-H···π interactions
2-Fluorocinnamic AcidC₉H₇FO₂166.15178-180OrthorhombicPcabO-H···O hydrogen bonding, C-H···F interactions
2-Bromocinnamic AcidC₉H₇BrO₂227.05216-219MonoclinicP2₁/cO-H···O hydrogen bonding, Br···O interactions
4-Bromocinnamic AcidC₉H₇BrO₂227.06258-267MonoclinicP2₁/cO-H···O hydrogen bonding, Br···O halogen bonding
This compound C₉H₆BrFO₂ 245.05 192-196 []Predicted: Monoclinic or Orthorhombic - Predicted: O-H···O, C-H···F, potential Br···O/F interactions

Experimental Protocol: A Roadmap to Crystal Structure Determination

The definitive validation of this compound's structure would follow a well-established experimental workflow for small molecule X-ray crystallography.

Synthesis and Purification

The first step is the synthesis of this compound, likely via a Perkin or a related condensation reaction, followed by rigorous purification, typically by recrystallization, to obtain a sample of high purity (>98%).[16]

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.[17] Common methods include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.[18]

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth.

  • Vapor Diffusion: A drop of the compound's solution is placed in a sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the drop, inducing crystallization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Recrystallization for High Purity synthesis->purification solution Prepare Saturated Solution purification->solution evaporation Slow Evaporation solution->evaporation diffusion Solvent/Vapor Diffusion solution->diffusion crystal_selection Select Suitable Single Crystal evaporation->crystal_selection diffusion->crystal_selection mounting Mount Crystal on Diffractometer crystal_selection->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Experimental Workflow for X-ray Crystallography
X-ray Data Collection

A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates and molecular structure.

Conclusion: The Power of Predictive and Comparative Crystallography

While the definitive crystal structure of this compound awaits experimental determination, a comprehensive analysis of its structural analogs provides invaluable insights. The foundational hydrogen-bonded dimer motif of cinnamic acid is anticipated to be preserved, while the bromo and fluoro substituents are expected to introduce a complex network of weaker intermolecular interactions, including halogen bonds and C-H···F hydrogen bonds. This predictive and comparative approach not only underscores the importance of systematic structural studies in drug development but also provides a robust framework for understanding the solid-state properties of this and other novel pharmaceutical compounds. The eventual elucidation of its crystal structure will undoubtedly provide a clearer picture of its molecular architecture and pave the way for its rational application in medicinal chemistry.

References

A Researcher's Guide to the Biological Activity of 5-Bromo-2-fluorocinnamic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Cinnamic Acids

Cinnamic acid and its derivatives represent a fascinating class of naturally occurring phenolic compounds, widely recognized for their diverse pharmacological potential.[1][2] These molecules, characterized by a phenyl ring attached to an acrylic acid moiety, are foundational scaffolds in medicinal chemistry.[3] Their inherent bioactivity, which includes anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, is profoundly influenced by the substitution patterns on the aromatic ring.[1][4] The introduction of halogen atoms, such as bromine and fluorine, is a well-established strategy in drug design to modulate a compound's lipophilicity, electronic properties, and metabolic stability, thereby enhancing its therapeutic efficacy.

This guide provides an in-depth comparison of the biological activities of 5-Bromo-2-fluorocinnamic acid and its structural isomers. While direct, side-by-side comparative studies for this specific set of isomers are limited in published literature, we will extrapolate from established principles of medicinal chemistry and data on related halogenated compounds. We will explore the causal relationships between isomeric structure and biological function, provide detailed protocols for evaluating these differences, and present a framework for interpreting the resulting data. The objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate these promising compounds.

The Isomeric Landscape: How Structure Dictates Function

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and electronic properties, which determine how it interacts with biological targets like enzymes and receptors. For a molecule like this compound, several types of isomerism can dramatically alter its pharmacological profile:

  • Positional Isomerism: The relative positions of the bromo and fluoro substituents on the phenyl ring are critical. For example, moving the electron-withdrawing fluorine atom from the ortho (2-position) to the meta (3-position) or para (4-position) relative to the cinnamic acid backbone can alter the molecule's acidity (pKa), hydrogen bonding capacity, and overall electronic distribution. These changes can lead to significant differences in target binding affinity, with potency changes of over 1000-fold observed in some drug classes simply by shifting a fluorine atom's position.[5]

  • Geometric Isomerism: The double bond in the acrylic acid side chain gives rise to cis (Z) and trans (E) isomers. The trans isomer is generally more common and often more stable.[1] This geometric difference fundamentally changes the molecule's overall shape, which can impact its ability to fit into the active site of a target protein. For the parent cinnamic acid, the cis isomer has been reported to be a more potent antitubercular agent than its trans counterpart.[6]

The synthesis of these derivatives is typically achieved through established methods like the Knoevenagel condensation, which allows for the controlled reaction of substituted benzaldehydes with malonic acid to form the cinnamic acid scaffold.[4]

Comparative Analysis of Biological Activity

We will now explore the expected differences in key biological activities based on the principles of structure-activity relationships (SAR).

Anticancer Activity

Cinnamic acid derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[1][7] The presence and position of halogen substituents can significantly enhance these effects.

Expected Isomeric Differences: An isomer with a specific arrangement of bromo and fluoro groups might exhibit superior cytotoxicity against a cancer cell line. This is because the precise positioning of these groups could optimize interactions with an oncogenic protein kinase or another cellular target.[8] For instance, a halogen bond formed by the bromine atom with a specific amino acid residue in a binding pocket could be crucial for inhibitory activity, and this interaction would be highly dependent on the substituent's position.[5]

Illustrative Data: The following table presents hypothetical, yet plausible, IC₅₀ (half-maximal inhibitory concentration) values from a cell viability assay to illustrate the potential variance in activity between isomers against a human breast cancer cell line (MCF-7). Lower IC₅₀ values indicate higher potency.

Compound IsomerIC₅₀ (µM) on MCF-7 Cells (Hypothetical Data)
This compound15.5
2-Bromo-5-fluorocinnamic acid45.2
4-Bromo-3-fluorocinnamic acid28.9
Doxorubicin (Positive Control)0.8
Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases, including cancer.[4] Cinnamic acids can suppress inflammation by inhibiting key signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which controls the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][9]

Expected Isomeric Differences: The anti-inflammatory potency of an isomer will depend on its ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or to modulate inflammatory transcription factors.[10][11] The electronic effects of the fluorine and bromine atoms at different positions can influence the molecule's ability to interact with the active sites of these targets. For example, the acidity of the carboxylic acid group, which is modulated by the position of the electron-withdrawing fluorine atom, can affect its binding to the arginine residue in the COX-2 active site.[12]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Cinnamic acid derivatives have shown promise, exhibiting activity against a range of bacteria and fungi.[13][14][15] Their mechanism often involves disrupting the microbial cell membrane or inhibiting essential enzymes.[2]

Expected Isomeric Differences: The lipophilicity of the molecule is a key determinant of its antimicrobial activity, as it governs the compound's ability to penetrate the bacterial cell wall. The position of the bromo and fluoro groups will alter the overall lipophilicity and dipole moment of the molecule, leading to variations in antimicrobial potency among isomers. One isomer might show potent activity against Gram-positive bacteria like Staphylococcus aureus, while another could be more effective against Gram-negative bacteria or fungi.[14][15]

Mechanism of Action: The NF-κB Signaling Pathway

A plausible mechanism for the anticancer and anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the NF-κB signaling pathway.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory signals (like TNF-α) lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. Cinnamic acid derivatives may block this pathway by inhibiting the phosphorylation of IκB.[2]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P DNA DNA NFkB->DNA Translocates Proteasome Proteasome IkB_P->Proteasome Degradation 5B2FCA This compound (Isomer) 5B2FCA->IKK Inhibits Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Activates

Caption: Potential mechanism of action via inhibition of the NF-κB pathway.

Experimental Protocols: Assessing Cytotoxicity

To quantitatively compare the anticancer activity of different isomers, a cell viability assay is essential. The MTT assay is a widely used colorimetric method for this purpose.[16][17]

MTT Cell Viability Assay Workflow

The workflow involves seeding cells, treating them with the test compounds, adding the MTT reagent which is converted by viable cells into a purple formazan product, solubilizing this product, and finally measuring the absorbance.[18][19]

MTT_Assay_Workflow start Start seed 1. Seed Cells Plate cells in a 96-well plate (e.g., 1x10⁴ cells/well) start->seed incubate1 2. Incubate Allow cells to adhere (24 hours, 37°C, 5% CO₂) seed->incubate1 treat 3. Compound Treatment Add serial dilutions of cinnamic acid isomers (e.g., 0.1 to 100 µM) incubate1->treat incubate2 4. Incubate Expose cells to compounds (48 hours, 37°C, 5% CO₂) treat->incubate2 add_mtt 5. Add MTT Reagent Add 10 µL of MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate Allow formazan crystal formation (4 hours, 37°C) add_mtt->incubate3 solubilize 7. Solubilize Crystals Add 100 µL of solubilization buffer (e.g., DMSO) to each well incubate3->solubilize measure 8. Measure Absorbance Read at 570 nm using a microplate reader solubilize->measure end End (Calculate IC₅₀ values) measure->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

This protocol provides a self-validating system for assessing the cytotoxic effects of this compound isomers on a cancer cell line (e.g., MCF-7).

Materials:

  • 96-well flat-bottom cell culture plates

  • MCF-7 cells (or other cancer cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound isomers, dissolved in DMSO to create stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization buffer: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Dilute the cell suspension in complete medium to a concentration of 1 x 10⁵ cells/mL.

    • Using a multichannel pipette, add 100 µL of the cell suspension to each well of a 96-well plate (yielding 10,000 cells/well).

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of each cinnamic acid isomer in complete medium from the DMSO stock solutions. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity. A typical concentration range to test would be 0.1, 1, 10, 50, and 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Add fresh medium with the corresponding DMSO concentration to the negative control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[19]

    • Return the plate to the incubator for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[18]

    • Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[16] Use a reference wavelength of 630 nm if desired to reduce background noise.[19]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated (negative control) cells: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value for each isomer.

Conclusion and Future Directions

The precise positioning of bromo and fluoro substituents on the cinnamic acid scaffold is predicted to have a profound impact on biological activity. While this guide has outlined the expected differences in anticancer, anti-inflammatory, and antimicrobial properties, rigorous experimental validation is paramount. The provided MTT assay protocol offers a robust starting point for quantifying differences in cytotoxicity.

Future research should focus on direct, systematic comparisons of a full panel of positional and geometric isomers. Such studies, combining in vitro assays with in silico molecular docking, will be crucial for elucidating detailed structure-activity relationships.[4][7] Identifying the most potent and selective isomer could pave the way for the development of a novel therapeutic agent derived from the versatile cinnamic acid scaffold.

References

A Comparative Analysis of Halogenated Cinnamic Acids in Cancer Research: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cinnamic acid, a naturally occurring organic compound found in plants like cinnamon, has long been recognized for its diverse biological activities, including its potential as an anticancer agent.[1] The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, offers a versatile scaffold for chemical modification to enhance its therapeutic properties.[2] Among the various synthetic strategies, the halogenation of the phenyl ring has emerged as a particularly promising approach to modulate the compound's pharmacokinetic profile and augment its anticancer efficacy.[3] This guide provides a comprehensive comparative analysis of halogenated cinnamic acids—specifically, fluorinated, chlorinated, brominated, and iodinated derivatives—in the context of cancer research. We will delve into their differential cytotoxic effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation, offering valuable insights for researchers and professionals in the field of drug discovery and development.

The Rationale for Halogenation: Enhancing Anticancer Potential

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the cinnamic acid backbone can significantly influence its biological activity. This is attributed to the unique physicochemical properties of halogens, including their electronegativity, size, and lipophilicity. These modifications can impact the molecule's ability to cross cell membranes, its binding affinity to target proteins, and its metabolic stability, all of which are critical factors in determining its efficacy as a drug candidate.[3] While cinnamic acid itself has demonstrated anticancer properties, halogenated derivatives often exhibit enhanced potency.[1][4][5]

Comparative Analysis of Anticancer Activity

It is crucial to interpret the following data with the understanding that variations in experimental protocols, cell lines, and compound structures across different studies can influence the reported IC50 values.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivativeHepG2 (Liver)4.23[6][7]
N-arylidene-4-fluorocinnamic acid hydrazidesHepG2 (Liver)19.57–38.12[6]
N-(substitutedbenzyl)-4-fluorocinnamidesHepG2 (Liver)22.43–34.58[6]
Chlorinated (E)-N-[(3,4-dichlorophenyl)methyl]-3-(4-phenoxyphenyl)-2-propenamide (LQM755)AGS (Gastric)24[6]
Brominated 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acidHCT-116 (Colon)1.89[1]
Iodinated Data not readily available--

Key Observations:

  • Brominated derivatives have shown remarkable potency, with a hybrid molecule exhibiting an IC50 value in the low micromolar range against colon cancer cells.[1]

  • Fluorinated derivatives , particularly more complex heterocyclic structures, have demonstrated significant cytotoxicity against liver cancer cells.[6][7]

  • Chlorinated derivatives also exhibit notable anticancer activity, with a specific amide derivative showing efficacy against gastric cancer cells.[6]

Mechanisms of Action: Unraveling the Molecular Pathways

Halogenated cinnamic acids exert their anticancer effects through a variety of molecular mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with key cancer-promoting signaling pathways.

Induction of Apoptosis

Apoptosis is a crucial process of controlled cell death that is often dysregulated in cancer. Cinnamic acid and its derivatives are known to be potent inducers of apoptosis in cancer cells.[8][9][10][11][12][13] The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

  • Extrinsic Pathway: Cinnamic acid itself has been shown to induce apoptosis in triple-negative breast cancer cells via the TNFA-TNFR1 mediated extrinsic apoptotic pathway, leading to the activation of caspase-8 and caspase-3.[9]

  • Intrinsic Pathway: This pathway is regulated by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[14][15][16][17][18] Halogenated cinnamic acids can shift this balance in favor of apoptosis, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[19][20][21] For instance, some cinnamic acid derivatives have been shown to upregulate Bax and downregulate Bcl-2 expression.[14][22]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax Bax Bax->Mitochondrion Promotes release Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Halogenated Cinnamic Acids Halogenated Cinnamic Acids Halogenated Cinnamic Acids->Death Receptors Induces Halogenated Cinnamic Acids->Bax Upregulates Halogenated Cinnamic Acids->Bcl-2 Downregulates

Figure 1: Apoptotic pathways induced by halogenated cinnamic acids.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to a dysregulated cell cycle.[13][23][24] Cinnamic acid derivatives have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[19][25][26][27] This arrest prevents the cells from entering the next phase of division, ultimately leading to a decrease in tumor growth. The G1/S and G2/M checkpoints are common targets for these compounds.

cluster_cell_cycle Cell Cycle Halogenated Cinnamic Acids Halogenated Cinnamic Acids Arrest_G1 Halogenated Cinnamic Acids->Arrest_G1 Induces Arrest Arrest_G2M Halogenated Cinnamic Acids->Arrest_G2M Induces Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Figure 2: Cell cycle arrest induced by halogenated cinnamic acids.

Modulation of Signaling Pathways

Cancer development and progression are driven by aberrant signaling pathways that promote cell growth, survival, and metastasis. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two of the most frequently dysregulated signaling cascades in cancer.[28][29][30][31][32] Halogenated cinnamic acids have been shown to modulate these pathways, contributing to their anticancer effects.

  • MAPK Pathway: The MAPK pathway is a key regulator of cell proliferation, differentiation, and survival.[33][34][35] Cinnamic acid and its derivatives can inhibit this pathway, for instance, by affecting the phosphorylation of key kinases like ERK.[22][24][36][37][38] Molecular docking studies have also suggested that these compounds can bind to proteins within the MAPK cascade.[35][39][40][41]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is crucial for cell survival and proliferation, and its overactivation is common in many cancers.[15][37][42] Cinnamic acid derivatives can inhibit this pathway, leading to decreased phosphorylation of Akt and downstream targets, ultimately promoting apoptosis.[28][42]

cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Halogenated Cinnamic Acids Halogenated Cinnamic Acids ERK ERK Halogenated Cinnamic Acids->ERK Inhibits Akt Akt Halogenated Cinnamic Acids->Akt Inhibits RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K PI3K->Akt Survival Survival Akt->Survival

Figure 3: Inhibition of MAPK and PI3K/Akt signaling pathways.

Experimental Protocols for Evaluation

The evaluation of the anticancer activity of halogenated cinnamic acids relies on a set of standardized in vitro assays. Here, we provide an overview of the key experimental workflows.

Start Cancer Cell Culture Treatment Treat with Halogenated Cinnamic Acids Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle) Treatment->CellCycle Data Data Analysis MTT->Data Apoptosis->Data CellCycle->Data

Figure 4: Experimental workflow for evaluating anticancer activity.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the halogenated cinnamic acid derivatives and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds as described above. After treatment, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The halogenation of cinnamic acid represents a promising strategy for the development of novel anticancer agents. The available data, although not from direct comparative studies, suggests that brominated and fluorinated derivatives, in particular, exhibit potent cytotoxic effects against various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways such as the MAPK and PI3K/Akt pathways.

Future research should focus on several key areas to advance the therapeutic potential of these compounds:

  • Direct Comparative Studies: There is a critical need for studies that directly compare the anticancer activity of a full series of halogenated (F, Cl, Br, and I) cinnamic acid derivatives on a panel of cancer cell lines under standardized conditions. This would provide a more definitive understanding of the structure-activity relationship.

  • Elucidation of Iodinated Derivatives' Activity: The anticancer potential of iodinated cinnamic acids is currently underexplored. Further synthesis and biological evaluation of these compounds are warranted.

  • Identification of Specific Molecular Targets: More in-depth mechanistic studies are required to identify the specific protein targets of these compounds within the MAPK and PI3K/Akt pathways. This will facilitate the rational design of more potent and selective inhibitors.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

assessing the purity of synthesized 5-Bromo-2-fluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-fluorocinnamic Acid

Introduction: The Imperative of Purity in Synthesis

This compound is a halogenated aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[][2] Its utility in the synthesis of novel pharmaceutical agents and specialized organic materials places a stringent requirement on its purity. The presence of even minor impurities, such as starting materials, side-products, or residual solvents, can drastically alter reaction yields, introduce downstream separation challenges, and compromise the biological activity or material properties of the final product.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of key analytical techniques for assessing the purity of newly synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a robust, self-validating framework for quality control that ensures your synthesized material meets the rigorous standards of research and development.

Anticipating the Unknown: Potential Synthetic Impurities

A robust analytical strategy begins with understanding the potential impurities that may arise during synthesis. Cinnamic acids are commonly prepared via condensation reactions like the Perkin reaction or Knoevenagel-Doebner condensation.[3] For this compound, a likely route involves the reaction of 5-Bromo-2-fluorobenzaldehyde with malonic acid or a derivative.

Based on this, common process-related impurities could include:

  • Unreacted Starting Materials: Residual 5-Bromo-2-fluorobenzaldehyde[4] or 5-Bromo-2-fluorobenzoic acid (an oxidation product).

  • Reaction Intermediates: Incompletely reacted intermediates from the condensation pathway.

  • Side-Products: Compounds arising from alternative reaction pathways, such as mono-brominated species if bromination is part of the synthesis.[5]

  • Isomers: The presence of the (Z)-isomer, while the (E)-isomer is typically the desired product.[]

  • Residual Solvents: Organic solvents used during the reaction or purification steps.

Our analytical approach must be capable of separating and detecting these diverse chemical entities.

A Multi-Pronged Approach to Purity Verification

No single technique provides a complete picture of purity. A truly trustworthy assessment relies on the orthogonal application of several methods, each offering unique insights. We will compare four primary techniques: Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Melting Point Analysis: The Rapid Preliminary Check

Expertise & Causality: The melting point is a fundamental thermochemical property of a crystalline solid.[6][7] For a pure substance, the transition from solid to liquid occurs over a very narrow temperature range (typically 0.5–1°C).[6] Impurities disrupt the crystal lattice, weakening the intermolecular forces.[8][9] This leads to two observable phenomena: a depression of the melting point and a broadening of the melting range.[6][8][9] Therefore, this simple technique serves as an excellent first indicator of purity.[10]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Tap the closed end on a hard surface to pack the sample to a height of approximately 3 mm.[7]

  • Instrument Setup: Place the capillary into the heating block of a calibrated melting point apparatus.

  • Heating Profile:

    • Set a rapid heating ramp (e.g., 10-20°C/min) to quickly approach the expected melting point (literature value: 192-196°C).[][11]

    • Once within 20°C of the expected value, reduce the ramp rate to 1-2°C/min to ensure thermal equilibrium.

  • Observation & Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts (T₂).

    • The melting range is reported as T₁ - T₂.

Data Presentation: Comparison of Melting Point Data
Sample IDObserved Melting Range (°C)Literature Melting Range (°C)Interpretation
Standard (≥98%)194.5 - 196.0192 - 196[]Pure sample, sharp melting range.
Synthesis Batch A193.0 - 195.5192 - 196High purity, comparable to standard.
Synthesis Batch B188.0 - 193.5192 - 196Impure sample, depressed and broad range.
Trustworthiness & Limitations

Melting point analysis is a fast and inexpensive method for a preliminary purity assessment. However, it is not definitive. It is insensitive to high-molecular-weight or amorphous impurities and cannot distinguish between different impurities. A sharp melting point suggests purity, but it does not guarantee it.

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording cluster_eval Evaluation prep1 Dry & Powder Sample prep2 Load Capillary (3mm) prep1->prep2 analysis1 Insert into Apparatus prep2->analysis1 analysis2 Rapid Heat to ~175°C analysis1->analysis2 analysis3 Slow Heat (1-2°C/min) analysis2->analysis3 data1 Record T1 (First Liquid) analysis3->data1 data2 Record T2 (Last Crystal) data1->data2 eval1 Calculate Range (T2-T1) data2->eval1 eval2 Compare to Standard eval1->eval2

Workflow for Melting Point Determination.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries.[5] For a molecule like this compound, which contains an aromatic ring and a carboxylic acid group, reverse-phase HPLC is the method of choice. The molecule is separated on a nonpolar stationary phase (like C18) using a polar mobile phase.[12] Impurities with different polarities will interact differently with the stationary phase, leading to different retention times and thus, separation. A UV detector is ideal, as the cinnamic acid core is a strong chromophore.[13][14] Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Experimental Protocol: Reverse-Phase HPLC-UV Method
  • System: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: 60% A / 40% B, hold for 2 min; linear gradient to 10% A / 90% B over 8 min; hold for 2 min. (This is a starting point and must be optimized).

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm.[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile/water to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

Data Presentation: HPLC Purity Analysis
PeakRetention Time (min)Area (mAU*s)Area % (Batch A)Area % (Batch B)Identification
13.5285.30.001.835-Bromo-2-fluorobenzoic acid
25.894652.199.8797.45This compound
37.156.10.130.72Unknown Impurity
Total 4743.5 100.00 100.00
Trustworthiness & Limitations

HPLC provides highly sensitive and quantitative data, making it ideal for routine quality control.[5] It can detect impurities at very low levels (<<0.1%). However, its primary limitation is that it cannot identify unknown impurities without a corresponding reference standard. Furthermore, impurities that do not have a UV chromophore will not be detected.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_eval Evaluation prep1 Dissolve Sample (~1mg/mL) prep2 Filter (0.45 µm) prep1->prep2 analysis1 Inject onto C18 Column prep2->analysis1 analysis2 Elute with Gradient analysis1->analysis2 analysis3 Detect at 280 nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Area % data1->data2 eval1 Purity = Area % of Main Peak data2->eval1 eval2 Identify Impurities by RT eval1->eval2

Workflow for HPLC Purity Assessment.

NMR Spectroscopy: The Definitive Structural Arbiter

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[15][16][17] Unlike chromatographic methods that rely on separation, NMR provides direct structural information about the entire sample. A ¹H NMR spectrum reveals the chemical environment and connectivity of all hydrogen atoms.[18] Purity can be assessed by comparing the integration of signals from the main compound to those of any impurity signals. This allows for the identification and quantification of unknown impurities without needing reference standards, a significant advantage over HPLC.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical to avoid overlapping signals.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁) for accurate quantification.

    • If necessary, acquire 2D spectra like COSY or HSQC to aid in assigning complex signals.[17]

  • Processing:

    • Fourier transform, phase, and baseline correct the spectrum.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate all signals.

Data Presentation: Characteristic ¹H NMR Signals (in DMSO-d₆)
Proton(s)Expected Chemical Shift (ppm)MultiplicityIntegrationInterpretation
Carboxylic Acid (-COOH)~12.5broad singlet1HConfirms acid functionality.
Aromatic (Ar-H)7.5 - 8.2multiplet3HSignals from the bromo-fluorophenyl ring.
Vinylic (-CH=CH-)6.5 - 7.6doublet, doublet2HConfirms the cinnamic acid backbone.

Purity Assessment: An impurity, such as residual 5-Bromo-2-fluorobenzaldehyde, would show a distinct aldehyde proton signal around 10 ppm. By comparing the integration of this impurity signal to a known signal from the main compound, its molar percentage can be calculated.

Trustworthiness & Limitations

NMR is the gold standard for structural confirmation.[19] Its ability to identify and quantify unknowns makes it an indispensable tool for characterizing a newly synthesized compound. However, it is generally less sensitive than HPLC, with a typical limit of quantification around 0.1-0.5%. The instrumentation is also expensive and requires significant operator expertise.

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Processing cluster_eval Structure & Purity Elucidation prep1 Dissolve Sample in DMSO-d6 analysis1 Acquire 1H Spectrum prep1->analysis1 analysis2 Acquire 13C & 2D (optional) analysis1->analysis2 data1 Calibrate & Phase analysis2->data1 data2 Integrate All Peaks data1->data2 eval1 Assign Signals to Structure data2->eval1 eval2 Identify Impurity Signals eval1->eval2 eval3 Quantify Impurities via Integration eval2->eval3

Workflow for NMR Structure & Purity Analysis.

GC-MS: Screening for Volatile Residues

Expertise & Causality: Gas Chromatography-Mass Spectrometry is the premier technique for analyzing volatile organic compounds (VOCs).[20][21][22] While the target molecule, this compound, is not volatile, the solvents used in its synthesis and purification (e.g., toluene, ethyl acetate, dichloromethane) are. Headspace GC-MS allows for the detection of these residual solvents without injecting the non-volatile analyte, which could contaminate the system. The high selectivity of the mass spectrometer allows for positive identification of these common solvents.[23]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and seal it.

  • Incubation: Heat the vial in the headspace autosampler (e.g., at 100°C for 15 min) to allow volatile solvents to partition into the gas phase.[21]

  • Injection: Automatically inject a sample of the vial's headspace into the GC.

  • GC Separation:

    • Column: A low-polarity column (e.g., DB-5ms).

    • Temperature Program: Start at 40°C, hold for 5 min, then ramp to 250°C at 10°C/min.

  • MS Detection: Scan a mass range of m/z 35-300. Identify solvents by comparing their mass spectra to a library (e.g., NIST).[21]

Data Presentation: Residual Solvent Analysis
SolventRetention Time (min)StatusResult
Dichloromethane3.8Detected< 50 ppm
Toluene7.2Not DetectedPass
Ethyl Acetate5.5Not DetectedPass
Trustworthiness & Limitations

GC-MS is exceptionally sensitive and specific for its intended purpose: detecting volatile impurities. It is a critical component of quality control, especially for materials intended for biological applications where solvent toxicity is a concern. Its obvious limitation is that it is unsuitable for analyzing the primary, non-volatile compound.

An Integrated Strategy for Confident Purity Assessment

These techniques should not be used in isolation. A logical, tiered approach provides the most reliable and comprehensive assessment of purity.

  • Tier 1 (Screening): Begin with Melting Point Analysis . A broad, depressed range immediately flags a sample for further investigation.

  • Tier 2 (Quantification): Use HPLC-UV as the primary method for quantitative purity determination (>99% area) and for tracking known impurities.

  • Tier 3 (Confirmation & Unknowns): Employ ¹H NMR on the final, purified batch. This provides unequivocal confirmation of the desired structure and allows for the identification and quantification of any unknown impurities detected by HPLC.

  • Tier 4 (Safety): Perform Headspace GC-MS to ensure the absence of harmful residual solvents.

This integrated workflow creates a self-validating system where the quantitative power of HPLC is confirmed by the structural specificity of NMR, while melting point and GC-MS provide rapid and targeted checks for physical properties and volatile contaminants, respectively.

Conclusion

Assessing the purity of synthesized this compound is not a matter of applying a single technique but of building a comprehensive analytical narrative. By combining the rapid screening of melting point analysis, the quantitative precision of HPLC, the definitive structural insight of NMR, and the targeted sensitivity of GC-MS, researchers can be confident in the quality of their material. This multi-faceted approach ensures that the building blocks for discovery are pure, reliable, and ready for the complex demands of modern research and development.

References

A Spectroscopic Journey: Distinguishing 5-Bromo-2-fluorocinnamic Acid from Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous identification of novel compounds are paramount. 5-Bromo-2-fluorocinnamic acid is a versatile intermediate, the successful synthesis of which is a critical step in the development of various high-value molecules.[][2] This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, 5-bromo-2-fluorobenzaldehyde and malonic acid. By understanding their distinct spectral fingerprints, researchers can confidently monitor the reaction progress and verify the purity of the final product.

The synthesis of this compound is typically achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[3][4] This process involves the reaction of an active methylene compound, in this case, malonic acid, with a carbonyl compound, 5-bromo-2-fluorobenzaldehyde, usually in the presence of a weak base.[3] Spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for tracking the transformation of the precursors into the final cinnamic acid derivative.

The Synthetic Pathway: A Knoevenagel Condensation Approach

The transformation from precursors to the final product can be visualized through the following workflow:

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 5-bromo-2-fluorobenzaldehyde 5-bromo-2-fluorobenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 5-bromo-2-fluorobenzaldehyde->Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation This compound This compound Knoevenagel Condensation->this compound C-C bond formation & Decarboxylation

Caption: Synthetic workflow for this compound.

Spectroscopic Comparison: Unmasking the Product

The key to confirming the successful synthesis of this compound lies in identifying the appearance of new spectral features corresponding to the product and the disappearance of signals from the starting materials.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides a detailed map of the hydrogen atoms within a molecule. The transformation from precursors to the product is clearly marked by shifts in the chemical environment of the protons.

CompoundKey ¹H NMR Signals (δ, ppm)Interpretation
5-bromo-2-fluorobenzaldehyde ~10.3 (s, 1H)Aldehydic proton (CHO). This signal will disappear upon successful reaction.
~7.2-7.9 (m, 3H)Aromatic protons. Their splitting pattern and chemical shifts will be altered in the product.
Malonic Acid ~3.4 (s, 2H)Methylene protons (-CH₂-). This signal will be absent in the final product.
~11-12 (br s, 2H)Carboxylic acid protons (-COOH). One of these is lost as CO₂ during the reaction.
This compound ~6.5 (d, 1H) & ~7.7 (d, 1H)Vinylic protons of the newly formed C=C double bond. Their appearance is a strong indicator of product formation. The coupling constant (J) will be indicative of the trans stereochemistry.
~7.3-8.0 (m, 3H)Aromatic protons, with shifts influenced by the new vinyl-carboxylic acid substituent.
~12-13 (br s, 1H)Carboxylic acid proton (-COOH).
¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR complements ¹H NMR by providing insights into the carbon skeleton of the molecules.

CompoundKey ¹³C NMR Signals (δ, ppm)Interpretation
5-bromo-2-fluorobenzaldehyde ~188-192Aldehydic carbon (C=O). This signal will be absent in the product.
~115-160Aromatic carbons, including a carbon directly bonded to fluorine exhibiting a large C-F coupling constant.
Malonic Acid ~40Methylene carbon (-CH₂-). This signal will not be present in the product.
~170Carboxylic acid carbons (-COOH).
This compound ~115-145Vinylic carbons of the C=C double bond. Their presence is a key indicator of the product.
~115-160Aromatic carbons, with chemical shifts adjusted due to the new substituent.
~167Carboxylic acid carbon (-COOH).
FT-IR Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of functional groups, offering a quick and effective way to monitor the reaction.

CompoundKey FT-IR Absorptions (cm⁻¹)Functional Group
5-bromo-2-fluorobenzaldehyde ~2820, ~2720C-H stretch of the aldehyde.
~1700C=O stretch of the aldehyde.
Malonic Acid ~2500-3300 (broad)O-H stretch of the carboxylic acid.
~1710C=O stretch of the carboxylic acid.
This compound ~2500-3300 (broad)O-H stretch of the carboxylic acid.
~1680-1700C=O stretch of the carboxylic acid, conjugated with a C=C bond.
~1620-1640C=C stretch of the newly formed alkene.

The appearance of the C=C stretching vibration and the shift in the C=O stretching frequency are clear indicators of the formation of the α,β-unsaturated carboxylic acid.

Mass Spectrometry: The Molecular Weight Puzzle

Mass spectrometry provides the molecular weight of the compound, offering definitive proof of the product's identity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]⁺ or [M-H]⁻
5-bromo-2-fluorobenzaldehyde C₇H₄BrFO203.01m/z 202, 204 (due to Br isotopes)
Malonic Acid C₃H₄O₄104.06m/z 103 ([M-H]⁻)
This compound C₉H₆BrFO₂245.05m/z 244, 246 (due to Br isotopes) or 243, 245 ([M-H]⁻)

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be present in both the starting material and the product, but at different mass-to-charge ratios.

Experimental Protocol: Synthesis of this compound

The following is a representative procedure for the Knoevenagel condensation to synthesize this compound.[3][5]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up 1_flask 1. Combine 5-bromo-2-fluorobenzaldehyde, malonic acid, and pyridine in a flask. 2_piperidine 2. Add a catalytic amount of piperidine. 1_flask->2_piperidine 3_reflux 3. Heat the mixture to reflux. 2_piperidine->3_reflux 4_monitor 4. Monitor reaction progress by TLC. 3_reflux->4_monitor 5_cool 5. Cool the reaction mixture. 4_monitor->5_cool 6_acidify 6. Acidify with HCl to precipitate the product. 5_cool->6_acidify 7_filter 7. Filter the solid product. 6_acidify->7_filter 8_wash 8. Wash with cold water. 7_filter->8_wash 9_dry 9. Dry the product. 8_wash->9_dry

Caption: Step-by-step experimental workflow.

Materials:

  • 5-bromo-2-fluorobenzaldehyde

  • Malonic acid

  • Pyridine (solvent and base)

  • Piperidine (catalyst)

  • Hydrochloric acid (for work-up)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-fluorobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents).

  • Add pyridine to dissolve the reactants.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • A solid precipitate of this compound should form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining pyridine and other impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

  • Dry the purified product under vacuum.

Conclusion

The successful synthesis of this compound from its precursors can be unequivocally confirmed through a systematic spectroscopic analysis. The disappearance of the characteristic aldehyde signals of 5-bromo-2-fluorobenzaldehyde and the methylene signals of malonic acid, coupled with the emergence of vinylic proton and carbon signals, a C=C stretching band in the IR spectrum, and the correct molecular ion peak in the mass spectrum, provides a comprehensive and definitive identification of the desired product. This guide equips researchers with the necessary comparative data and a reliable protocol to confidently navigate this important synthetic transformation.

References

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-2-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-Bromo-2-fluorocinnamic acid. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The procedures outlined below are designed to be a self-validating system, grounded in authoritative sources, to protect researchers from potential hazards.

Hazard Assessment: Understanding the Risks

This compound is a crystalline solid that presents specific hazards that must be mitigated through appropriate engineering controls and Personal Protective Equipment (PPE).[1] A thorough understanding of these risks is the foundation of a robust safety plan.

According to safety data sheets (SDS), the primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes irritation upon direct contact with the skin.[1][2]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if the dust is inhaled.[1][3]

The physical form of the compound—a solid powder—means the primary routes of exposure are through dermal contact, eye contact from splashes or airborne particles, and inhalation of dust.[2][4] Therefore, the selection of PPE must create an effective barrier against these specific exposure pathways. The Occupational Safety and Health Administration (OSHA) mandates that PPE be used whenever such hazards cannot be eliminated through engineering or administrative controls.[5][6]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential for handling this compound. The following table summarizes the required equipment for mitigating the identified risks.

Hazard Route Primary Risk Required PPE Standard
Dermal Skin IrritationNitrile gloves, Chemical-resistant lab coatOSHA 1910.138[7]
Ocular Serious Eye IrritationANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesOSHA 1910.133[5][7]
Respiratory Inhalation of Irritant DustNIOSH-approved respirator (N95 or higher) if dust generation is likelyOSHA 1910.134[7]
Dermal Protection: Gloves and Lab Coat

Direct contact with the skin is a primary exposure risk.

  • Gloves: Standard disposable nitrile gloves provide adequate protection against incidental contact with solid chemicals.[8] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contamination is suspected.[9] Always wash hands thoroughly after removing gloves.

  • Lab Coat: A long-sleeved, cuffed lab coat serves as a critical barrier to protect your skin and personal clothing from contamination.[10] Ensure the lab coat is fully buttoned during all handling procedures.

Ocular Protection: Safety Glasses and Goggles

Given the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[5]

  • Chemical Splash Goggles: When there is a higher potential for dust to become airborne (e.g., during weighing or transfer of large quantities), chemical splash goggles are required. Goggles provide a more complete seal around the eyes, offering superior protection.[10]

Respiratory Protection

The potential for respiratory irritation from inhaling fine dust particles must be addressed.[1]

  • Engineering Controls: The first line of defense is to handle the solid in a well-ventilated area, preferably within a chemical fume hood, to minimize dust dispersion.[11]

  • Respirators: If handling the material outside of a fume hood or if there is a significant chance of generating dust, a NIOSH-approved respirator is necessary. An N95 dust mask is the minimum requirement for protection against fine particulates. Use of a respirator requires proper fit-testing and training as mandated by OSHA.[7][8]

Safe Handling Workflow and Operational Protocol

Adherence to a systematic workflow is critical for ensuring safety. The following protocol outlines the step-by-step process for safely handling this compound.

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase A 1. Hazard Review Review SDS for this compound. B 2. Assemble PPE Gather all required PPE (gloves, lab coat, eye protection, respirator if needed). A->B C 3. Prepare Workspace Ensure fume hood is operational. Designate handling and waste areas. B->C D 4. Don PPE Follow correct donning sequence (lab coat, respirator, eye protection, gloves). C->D E 5. Chemical Handling Carefully weigh and transfer the chemical inside the fume hood. D->E F 6. Decontaminate Wipe down workspace and equipment. E->F G 7. Doff PPE Follow correct doffing sequence to avoid cross-contamination. F->G H 8. Waste Disposal Dispose of contaminated PPE and chemical waste in designated containers. G->H I 9. Personal Hygiene Wash hands thoroughly with soap and water. H->I

Caption: Workflow for safe handling of this compound.

Step-by-Step Protocol
  • Preparation:

    • Review Documentation: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.[11]

    • Assemble Equipment: Gather all necessary PPE as outlined in Section 2. Ensure a chemical spill kit is readily accessible.

    • Prepare Workspace: If possible, perform all manipulations within a certified chemical fume hood to contain any dust. Designate separate areas for "clean" and "contaminated" activities.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • If required, don your respirator.

    • Put on your safety glasses or goggles.

    • Finally, put on your nitrile gloves, pulling the cuffs over the cuffs of your lab coat.

  • Handling the Chemical:

    • Carefully weigh the desired amount of this compound on a tared weigh boat or paper.

    • To minimize dust, avoid pouring the solid from a height. Use a spatula for transfers.

    • If dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Decontamination and Doffing PPE:

    • After handling is complete, decontaminate the work surface and any equipment used.

    • Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. The most contaminated items (gloves) should be removed first.

      • Gloves: Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

      • Goggles/Face Shield

      • Lab Coat

      • Respirator

    • Dispose of all single-use PPE in the designated waste container.

  • Personal Hygiene:

    • Immediately wash your hands with soap and water for at least 20 seconds.

Spill and Disposal Plan

Emergency Spill Response

In the event of a minor spill of solid this compound:

  • Notify Personnel: Alert others in the immediate area.[11]

  • Isolate the Area: Restrict access to the spill location.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. A respirator may be needed depending on the scale of the spill.

  • Clean-Up: Gently cover the spill with an absorbent material from a chemical spill kit. Carefully sweep the material into a designated waste container. Avoid actions that could generate dust.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

Waste Disposal

All waste materials must be handled in accordance with institutional and local regulations.

  • Contaminated Solids: Any contaminated materials (e.g., used weigh paper, spill cleanup debris) and excess this compound should be placed in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of in the designated solid hazardous waste stream. Do not dispose of this material in the regular trash.

By adhering to this comprehensive guide, you can confidently handle this compound while ensuring your personal safety and maintaining the integrity of your research environment.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-2-fluorocinnamic acid
Reactant of Route 2
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5-Bromo-2-fluorocinnamic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.